molecular formula C59H58N4O14S4 B15623125 Cy5.5 DBCO

Cy5.5 DBCO

Numéro de catalogue: B15623125
Poids moléculaire: 1175.4 g/mol
Clé InChI: VTRGNBPOXZSARU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cy5.5 DBCO is a useful research compound. Its molecular formula is C59H58N4O14S4 and its molecular weight is 1175.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C59H58N4O14S4

Poids moléculaire

1175.4 g/mol

Nom IUPAC

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate

InChI

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)

Clé InChI

VTRGNBPOXZSARU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Cy5.5 DBCO for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 DBCO (Cyanine5.5-Dibenzocyclooctyne) is a near-infrared (NIR) fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group. This reagent is a cornerstone of copper-free click chemistry, a bioorthogonal ligation reaction that enables the covalent labeling of azide-modified biomolecules under physiological conditions. Its exceptional brightness, photostability, and minimal autofluorescence in the NIR spectrum make it an invaluable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy. This guide provides a comprehensive overview of this compound, including its chemical and spectral properties, the mechanism of action, and detailed experimental protocols.

Core Properties of this compound

This compound is characterized by its near-infrared fluorescence and its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO moiety's strained ring structure allows for a rapid, catalyst-free reaction with azide (B81097) groups, forming a stable triazole linkage.[1][2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[4]

Chemical and Physical Properties
PropertyValueReferences
Molecular Formula C58H56N4O14S4[5]
Molecular Weight 1161.34 g/mol [1][5][6][7]
Appearance Dark blue solid[6][8]
Solubility Soluble in Water, DMSO, DMF[1][5][6][7]
Storage Conditions -20°C, desiccated, and protected from light[1][2][5][6][8]
Spectral Properties
PropertyValueReferences
Excitation Maximum (λex) ~678 nm[1][5][6][7]
Emission Maximum (λem) ~694 nm[1][5][6][7]
Molar Extinction Coefficient (ε) ~190,000 L·mol⁻¹·cm⁻¹[1][5][6][7]
Fluorescence Quantum Yield (Φ) 0.21[9]

Mechanism of Action: Copper-Free Click Chemistry

The core of this compound's utility lies in the SPAAC reaction. This process circumvents the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][4][10] The reaction proceeds rapidly at physiological temperatures and in aqueous buffers.[4]

Figure 1: SPAAC Reaction of this compound with an Azide.

Experimental Protocols

General Protocol for Antibody Labeling with this compound

This protocol outlines the general steps for labeling an azide-modified antibody with this compound. The exact amounts and concentrations may need to be optimized for specific antibodies and applications.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.[10]

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in an azide-free buffer like PBS.[10]

  • This compound Stock Solution Preparation:

    • Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of this compound stock solution to the antibody solution.[10]

    • Ensure the final DMSO concentration in the reaction mixture is below 20% to maintain antibody stability.[10]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[10]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound from the labeled antibody using a size-exclusion chromatography column appropriate for the size of the antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~678 nm (for Cy5.5).

    • Store the purified Cy5.5-labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_antibody Prepare Azide-Modified Antibody (1-10 mg/mL in PBS) mix Mix Antibody and this compound (2-4x molar excess of DBCO) prep_antibody->mix prep_dbco Prepare this compound Stock (10 mM in DMSO) prep_dbco->mix incubate Incubate (2-4h at RT or overnight at 4°C) mix->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify characterize Characterize (Determine Degree of Labeling) purify->characterize storage Store Conjugate (4°C or -20°C, protected from light) characterize->storage

Figure 2: Workflow for Antibody Labeling with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it suitable for a variety of applications:

  • In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with minimal autofluorescence, making it ideal for tracking labeled cells or molecules in living organisms.[2][9]

  • Antibody-Drug Conjugates (ADCs): The bioorthogonal nature of the DBCO-azide reaction is advantageous for the site-specific conjugation of cytotoxic drugs to antibodies.[5]

  • Cellular Imaging: this compound can be used to label specific azide-modified proteins, glycans, or other biomolecules on the surface of living cells for visualization by fluorescence microscopy.[11]

  • Flow Cytometry: The bright fluorescence of Cy5.5 provides a strong signal for the detection and quantification of labeled cells.

Conclusion

This compound is a powerful and versatile tool for researchers in life sciences and drug development. Its bright, photostable, near-infrared fluorescence, combined with the efficiency and biocompatibility of copper-free click chemistry, enables precise and robust labeling of biomolecules for a wide array of applications. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to Cy5.5 DBCO: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, applications, and experimental considerations for Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation and molecular imaging.

Core Principles of Cy5.5 DBCO

This compound is a specialized fluorescent labeling reagent that combines the spectral properties of the Cyanine5.5 dye with the bioorthogonal reactivity of a DBCO group.[1] This combination allows for the covalent attachment of the bright and photostable Cy5.5 fluorophore to a wide range of biomolecules in a highly specific and efficient manner.[2][3]

The key to this compound's utility lies in its participation in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction, a cornerstone of "click chemistry," involves the rapid and selective reaction of the strained alkyne in the DBCO moiety with an azide-functionalized molecule to form a stable triazole linkage.[] A significant advantage of the SPAAC reaction is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper(I) catalyst, making it ideal for applications in living systems.[][5]

The Cy5.5 dye itself is a water-soluble and hydrophilic fluorophore with fluorescence emission in the near-infrared spectrum.[2][3] This spectral region is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules.[2] The fluorescence of Cy5.5 is also notably stable across a broad pH range (pH 4 to 10).[2][3]

Quantitative Data Summary

The photophysical and physicochemical properties of this compound and its sulfonated variant are summarized in the table below for easy comparison.

PropertyThis compoundsulfo-Cy5.5 DBCOReference
Excitation Maximum (λex) 678 nm673 nm[3],[6]
Emission Maximum (λem) 694 nm691 nm[3],[6]
Molar Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹211,000 cm⁻¹M⁻¹[3],[6]
Fluorescence Quantum Yield (Φ) ~0.20.21[7],[6]
Molecular Weight ~1161.34 g/mol ~1317.69 g/mol [3],[6]
Solubility Water, DMSO, DMFGood in water, DMF, DMSO[3],[6]

Signaling and Reaction Pathways

The fundamental reaction mechanism of this compound is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The high ring strain of the dibenzocyclooctyne (DBCO) group drives the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole ring.

SPAAC_Mechanism cluster_product Product Cy55_DBCO Cy5.5-DBCO TS [3+2] Cycloaddition Transition State Cy55_DBCO->TS + Azide_Molecule Azide-Containing Biomolecule (R-N₃) Azide_Molecule->TS Conjugate Stable Cy5.5-Triazole-Biomolecule Conjugate TS->Conjugate Spontaneous Experimental_Workflow prep_reagents 1. Reagent Preparation - Dissolve this compound in DMSO/DMF - Prepare azide-biomolecule in azide-free buffer reaction_setup 2. Reaction Setup - Mix this compound and azide-biomolecule (Molar ratio typically 1.5:1 to 10:1) prep_reagents->reaction_setup incubation 3. Incubation - 4-12 hours at room temperature - or overnight at 4°C reaction_setup->incubation purification 4. Purification - Remove excess this compound (e.g., spin desalting column, HPLC) incubation->purification characterization 5. Characterization - Confirm conjugation and purity (e.g., SDS-PAGE, UV-Vis spectroscopy) purification->characterization

References

The Cy5.5-DBCO Azide Reaction: An In-Depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cy5.5-dibenzocyclooctyne (DBCO) azide (B81097) reaction, a cornerstone of copper-free click chemistry. We will delve into the core principles of this bioorthogonal reaction, present quantitative data to inform experimental design, and provide detailed protocols for key applications in bioconjugation.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Cy5.5-DBCO azide reaction is a prime example of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal ligation method. This reaction is colloquially known as "copper-free click chemistry" because it circumvents the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[1][2]

The driving force behind this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group.[3] This strain dramatically lowers the activation energy for the [3+2] cycloaddition between the strained alkyne (DBCO) and an azide, allowing the reaction to proceed rapidly and specifically under physiological conditions (aqueous environment, neutral pH, and ambient temperature).[3][4] The resulting product is a stable triazole linkage.[2]

The key players in this reaction are:

  • Cy5.5: A bright, far-red fluorescent dye. Its spectral properties in the near-infrared (NIR) region minimize background autofluorescence from biological samples.[5]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative with high ring strain, which readily reacts with azides.[3]

  • Azide (-N3): A functional group that is largely absent in biological systems, ensuring the bioorthogonality of the reaction. It can be metabolically incorporated into biomolecules or introduced via chemical modification.

The bioorthogonal nature of both the DBCO and azide groups ensures that they do not react with other functional groups commonly found in biological systems, leading to highly specific and clean conjugation.[2]

Quantitative Data for the Cy5.5-DBCO Azide Reaction

The efficiency of the SPAAC reaction is characterized by its second-order rate constant (k). A higher 'k' value indicates a faster reaction. The following tables summarize key quantitative data for Cy5.5-DBCO and the kinetics of the DBCO-azide reaction under various conditions.

Table 1: Spectroscopic and Physicochemical Properties of Cy5.5-DBCO
PropertyValueReference(s)
Excitation Maximum (λex)678 nm[5][6]
Emission Maximum (λem)694 nm[5][6]
Molar Extinction Coefficient190,000 cm⁻¹M⁻¹[5][6]
Molecular Weight~1161.34 g/mol [5][6]
SolubilityWater, DMSO, DMF[5][6]
pH Insensitivity of FluorescencepH 4 to 10[5]
Table 2: Second-Order Rate Constants (k) for DBCO-Azide Reactions
DBCO DerivativeAzide SubstrateBuffer/SolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)25-370.55 - 1.22[7][8][9]
Sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)25-370.32 - 0.85[7][8][9]
Sulfo-DBCO-amine3-azido-L-alanineHEPES (pH 7)25-370.55 - 1.22[7][8]
Sulfo-DBCO-amine3-azido-L-alaninePBS (pH 7)25-370.32 - 0.85[7][8]
DBCOBenzyl AzideCH₃CN:H₂O (3:1)Room Temp0.24[10]
DBCOPhenyl AzideCH₃CN:H₂O (3:1)Room Temp0.033[9][10]
DBCO-PEG4-acidAzide-PEG4-acidPBS (pH 7.4)37~2.1[9]

Note: The reaction rates can be influenced by the specific azide, the presence of a PEG linker, and the buffer system.[7][8] Generally, higher pH values and temperatures can increase the reaction rate, though the stability of the biomolecules must be considered.[7][8][9]

Experimental Protocols

The following are detailed protocols for common applications of the Cy5.5-DBCO azide reaction.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol describes the labeling of a protein that has been modified to contain an azide group.

Materials:

  • Azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

  • Cy5.5-DBCO stock solution (1-10 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Preparation: Bring all reagents to room temperature. Ensure the protein solution is free of any azide-containing compounds.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the reaction buffer.

    • Add the Cy5.5-DBCO stock solution to the protein solution. A 2-5 fold molar excess of Cy5.5-DBCO over the protein is a common starting point. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Purification: Remove unreacted Cy5.5-DBCO using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Characterization: Confirm successful labeling by measuring the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5). The degree of labeling (DOL) can be calculated using the Beer-Lambert law. Further characterization can be performed using SDS-PAGE with fluorescence imaging and mass spectrometry.[11]

Protocol 2: Labeling of Cell Surface Glycans via Metabolic Glycoengineering

This protocol involves two main stages: metabolic incorporation of an azide-containing sugar into cell surface glycans, followed by the "click" reaction with Cy5.5-DBCO.[12][13]

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac4ManNAz)

  • Cy5.5-DBCO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

Part A: Metabolic Labeling

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to reach the desired confluency.

  • Prepare Azido-Sugar Medium: Prepare a stock solution of Ac4ManNAz in sterile DMSO. Dilute the stock solution into the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Replace the existing medium with the azido-sugar-containing medium and incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide groups into the cell surface glycans.[12][13]

Part B: Cy5.5-DBCO Labeling

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove unincorporated azido-sugar.

  • Prepare Cy5.5-DBCO Labeling Solution: Prepare a 1-5 mM stock solution of Cy5.5-DBCO in anhydrous DMSO. Dilute the stock solution in culture medium or PBS to a final concentration of 10-50 µM.

  • "Click" Reaction: Add the Cy5.5-DBCO solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[14]

  • Final Wash: Remove the Cy5.5-DBCO solution and wash the cells three to four times with PBS to remove any unbound dye.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

The following diagrams illustrate the key chemical reaction, a typical experimental workflow, and the underlying metabolic pathway for cell labeling.

G Cy5.5-DBCO Azide Reaction (SPAAC) cluster_reactants Reactants cluster_product Product Cy55_DBCO Cy5.5-DBCO Triazole_Product Cy5.5-Labeled Biomolecule (Stable Triazole Linkage) Cy55_DBCO->Triazole_Product + Azide_Molecule Azide-Modified Biomolecule (R-N3) Azide_Molecule->Triazole_Product Strain-Promoted [3+2] Cycloaddition

Caption: Chemical principle of the Cy5.5-DBCO azide reaction.

G Experimental Workflow for Protein Labeling start Start with Azide- Modified Protein add_dbco Add Cy5.5-DBCO (2-5x molar excess) start->add_dbco incubate Incubate (1-4h at RT or overnight at 4°C) Protect from light add_dbco->incubate purify Purify Conjugate (SEC or Dialysis) incubate->purify characterize Characterize Labeled Protein (UV-Vis, SDS-PAGE, MS) purify->characterize end Cy5.5-Labeled Protein Ready for Use characterize->end

Caption: Workflow for labeling an azide-modified protein with Cy5.5-DBCO.

G Metabolic Glycoengineering for Cell Surface Labeling cluster_cell Inside the Cell cluster_labeling Labeling Step Ac4ManNAz Ac4ManNAz (Azido-Sugar Precursor) Metabolism Cellular Metabolism (Glycosylation Pathway) Ac4ManNAz->Metabolism Uptake Azide_Glycan Azide-Modified Glycan on Cell Surface Metabolism->Azide_Glycan Incorporation Cy55_DBCO Add Cy5.5-DBCO Azide_Glycan->Cy55_DBCO SPAAC Reaction Labeled_Cell Fluorescently Labeled Cell Cy55_DBCO->Labeled_Cell

Caption: Pathway for cell surface labeling via metabolic glycoengineering.

References

An In-depth Technical Guide to Cy5.5 DBCO for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) DBCO, a near-infrared (NIR) fluorescent probe, for its application in advanced fluorescence microscopy. It details the chemical and photophysical properties, experimental protocols for bioconjugation and cellular imaging, and data to inform experimental design.

Introduction to Cy5.5 DBCO

This compound is a fluorescent labeling reagent that combines the bright and photostable Cy5.5 fluorophore with a dibenzocyclooctyne (DBCO) group.[1][2] This combination allows for covalent labeling of azide-modified biomolecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] Its fluorescence in the near-infrared spectrum minimizes autofluorescence from biological samples, making it an excellent choice for high-sensitivity imaging.[2][4] The DBCO moiety enables rapid and specific reaction with azides under physiological conditions without the need for cytotoxic copper catalysts, rendering it ideal for live-cell and in vivo imaging.[3]

Core Properties of this compound

A thorough understanding of the chemical and photophysical properties of this compound is crucial for designing and troubleshooting fluorescence microscopy experiments.

Chemical and Physical Properties
PropertyValueReference(s)
Molecular Weight ~1161.34 g/mol [2]
Appearance Blue solid[2]
Solubility Water, DMSO, DMF[2]
Storage -20°C, desiccated and protected from light[2]
Photophysical Properties
PropertyValueReference(s)
Excitation Maximum (λex) 678 nm[2][4]
Emission Maximum (λem) 694 nm[2][4]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.23[5]
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[2][4]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility lies in the SPAAC reaction. This bioorthogonal reaction enables the specific and efficient covalent labeling of azide-containing molecules in complex biological environments.

Reaction Mechanism

The reaction involves the [3+2] cycloaddition of the strained alkyne (DBCO) with an azide (B81097) to form a stable triazole linkage. The inherent ring strain of the DBCO group lowers the activation energy of the reaction, allowing it to proceed rapidly without a catalyst.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cy5_5_DBCO Cy5.5-DBCO (Strained Alkyne) Triazole_Product Stable Cy5.5-Labeled Biomolecule (Triazole Linkage) Cy5_5_DBCO->Triazole_Product + Azide_Molecule Azide-Modified Biomolecule Azide_Molecule->Triazole_Product SPAAC (Copper-Free)

SPAAC Reaction of this compound with an Azide

Experimental Protocols

Detailed methodologies are provided for common applications of this compound in fluorescence microscopy.

Metabolic Labeling of Cells with Azide Sugars

This is a prerequisite for labeling cells with DBCO-functionalized dyes.

Materials:

  • Cell line of interest (e.g., A549, MCF-7, Jurkat)[6][7]

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Adherent Cells: Seed cells in a suitable culture vessel (e.g., glass-bottom dish) to reach 70-80% confluency at the time of labeling.[7]

    • Suspension Cells: Culture cells to a density of approximately 1 x 10⁶ cells/mL.

  • Metabolic Labeling:

    • Prepare a stock solution of the azide sugar in an appropriate solvent (e.g., DMSO or PBS).

    • Add the azide sugar to the cell culture medium to a final concentration of 25-50 µM.[6]

    • Incubate the cells for 1-3 days under standard culture conditions to allow for the incorporation of the azide groups onto cell surface glycans.[7][8]

  • Washing:

    • Adherent Cells: Gently wash the cells twice with pre-warmed PBS.[8]

    • Suspension Cells: Centrifuge the cells and wash the pellet twice with PBS.

Labeling of Azide-Modified Cells with this compound

Materials:

  • Azide-labeled cells

  • This compound

  • Anhydrous DMSO or DMF

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[8] Store at -20°C, protected from light.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging buffer to a final concentration of 5-20 µM.[6][8]

  • Labeling Reaction:

    • Incubate the azide-labeled cells with the this compound labeling solution for 30-60 minutes at 37°C, protected from light.[8]

  • Washing: Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound this compound.[8]

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm).[8]

Cell_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Click Chemistry cluster_imaging Imaging Start Start with Live Cells Add_Azide_Sugar Incubate with Azide Sugar (e.g., Ac4ManNAz) Start->Add_Azide_Sugar Azide_Cells Cells with Surface Azides Add_Azide_Sugar->Azide_Cells Add_Cy5_5_DBCO Incubate with this compound Azide_Cells->Add_Cy5_5_DBCO Labeled_Cells Cy5.5-Labeled Cells Add_Cy5_5_DBCO->Labeled_Cells Wash Wash to Remove Unbound Dye Labeled_Cells->Wash Image Fluorescence Microscopy Wash->Image

Experimental Workflow for Cell Labeling
In Vivo Imaging with this compound in a Mouse Xenograft Model

This protocol outlines a general procedure for in vivo imaging of azide-labeled tumor cells.

Materials:

  • Immunodeficient mice bearing azide-labeled tumor xenografts

  • This compound

  • Sterile PBS or other appropriate vehicle

  • In vivo imaging system (e.g., IVIS Spectrum)[1]

Procedure:

  • Animal Preparation: Anesthetize the mice according to approved institutional protocols.

  • Probe Administration: Intravenously inject this compound (typically 1-5 nmol in 100 µL of sterile PBS) into the tail vein of the mice.[5]

  • Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor probe distribution and tumor accumulation.[5]

    • For an IVIS Spectrum, use an excitation filter around 640 nm and an emission filter around 680-720 nm.[1] Auto-exposure settings can be used to determine the optimal exposure time.

  • Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal and assess biodistribution.[5]

Data Presentation

Comparison with Other Near-Infrared Dyes
FeatureCy5.5IRDye® 800CW
Excitation Max (nm) ~678~774
Emission Max (nm) ~694~789
Quantum Yield ~0.23~0.12
Advantages Higher quantum yieldLower tissue autofluorescence, potentially higher tumor-to-background ratio
Reference(s) [5][7]
Quantitative Imaging Data
ParameterCell Line / ModelValueReference(s)
In Vitro Labeling Efficiency A549 cellsDose-dependent increase in fluorescence with increasing this compound concentration[6]
In Vivo Tumor-to-Background Ratio MDA-MB-468 xenograftSignificantly enhanced with NIR dyes compared to red-excitable dyes[9]
In Vivo Brain Signal-to-Background Ratio Mouse brainSignificantly increased in azide-labeled mice compared to controls[10]

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Low or no fluorescence signal Inefficient metabolic labeling with azide sugar.Optimize the concentration and incubation time of the azide sugar for your specific cell line.[7]
Insufficient this compound concentration or incubation time.Increase the concentration of this compound or the incubation time.[7]
High background fluorescence Incomplete removal of unbound this compound.Increase the number and duration of washing steps after labeling.[11]
Non-specific binding of this compound.Include a blocking step (e.g., with BSA) before adding the this compound.
Photobleaching Prolonged or high-intensity light exposure.Use an anti-fade mounting medium for fixed cells. For live cells, minimize exposure time and laser power. Consider using photostabilizing agents.[12][13]

Conclusion

This compound is a powerful and versatile tool for fluorescence microscopy, particularly for applications requiring high sensitivity and low background in live-cell and in vivo imaging. Its utility in copper-free click chemistry allows for specific and robust labeling of a wide range of biomolecules. By understanding its properties and following optimized protocols, researchers can effectively harness the capabilities of this compound to advance their scientific investigations.

References

The Mechanism of Cy5.5 DBCO in Copper-Free Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the use of Cy5.5 Dibenzocyclooctyne (DBCO) in copper-free click chemistry. This powerful bioorthogonal reaction has become an indispensable tool for the specific and efficient labeling of biomolecules in complex biological systems.

Core Principles: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism behind the utility of Cy5.5 DBCO is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of bioorthogonal chemistry, enabling the formation of a stable covalent bond between a strained alkyne and an azide (B81097) without the need for a cytotoxic copper catalyst.[1][2]

The key to this reaction is the significant ring strain of the dibenzocyclooctyne (DBCO) group. This strain, resulting from the distortion of the alkyne's ideal 180° bond angle, dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide.[1] This allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH. The azide and the strained alkyne are bioorthogonal, meaning they are chemically inert to most functional groups found in biological systems, thus minimizing off-target reactions.[1][2]

The reaction is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained DBCO alkyne serves as the dipolarophile. The result is a stable triazole linkage, covalently connecting the two molecules.[1][3] this compound is a reagent where the near-infrared fluorescent dye Cy5.5 is conjugated to the DBCO moiety, enabling fluorescent labeling of azide-modified molecules.[4][5]

Quantitative Data

The efficiency and spectral properties of this compound are critical for experimental design. The following tables summarize key quantitative data for this reagent.

PropertyValueReferences
Excitation Maximum (λ_ex)678 nm[5][6]
Emission Maximum (λ_em)694 nm[5][6]
Molar Extinction Coefficient (ε)190,000 cm⁻¹M⁻¹[5][6]
Fluorescence Quantum Yield (Φ)0.2[4]
Molecular Weight~1161.3 g/mol [5]
SolubilityWater, DMSO, DMF[1][5]

Table 1: Physicochemical and Spectroscopic Properties of this compound

ReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent SystemReferences
DBCO + Benzyl Azide~0.6 - 1.0Acetonitrile:Water[7][8]
DBCO + Phenyl Azide0.033Acetonitrile:Water (3:1)[7]
DBCO-PEG4-acid + Azide-PEG4-acid2.1 ± 0.2PBS, pH 7.4 (37 °C)[9]

Table 2: Reaction Kinetics of DBCO with Various Azides. Note: The presence of the Cy5.5 dye is not expected to significantly alter the reaction kinetics of the DBCO moiety.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for common applications.

Labeling of Cell Surface Glycans

This protocol involves the metabolic incorporation of an azide-containing sugar into the cellular glycocalyx, followed by reaction with this compound.

Materials:

  • Cells of interest

  • Cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to 70-80% confluency.

    • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

    • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days to allow for the incorporation of the azido (B1232118) sugar into cell surface glycans.[10][11]

  • Cell Harvesting and Washing:

    • Gently harvest the cells.

    • Wash the cells three times with cold PBS containing 1% BSA to remove any unreacted azido sugar.[10]

  • Click Chemistry Reaction:

    • Resuspend the cells in PBS with 1% BSA.

    • Add this compound to a final concentration of 10-50 µM.[10][12]

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][12]

  • Washing and Analysis:

    • Wash the cells three times with PBS containing 1% BSA to remove excess this compound.[10]

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy using appropriate laser lines and filters for Cy5.5 (e.g., excitation at ~678 nm and emission at ~694 nm).[11]

Antibody Conjugation

This protocol describes the conjugation of this compound to an antibody for applications such as immunofluorescence or targeted delivery.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-modified molecule (e.g., azide-PEG-Cy5.5, though for this guide's purpose we are conjugating the this compound directly)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is purified and at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines such as Tris will interfere with the NHS ester reaction.[13][]

  • Activation of Antibody with DBCO-NHS Ester:

    • Prepare a fresh 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[13]

    • Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.[13][]

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.[13][]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small volume of a concentrated quenching reagent like 1 M Tris to a final concentration of 50-100 mM and incubate for 15 minutes.[13]

    • Purify the DBCO-activated antibody from excess, unreacted DBCO-NHS ester using size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.[15][16]

  • Conjugation with Azide-Modified Cy5.5 (Illustrative - for this guide, the Cy5.5 is already on the DBCO):

    • For a typical SPAAC reaction, the DBCO-activated antibody would be mixed with an azide-modified molecule. In the case of using this compound directly with an azide-modified biomolecule, the DBCO is already part of the fluorescent probe.

  • Reaction with an Azide-Modified Target:

    • Mix the purified DBCO-activated antibody with your azide-modified target molecule. A 2-4 fold molar excess of the azide-containing molecule is often used.[]

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[]

  • Final Purification:

    • Purify the final antibody-Cy5.5 conjugate from unreacted this compound using an appropriate method such as size-exclusion chromatography or dialysis to ensure removal of the smaller fluorescent molecule.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SPAAC_Mechanism cluster_product Product Azide R1-N₃ Transition_State [3+2] Cycloaddition (Strain-Promoted) Azide->Transition_State Cy55_DBCO Cy5.5-DBCO Cy55_DBCO->Transition_State Triazole R1-Triazole-DBCO-Cy5.5 Transition_State->Triazole

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cell_Labeling_Workflow A 1. Metabolic Labeling Culture cells with Ac4ManNAz (1-3 days) B 2. Cell Harvesting Detach and collect cells A->B C 3. Washing Wash cells with PBS + 1% BSA (3x) B->C D 4. Click Reaction Incubate with this compound (30-60 min) C->D E 5. Final Washing Wash cells to remove excess dye (3x) D->E F 6. Analysis Flow Cytometry or Fluorescence Microscopy E->F

Caption: Experimental workflow for labeling cell surface glycans.

Antibody_Conjugation_Workflow cluster_activation Antibody Activation cluster_purification1 Purification cluster_conjugation Conjugation to Azide Target cluster_purification2 Final Purification A 1. Prepare Antibody (1-10 mg/mL in amine-free buffer) B 2. Add DBCO-NHS Ester (20-30x molar excess) A->B C 3. Incubate (60 min at room temperature) B->C D 4. Quench (Optional) Add Tris or glycine C->D E 5. Purify Size-Exclusion Chromatography or Dialysis D->E F 6. Mix with Azide-Target E->F G 7. Incubate (2-4h RT or overnight at 4°C) F->G H 8. Purify Conjugate Size-Exclusion Chromatography or Dialysis G->H I 9. Characterize Conjugate H->I

Caption: Workflow for antibody conjugation with this compound.

References

An In-depth Technical Guide to the Fluorescence Spectrum of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent properties of Cyanine5.5 (Cy5.5) conjugated with dibenzocyclooctyne (DBCO). Cy5.5 DBCO is a near-infrared (NIR) fluorescent probe widely utilized in bioconjugation applications, particularly in copper-free click chemistry for labeling and detecting biomolecules. Its exceptional brightness and photostability make it an invaluable tool in various assays, including live cell imaging and flow cytometry.[1][2]

Core Spectroscopic Properties

The fluorescence of this compound is characterized by its strong absorption and emission in the near-infrared region of the electromagnetic spectrum. This is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules.[1][2] The key spectral properties are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)678 nm[1][2][3][4]
Emission Maximum (λem)694 nm[1][2][3][4]
Molar Extinction Coefficient (ε)190,000 cm⁻¹M⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ)~0.2[5]

Note: Spectral properties can be influenced by the solvent and local molecular environment.

Experimental Protocol: Measuring the Fluorescence Spectrum of this compound

This section outlines a detailed methodology for the characterization of the fluorescence spectrum of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), water, or phosphate-buffered saline (PBS))[1][3]

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Stock Solution Preparation:

    • Carefully weigh a precise amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 1 mM). Ensure complete dissolution by vortexing. Store the stock solution at -20°C, protected from light.[1][5]

  • Working Solution Preparation:

    • Dilute the stock solution in the desired experimental buffer (e.g., PBS pH 7.4) to a nanomolar concentration range suitable for fluorescence measurements. The final concentration should result in an absorbance value below 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectrum of the working solution from approximately 550 nm to 750 nm.

    • Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).

  • Fluorescence Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum (~694 nm).

    • Scan a range of excitation wavelengths (e.g., 600 nm to 690 nm).

    • The resulting spectrum will show the efficiency of different wavelengths in exciting the fluorophore, and the peak of this spectrum should align with the absorbance maximum.

  • Fluorescence Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (~678 nm).

    • Scan a range of emission wavelengths (e.g., 680 nm to 800 nm).

    • The resulting spectrum will show the fluorescence intensity at different wavelengths, with the peak representing the emission maximum (λem).

  • Data Analysis:

    • Plot the absorbance, excitation, and emission spectra.

    • Determine the excitation and emission maxima.

    • The Stokes shift can be calculated as the difference between the emission and excitation maxima.

Application in Bioorthogonal Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This compound is a key reagent in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[6][7] The DBCO group reacts specifically and efficiently with azide-functionalized molecules to form a stable triazole linkage.[1][8] This bioorthogonal reaction is highly biocompatible, proceeding under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in living systems.[6][8][9]

The workflow for a typical SPAAC reaction involves the introduction of an azide (B81097) group into a target biomolecule, followed by the addition of this compound for fluorescent labeling.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare this compound Stock Solution working Prepare Working Solution stock->working absorbance Measure Absorbance Spectrum (UV-Vis) working->absorbance excitation Measure Excitation Spectrum absorbance->excitation emission Measure Emission Spectrum excitation->emission data Determine λex, λem, and Stokes Shift emission->data spaac_reaction cluster_reactants Reactants cluster_product Product cy5_dbco Cy5.5-DBCO plus + cy5_dbco->plus azide_mol Azide-Modified Biomolecule labeled_mol Fluorescently Labeled Biomolecule azide_mol->labeled_mol SPAAC (Copper-Free) plus->azide_mol

References

Navigating Aqueous Bioconjugation: A Technical Comparison of Cy5.5 DBCO and sulfo-Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of Cy5.5 Dibenzocyclooctyne (DBCO) and its sulfonated counterpart, sulfo-Cy5.5 DBCO, for researchers, scientists, and drug development professionals engaged in bioconjugation in aqueous environments. The choice between these two fluorescent probes is critical for the success of copper-free click chemistry applications, particularly in labeling proteins, antibodies, and other biomolecules in physiological buffers.

Executive Summary

The primary distinction between Cy5.5 DBCO and sulfo-Cy5.5 DBCO lies in their water solubility. The addition of sulfonate groups to the cyanine (B1664457) dye core in sulfo-Cy5.5 DBCO significantly enhances its hydrophilicity. This fundamental difference has profound implications for experimental design, reagent handling, and the quality of the final conjugate. While both reagents are effective for strain-promoted alkyne-azide cycloaddition (SPAAC), sulfo-Cy5.5 DBCO is unequivocally the superior choice for reactions conducted in purely aqueous buffers, as it minimizes the need for organic co-solvents, reduces the risk of dye aggregation, and can lead to more reliable and reproducible results.

Core Properties: A Quantitative Comparison

The spectral characteristics of this compound and sulfo-Cy5.5 DBCO are nearly identical, as the core fluorophore is the same. However, their physical properties, particularly solubility, differ significantly.

PropertyThis compoundsulfo-Cy5.5 DBCOSignificance in Aqueous Solutions
Molecular Weight ~1161.3 g/mol [1][2]~1317.69 g/mol (as tripotassium salt)[]The higher molecular weight of the sulfo- version is due to the addition of sulfonate groups.
Excitation Max (λex) ~678 nm[1][4]~678 nmBoth dyes are efficiently excited by common laser lines in the red region of the spectrum.
Emission Max (λem) ~694 nm[1][4]~706 nmThe slight red shift in emission for the sulfo- version is generally negligible for most applications.
Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[1][2][4]Not consistently reported, but expected to be similar to the non-sulfonated version.A high extinction coefficient indicates strong light absorption, contributing to bright fluorescence.
Aqueous Solubility Listed as soluble in water, but often requires an organic co-solvent (DMSO/DMF) for stock solutions.[1][2][4]Described as "water-soluble" or having "good water solubility," allowing for direct dissolution in aqueous buffers.[][5]This is the most critical difference. High aqueous solubility prevents aggregation and the need for potentially denaturing organic solvents.

The Impact of Sulfonation on Performance in Aqueous Solutions

The presence of negatively charged sulfonate groups on the sulfo-Cy5.5 DBCO molecule imparts several key advantages for aqueous bioconjugation.

1. Enhanced Water Solubility:

  • This compound: While some vendor datasheets list water as a solvent, it is practically considered sparingly soluble.[1][2][4] For effective use, a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) is typically prepared first and then added to the aqueous reaction mixture. This introduction of an organic co-solvent can be detrimental to sensitive proteins, potentially leading to denaturation or precipitation.

  • sulfo-Cy5.5 DBCO: The sulfonate groups render the molecule highly water-soluble, allowing it to be directly dissolved in aqueous buffers such as phosphate-buffered saline (PBS).[][5] This simplifies the experimental workflow and eliminates concerns about the effects of organic solvents on the biological target.

2. Reduced Aggregation: Cyanine dyes, particularly non-sulfonated ones, have a tendency to aggregate in aqueous solutions. This aggregation can lead to fluorescence quenching, where the excited-state energy is dissipated through non-radiative pathways, resulting in a weaker signal. The charged sulfonate groups on sulfo-Cy5.5 DBCO create electrostatic repulsion between dye molecules, significantly reducing their tendency to aggregate. This leads to brighter and more reliable fluorescence signals, especially at higher labeling densities.

3. Improved Conjugate Quality: By avoiding the use of organic co-solvents and minimizing aggregation, sulfo-Cy5.5 DBCO often yields more homogenous and stable bioconjugates. This is particularly important in applications such as in vivo imaging and the development of antibody-drug conjugates (ADCs), where conjugate stability and behavior are critical.

Visualizing the Key Differences

G Logical Flow: Choosing Between this compound and sulfo-Cy5.5 DBCO cluster_0 Experimental Requirement cluster_1 Reagent Choice cluster_2 Key Advantages/Disadvantages A Aqueous Reaction Buffer (e.g., PBS)? B sulfo-Cy5.5 DBCO A->B Yes C This compound A->C No (or tolerant to co-solvents) D High water solubility No co-solvent needed Reduced aggregation Ideal for sensitive proteins B->D E Lower water solubility Requires organic co-solvent (DMSO/DMF) Risk of aggregation and protein denaturation C->E

Caption: Decision pathway for selecting the appropriate this compound reagent.

Experimental Protocols

The primary difference in the experimental protocols for this compound and sulfo-Cy5.5 DBCO lies in the preparation of the dye stock solution.

Protocol 1: Bioconjugation with sulfo-Cy5.5 DBCO (Fully Aqueous)

This protocol is recommended for labeling sensitive proteins and for applications requiring the complete absence of organic solvents.

Materials:

  • sulfo-Cy5.5 DBCO

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare sulfo-Cy5.5 DBCO Stock Solution: Directly dissolve the required amount of sulfo-Cy5.5 DBCO in the reaction buffer to the desired concentration (e.g., 1-10 mM). Vortex briefly to ensure complete dissolution.

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with the sulfo-Cy5.5 DBCO stock solution. The molar ratio of dye to protein should be optimized for the specific application, but a starting point of 5-10 fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours, protected from light. The optimal incubation time may vary depending on the reactivity of the azide (B81097) and the desired degree of labeling.

  • Purification: Remove the unreacted dye from the labeled protein using a suitable method such as size exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Bioconjugation with this compound (with Organic Co-solvent)

This protocol is suitable for robust proteins that can tolerate a small percentage of an organic co-solvent.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare this compound Stock Solution: Dissolve the required amount of this compound in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM). Ensure the dye is fully dissolved before use.

  • Reaction Setup: Add the this compound stock solution to the azide-modified protein solution. It is crucial to ensure that the final concentration of the organic co-solvent in the reaction mixture is low (typically <10% v/v) to minimize its impact on the protein's stability and activity.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours, protected from light.

  • Purification: Purify the labeled protein as described in Protocol 1.

Experimental Workflow Visualization

G Comparative Experimental Workflow cluster_sulfo sulfo-Cy5.5 DBCO Workflow cluster_standard This compound Workflow cluster_common Common Steps S1 Dissolve sulfo-Cy5.5 DBCO in aqueous buffer S2 Add to azide-modified protein S1->S2 R1 Incubate (1-4h, RT or 4°C) S2->R1 C1 Dissolve this compound in DMSO/DMF C2 Add to azide-modified protein (ensure co-solvent <10%) C1->C2 C2->R1 P1 Purify conjugate (e.g., size exclusion) R1->P1 A1 Analyze labeled protein P1->A1

Caption: Workflow comparison for bioconjugation protocols.

Conclusion and Recommendations

For researchers conducting bioconjugation in aqueous solutions, sulfo-Cy5.5 DBCO is the highly recommended reagent . Its superior water solubility simplifies experimental procedures, enhances the stability of the dye and the target biomolecule, and reduces the potential for confounding artifacts arising from dye aggregation or co-solvent-induced denaturation.

Choose sulfo-Cy5.5 DBCO when:

  • The target biomolecule is sensitive to organic solvents.

  • The reaction must be performed in a purely aqueous buffer.

  • High reproducibility and low background signal are critical.

  • The purification method involves dialysis against an aqueous buffer.

This compound may be considered when:

  • The target biomolecule is known to be stable in the presence of small amounts of DMSO or DMF.

  • Cost is a primary limiting factor, as non-sulfonated versions can sometimes be more economical.

By understanding the fundamental chemical differences and their practical implications, researchers can make an informed decision to optimize their bioconjugation strategies for successful outcomes in drug development and other life science applications.

References

An In-depth Technical Guide to Cy5.5 DBCO: Key Features and Benefits for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe essential for advanced biological imaging and targeted therapeutic development. We will delve into its core features, benefits, and detailed experimental applications, offering a technical resource for professionals in the field.

Core Features of Cy5.5 DBCO

This compound is a vital tool in bioorthogonal chemistry, specifically for copper-free click chemistry reactions.[1][2] Its unique structure, combining a Cy5.5 fluorophore with a DBCO moiety, allows for the highly specific and efficient labeling of azide-modified biomolecules.[2][3]

Chemical and Spectroscopic Properties

The cyanine (B1664457) dye, Cy5.5, is a bright and photostable fluorophore that emits in the near-infrared spectrum.[1][4] This spectral profile is advantageous for biological applications as it minimizes autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio.[5][6] The DBCO group facilitates a highly efficient and biocompatible conjugation method known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][7] This reaction proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo studies.[1][8]

PropertyValueReference
Molecular Weight 1161.34 g/mol [1][4][9]
Appearance Blue solid[1][4]
Solubility Water, DMSO, DMF[1][4][9]
Excitation Maximum (λex) 678 nm[1][9][10]
Emission Maximum (λem) 694 nm[1][9][10]
Extinction Coefficient (ε) 190,000 L·mol⁻¹·cm⁻¹[1][4][9]
Purity >95% (HPLC)[1][4]

Key Benefits for Research and Development

The unique characteristics of this compound offer significant advantages for a range of applications, from fundamental cell biology to preclinical drug development.

  • High Sensitivity and Specificity: The near-infrared fluorescence of Cy5.5 provides high sensitivity due to reduced background interference from biological samples.[5] The bioorthogonal nature of the DBCO-azide reaction ensures highly specific labeling of target molecules.[7][11]

  • Deep Tissue Imaging: The long emission wavelength of Cy5.5 allows for greater tissue penetration compared to dyes that emit in the visible spectrum, enabling effective in vivo imaging.[5][12]

  • Biocompatibility: The absence of a copper catalyst in the SPAAC reaction makes this compound highly suitable for labeling and tracking molecules in living cells and organisms without inducing toxicity.[7][8]

  • Versatility: this compound can be conjugated to a wide array of biomolecules, including proteins, peptides, and nucleic acids, for diverse applications such as targeted drug delivery, in vivo imaging of disease processes, and diagnostic assays.[5]

  • pH Insensitivity: The fluorescence of this compound is stable over a broad pH range (pH 4 to 10), ensuring reliable performance in various biological environments.[1][4]

Experimental Protocols and Applications

This compound is a cornerstone reagent for copper-free click chemistry, enabling the straightforward and efficient labeling of azide-containing molecules.

General Protocol for Antibody Labeling with this compound

This protocol outlines a typical procedure for labeling an azide-modified antibody with this compound.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column for purification

Procedure:

  • Prepare Antibody Solution: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[13] If necessary, perform a buffer exchange using a desalting column.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction: Add a 2-4 fold molar excess of the dissolved this compound to the antibody solution.[7]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[7]

  • Purification: Remove excess, unreacted this compound using a desalting column.

  • Storage: Store the purified Cy5.5-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[13]

Reaction Kinetics and Optimization

The efficiency of the DBCO-azide cycloaddition can be influenced by the reaction buffer. Studies have shown that the reaction yield can be significantly higher in DPBS buffer compared to MES, Tris, or HEPES buffers.[14] For optimal performance, it is recommended to perform the reaction in a buffer such as PBS.

Buffer (10 mM)Reaction Yield (after 2 hours)
DPBS >90%
MES ~50%
Tris ~50%
HEPES <40%
Pure Water <40%

Data adapted from a study on DBCO-ligand click reactions.[14]

Visualizing Biological Processes and Workflows

Experimental Workflow: Antibody Bioconjugation

The following diagram illustrates the general workflow for labeling an azide-modified antibody with this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Storage A Azide-Modified Antibody C Mix Antibody and This compound A->C B Dissolve this compound in DMSO/DMF B->C D Incubate at RT (2-4h) or 4°C (overnight) C->D E Purify via Desalting Column D->E F Store Conjugate at 4°C or -20/-80°C E->F

Workflow for this compound Antibody Conjugation.
Signaling Pathway: Simplified EGFR Signaling

This compound can be used to label and track components of signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by targeting azide-modified glycans on the receptor.[6]

G EGF EGF (Ligand) EGFR EGFR (Azide-Labeled) EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2 Dimer->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Simplified Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.

References

Cy5.5 DBCO: A Technical Guide to Shelf Life and Storage for Optimal Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for Cy5.5 DBCO (Cyanine5.5 dibenzocyclooctyne). Understanding and implementing these guidelines are critical for ensuring the stability, reactivity, and overall performance of this valuable reagent in bioorthogonal chemistry, particularly in applications such as live-cell imaging, bioconjugation, and the development of antibody-drug conjugates (ADCs). This document summarizes key stability data, details experimental protocols for stability assessment, and provides visual guides to critical concepts.

Executive Summary of Stability and Storage

This compound is a near-infrared fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, enabling copper-free click chemistry with azide-modified molecules. While offering excellent brightness and photostability, its long-term stability is contingent upon proper storage and handling. The stability of the molecule is influenced by its physical form (solid vs. in solution), temperature, light exposure, and the chemical environment.

Quantitative Data on Shelf Life and Storage Conditions

The following tables summarize the recommended storage conditions and expected shelf life for this compound in both solid and solution forms, based on data from various suppliers and stability studies of related compounds.

Table 1: Recommended Storage Conditions and Shelf Life of Solid this compound

ParameterRecommended ConditionExpected Shelf Life
Temperature-20°C[1][2][3][4][5]12 to 24 months[2][3]
LightProtect from light / Store in the dark[2]N/A
AtmosphereDesiccate[2][4]N/A
ShippingAmbient Temperature[1][3][4]N/A

Table 2: Stability of this compound in Solution

SolventTemperatureConcentrationDurationStability Notes
DMSO-20°CNot Specified2-3 monthsDBCO-NHS esters, which are related, show this stability. It is recommended to use freshly prepared solutions.
Aqueous Buffer (e.g., PBS)4°C or -20°CNot Specified4 weeksA study on DBCO-modified IgG showed a 3-5% loss of reactivity towards azides.
Aqueous Buffer (pH 4-10)Not SpecifiedNot SpecifiedNot SpecifiedThe fluorescence of the Cy5.5 dye is reported to be stable and insensitive to pH within this range.[6]

Factors Influencing Stability

Several factors can impact the chemical integrity and fluorescent properties of this compound.

  • Temperature: As with most fluorescent dyes, storage at low temperatures is crucial to minimize degradation. The recommended storage temperature for solid this compound is -20°C.[1][2][3][4][5]

  • Light: Cyanine (B1664457) dyes, including Cy5.5, are susceptible to photobleaching. It is imperative to store the compound in the dark and minimize exposure to light during handling and experiments.[2]

  • Moisture and Hydrolysis: The DBCO moiety, particularly when part of a reactive ester like an NHS ester, can be sensitive to moisture. Desiccated storage is recommended to prevent hydrolysis.[4]

  • pH: While the fluorescence of Cy5.5 is stable over a broad pH range (4-10), the stability of the DBCO group can be compromised under strongly acidic conditions.[6] For instance, DBCO can undergo an inactivating rearrangement in the presence of strong acids like trifluoroacetic acid (TFA).

  • Oxidizing and Reducing Agents: The cyanine dye structure can be susceptible to oxidation. Additionally, some reducing agents may affect the stability of the DBCO group. For example, DBCO has shown instability in the presence of TCEP over a 24-hour period.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Protocol for Assessing Thermal Stability in Solution

This protocol outlines a method to determine the thermal stability of this compound in a specific solvent over time.

Materials:

  • This compound

  • Anhydrous DMSO or other desired solvent

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Thermostated incubator or water bath

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO). Aliquot the solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Incubation: Place the aliquots in a thermostated incubator at the desired test temperatures (e.g., 4°C, 25°C, 37°C). Include a control sample stored at -20°C.

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 4 weeks), remove one aliquot from each temperature condition.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject a standardized amount of the this compound sample.

    • Run a linear gradient to 95% B over 30 minutes.

    • Monitor the chromatogram at the absorbance maximum of Cy5.5 (around 678 nm) and the DBCO group (around 309 nm).

  • Data Analysis:

    • Determine the purity of this compound at each time point by calculating the area of the main peak as a percentage of the total peak area.

    • Plot the percentage of intact this compound as a function of time for each temperature to determine the degradation rate.

Protocol for Assessing Photostability

This protocol describes a method to evaluate the photostability of this compound upon exposure to a light source.

Materials:

  • This compound solution

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera

  • Microscope slides and coverslips

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., PBS). To immobilize the dye, a thin film of the solution can be dried on a microscope slide, or the dye can be embedded in a polymer matrix.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for Cy5.5.

  • Image Acquisition:

    • Acquire an initial image (t=0) with minimal light exposure.

    • Continuously illuminate the sample with a constant light intensity.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Using image analysis software, select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.

    • Determine the photobleaching half-life (t1/2), which is the time at which the fluorescence intensity drops to 50% of its initial value.

Visualizations

Logical Workflow for Storage and Handling

G cluster_storage Long-Term Storage (Solid) cluster_solution In Solution cluster_handling Experimental Handling storage_temp -20°C storage_light Protect from Light storage_moisture Desiccate solution_prep Prepare Fresh solution_storage Aliquot & Store at -20°C solution_prep->solution_storage cluster_handling cluster_handling solution_prep->cluster_handling solution_use Use Promptly solution_storage->solution_use solution_use->cluster_handling handling_light Minimize Light Exposure handling_ph Avoid Strong Acids handling_reagents Check Reagent Compatibility (e.g., avoid TCEP) start Receiving this compound is_solid Solid Form? start->is_solid is_solid->solution_prep No (In Solution) cluster_storage cluster_storage is_solid->cluster_storage Yes is_for_immediate_use For Immediate Use? is_for_immediate_use->solution_prep Yes cluster_storage->is_for_immediate_use

Caption: Decision workflow for proper storage and handling of this compound.

Potential Degradation Pathways

G cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_rearrangement Acid-Mediated Rearrangement Cy55_DBCO Intact this compound Light Light Exposure (High Intensity/Prolonged) Moisture Moisture (H₂O) Acid Strong Acid (e.g., TFA) Photobleached_Cy55 Non-fluorescent Cy5.5 Derivative Light->Photobleached_Cy55 Hydrolyzed_DBCO Hydrolyzed DBCO Moisture->Hydrolyzed_DBCO Rearranged_DBCO Inactive DBCO Isomer Acid->Rearranged_DBCO

Caption: Potential degradation pathways for this compound.

Conclusion

The stability and performance of this compound are critically dependent on adherence to proper storage and handling protocols. By storing the solid compound at -20°C in a dark, desiccated environment, and by using freshly prepared solutions while minimizing light exposure and avoiding harsh chemical conditions, researchers can ensure the reliability and reproducibility of their experimental results. The protocols and data presented in this guide serve as a valuable resource for maintaining the integrity of this powerful near-infrared probe for bioorthogonal applications.

References

In-Depth Technical Guide: Solubility and Applications of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Cy5.5 DBCO in commonly used laboratory solvents, namely dimethyl sulfoxide (B87167) (DMSO) and water. It is designed to assist researchers, scientists, and drug development professionals in the effective handling and application of this near-infrared (NIR) fluorescent probe. This document includes a summary of available solubility data, a detailed experimental protocol for solubility determination, and a typical workflow for bioconjugation using copper-free click chemistry.

Quantitative Solubility Data

The precise quantitative solubility of this compound in DMSO and water is not consistently reported in publicly available datasheets. Most manufacturers describe its solubility in qualitative terms. However, for practical laboratory use, an understanding of its approximate solubility is crucial for preparing stock solutions and designing experiments.

The table below summarizes the available solubility information for this compound and related cyanine (B1664457) dye derivatives. It is important to note that the solubility of cyanine dyes can be significantly influenced by factors such as pH, temperature, and the presence of salts or organic modifiers in aqueous solutions. Furthermore, cyanine dyes, including Cy5.5, have a known tendency to aggregate in aqueous environments, which can affect their effective solubility and fluorescent properties. The introduction of sulfonate groups (sulfo-derivatives) generally enhances water solubility.

CompoundSolventReported SolubilitySource
This compound DMSOSoluble / Good Solubility / Freely Soluble[1][2][3][4]
WaterSoluble / Water-soluble / Poorly soluble (non-sulfonated)[1][2][3][5]
DBCO-Cy5DMSO≥ 0.5 mg/mL[6]
WaterNot Tested[6]

Note: The qualitative descriptions are taken from multiple supplier datasheets. For non-sulfonated versions of this compound, water solubility is often described as limited or poor, and the use of sulfo-Cy5.5 DBCO is recommended for applications requiring high aqueous concentrations.

Experimental Protocol: Determination of this compound Solubility

The following protocol provides a general method for determining the solubility of this compound in a given solvent. This method is based on visual inspection and can be adapted for spectrophotometric analysis for more quantitative results.

Materials:

  • This compound, solid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water (or buffer of choice, e.g., PBS)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Pipettes and tips

  • Analytical balance

Procedure:

  • Preparation of High-Concentration Slurry:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, known volume of the solvent (DMSO or water) to the tube to create a high-concentration slurry (e.g., 10 mg/mL).

  • Solubilization and Observation:

    • Vortex the tube vigorously for 2-5 minutes to facilitate dissolution.

    • Visually inspect the solution. If all the solid has dissolved, proceed to add more solid in known increments until a precipitate is observed.

    • If a precipitate remains, add small, known volumes of the solvent incrementally, vortexing thoroughly after each addition.

  • Endpoint Determination (Visual):

    • Continue adding solvent until the last trace of solid material is completely dissolved, resulting in a clear, colored solution.

    • The solubility is calculated based on the total mass of the solute and the total volume of the solvent at this point.

  • Endpoint Determination (Spectrophotometric - Optional):

    • For a more quantitative measurement, after vortexing, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved solid.

    • Carefully collect a sample of the supernatant and measure its absorbance at the maximum absorption wavelength of Cy5.5 (~675-678 nm).

    • The concentration of the dissolved dye can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (for Cy5.5, ~190,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette. The solubility is the maximum concentration that can be achieved in the supernatant.

  • Data Recording:

    • Record the temperature at which the solubility was determined, as this can influence the results.

    • Repeat the measurement at least three times to ensure reproducibility.

Application: Copper-Free Click Chemistry Workflow

This compound is widely used in copper-free click chemistry for the fluorescent labeling of azide-containing biomolecules. This bioorthogonal reaction is highly efficient and proceeds under mild conditions, making it ideal for biological applications.

A typical experimental workflow for labeling an azide-modified protein with this compound is outlined below.

experimental_workflow cluster_reaction cluster_purification cluster_analysis prep_reagents Reagent Preparation dissolve_cy55 Dissolve this compound in DMSO (Stock Solution) prep_protein Prepare Azide-Modified Protein in Buffer (pH 7-8.5) mix Mix this compound Stock with Protein Solution (Molar Excess of Dye) dissolve_cy55->mix prep_protein->mix reaction Click Reaction incubate Incubate (e.g., 1-4h, RT) in the Dark mix->incubate sec Size-Exclusion Chromatography (SEC) or Dialysis incubate->sec purification Purification remove_excess Remove Unreacted This compound sec->remove_excess characterize Characterize Conjugate (UV-Vis Spectroscopy) remove_excess->characterize analysis Analysis & Storage storage Store Labeled Protein (e.g., -20°C or -80°C) characterize->storage

Experimental workflow for protein labeling with this compound.

Signaling Pathway and Logical Relationships

The core utility of this compound in research and drug development lies in its ability to participate in a highly specific and bioorthogonal chemical reaction. The logical relationship for this process is straightforward and depicted in the diagram below.

logical_relationship azide_biomolecule Azide-Modified Biomolecule (e.g., Protein, Oligonucleotide) click_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) azide_biomolecule->click_reaction Reactant 1 cy55_dbco This compound (Dibenzocyclooctyne) cy55_dbco->click_reaction Reactant 2 labeled_product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) click_reaction->labeled_product Yields detection Downstream Application (e.g., Imaging, Flow Cytometry) labeled_product->detection Enables

Logical relationship of the this compound click chemistry reaction.

References

The Application of Cy5.5 DBCO in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 DBCO (Dibenzocyclooctyne) is a bright, photostable, near-infrared (NIR) fluorescent dye that has become an invaluable tool in molecular biology.[1][2] Its utility stems from its ability to participate in copper-free "click chemistry," a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in complex biological systems.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The core of this compound's functionality lies in the DBCO group, a strained alkyne that readily and specifically reacts with azide-containing molecules via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[5][6] This reaction is highly efficient, proceeds under mild, physiological conditions, and, crucially, does not require a cytotoxic copper catalyst, making it ideal for use in living cells and whole organisms.[6][7] The Cy5.5 fluorophore itself exhibits favorable spectral properties, with excitation and emission maxima in the near-infrared spectrum (around 678 nm and 694 nm, respectively), a region where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging applications.[1][2][8]

Core Properties and Specifications

A comprehensive understanding of the physicochemical and spectral properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this versatile fluorescent probe.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Weight ~1161.34 g/mol [2][8][9]
Appearance Blue solid[2]
Solubility Water, DMSO, DMF[1][2][8]
Storage Conditions -20°C, desiccated, protected from light[2][5][10]
Purity >95% (HPLC)[2]
Table 2: Spectral Properties of this compound
PropertyValueSource(s)
Excitation Maximum (λex) 678 nm[1][8][9]
Emission Maximum (λem) 694 nm[1][8][9]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[1][2][11]
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][2]
pH Sensitivity Fluorescence is insensitive from pH 4 to pH 10[1][2]

Key Applications and Experimental Protocols

The unique characteristics of this compound make it suitable for a wide range of applications in molecular biology, from cellular imaging to in vivo tracking of biomolecules.

Cellular Labeling and Tracking

This compound is extensively used for labeling and tracking cells, both in vitro and in vivo.[12][13] The strategy typically involves metabolically incorporating an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz), into the glycans on the cell surface. These azide (B81097) groups then serve as chemical handles for covalent attachment of this compound.

  • Metabolic Labeling: Culture cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) for 1-3 days. This allows for the incorporation of azide groups onto cell surface glycans.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with 1% FBS in D-PBS to remove any unincorporated azide sugars.[14]

  • This compound Labeling: Resuspend the cells in a buffer containing 5 to 30 µM of this compound.[14] Incubate for 30-60 minutes at room temperature in the dark.[14]

  • Washing: Wash the cells four times with 1% FBS in D-PBS to remove excess this compound.[14]

  • Fixation (Optional): Fix the cells with 4% formaldehyde (B43269) in D-PBS for 20 minutes at room temperature.[14]

  • Imaging: The labeled cells can now be visualized using fluorescence microscopy or flow cytometry.

G Cellular Labeling Workflow A Metabolic Incorporation of Azide Sugars B Cell Harvesting and Washing A->B C Incubation with this compound B->C D Washing Steps C->D E Fluorescence Imaging / Flow Cytometry D->E

Figure 1: Workflow for cell surface labeling using this compound.
Antibody Conjugation

This compound can be readily conjugated to antibodies for use in various immunoassays, including immunofluorescence, immunohistochemistry, and western blotting.[7][] The most common approach involves modifying the antibody with a DBCO-NHS ester, which reacts with primary amines on the antibody, followed by a click reaction with an azide-modified molecule or, conversely, modifying the antibody with an azide and reacting it with this compound.

  • Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in a phosphate-free buffer (e.g., PBS pH 7.4).[] Remove any amine-containing stabilizers like BSA or gelatin.[7]

  • DBCO-NHS Ester Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.[7]

  • Activation of Antibody: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[7] The final DMSO concentration should be around 20%. Incubate for 60 minutes at room temperature with gentle mixing.[7]

  • Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any excess DBCO-NHS ester. Incubate for 15 minutes.[7]

  • Purification: Remove excess DBCO reagent and reaction byproducts by dialysis against PBS or using a desalting column.

  • Click Reaction with Azide-Modified Fluorophore (if applicable): If the antibody is now DBCO-functionalized, it can be reacted with an azide-containing molecule. For direct labeling, this compound would be used to react with an azide-modified antibody. In this protocol, the antibody is now ready for conjugation to an azide-modified target.

  • Final Conjugate Purification: Purify the final antibody-Cy5.5 conjugate using size-exclusion chromatography to separate the labeled antibody from any remaining free dye.

G Antibody Conjugation Workflow cluster_0 Antibody Activation cluster_1 Conjugation A Antibody in Amine-Free Buffer B Add DBCO-NHS Ester A->B C Incubate (1 hr, RT) B->C D Quench with Tris Buffer C->D E Purify DBCO-Antibody D->E G Mix with DBCO-Antibody E->G F Azide-Modified Molecule F->G H Incubate (4°C, overnight) G->H I Purify Final Conjugate H->I

Figure 2: General workflow for antibody conjugation using DBCO chemistry.
Oligonucleotide Labeling

Labeling oligonucleotides with this compound is crucial for applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.[16][17] Typically, an azide-modified oligonucleotide is synthesized and then reacted with this compound.

  • Oligonucleotide Preparation: Obtain or synthesize an oligonucleotide with a 5' or 3' azide modification. Dissolve the oligonucleotide in a nuclease-free buffer.

  • This compound Solution: Prepare a stock solution of this compound in DMSO.

  • Click Reaction: Mix the azide-modified oligonucleotide with a 3-5 fold molar excess of this compound.[17] The reaction can be performed in a variety of buffers, such as PBS.

  • Incubation: Incubate the reaction mixture for 2-6 hours at room temperature, or overnight at 4°C, protected from light.[17]

  • Purification: Remove the excess, unreacted this compound. This can be achieved through various methods, including ethanol (B145695) precipitation, size-exclusion chromatography, or by using a purification resin that binds to the DBCO group.[17] A common method is to use azide-functionalized agarose (B213101) beads to capture the excess DBCO-dye.[17]

  • Quantification: Determine the concentration and labeling efficiency of the purified Cy5.5-labeled oligonucleotide using UV-Vis spectrophotometry.

G Oligonucleotide Labeling Workflow A Azide-Modified Oligonucleotide C Mix and Incubate (Click Reaction) A->C B This compound in DMSO B->C D Purification (e.g., Ethanol Precipitation) C->D E Quantification (UV-Vis) D->E

Figure 3: Workflow for labeling an azide-modified oligonucleotide with this compound.
In Vivo Imaging

The near-infrared emission of Cy5.5 makes it an excellent choice for in vivo imaging, as light in this region can penetrate tissues more deeply with less scattering and absorption by endogenous biomolecules.[18][] this compound has been successfully used to track labeled cells, monitor drug delivery, and visualize biological processes in living animals.[13][20][21]

The experimental design for in vivo imaging is highly dependent on the specific research question. However, a general workflow involves introducing an azide-bearing molecule into the animal, allowing it to be metabolized and incorporated into the target of interest, followed by systemic administration of this compound for in vivo labeling.

The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The versatility of this compound is underpinned by the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry.

G SPAAC Reaction DBCO Cy5.5-DBCO (Strained Alkyne) Product Stable Triazole Linkage (Covalently Labeled Biomolecule) DBCO->Product Copper-Free Click Reaction Azide Azide-Modified Biomolecule Azide->Product

Figure 4: The copper-free click chemistry reaction between this compound and an azide.

Conclusion

This compound has emerged as a powerful and versatile tool for researchers across various disciplines in molecular biology. Its bright, near-infrared fluorescence, coupled with its ability to undergo highly specific and bioorthogonal copper-free click reactions, enables a wide array of applications, from high-resolution cellular imaging to non-invasive in vivo studies. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this compound in your research, paving the way for new discoveries and advancements in our understanding of complex biological systems.

References

A Preliminary Investigation of Cy5.5 DBCO for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cy5.5 Dibenzocyclooctyne (DBCO) for in vivo imaging applications. It covers the core principles of Cy5.5 DBCO-mediated labeling, detailed experimental protocols, and key quantitative data to inform the design and execution of preclinical imaging studies.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a near-infrared (NIR) fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "copper-free click chemistry." This bioorthogonal reaction enables the covalent labeling of azide-modified biomolecules with high specificity and efficiency within a biological environment, making it a powerful tool for in vivo imaging.[1][2][3] The reaction is robust and can be performed by laboratory personnel with general skills.[1] The resulting triazole linkage is stable, ensuring that the fluorescent signal remains associated with the target molecule.[1][3]

The use of NIR dyes like Cy5.5 is particularly advantageous for in vivo studies as they offer deeper tissue penetration and reduced autofluorescence compared to dyes with shorter emission wavelengths.[4]

Quantitative Data

The following tables summarize the key quantitative parameters of Cy5.5 and this compound.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReferences
Molecular Weight ~1161.3 g/mol [5]
Excitation Maximum (λex) ~675-678 nm[4][5][6]
Emission Maximum (λem) ~694 nm[4][5][6]
Molar Extinction Coefficient ~190,000 - 250,000 M⁻¹cm⁻¹[4][5][6]
Quantum Yield ~0.23[4]
Solubility Water, DMSO, DMF[5][6]
Purity >95% (HPLC)[5][6]

Table 2: Summary of Ex Vivo Biodistribution of Free Cy5.5 Dye in Mice (0.1 mg/kg)

OrganRelative Fluorescence Intensity at 0.5 hours post-injectionRelative Fluorescence Intensity at 24 hours post-injection
Liver HighestSignificantly Reduced
Lung HighSignificantly Reduced
Kidney HighSignificantly Reduced
Stomach HighSignificantly Reduced
Spleen ModerateLow
Heart ModerateLow
Thymus LowLow
Lymph Node LowLow
Brain LowLow
Epididymis LowLow

Data adapted from a study on the biodistribution of free Cy5.5 dye. The biodistribution of this compound conjugated to a targeting moiety will be primarily dictated by the pharmacokinetic properties of that moiety.[7]

Experimental Protocols

Conjugation of this compound to a Targeting Protein (e.g., Antibody) via an NHS Ester

This protocol describes the labeling of a protein with a DBCO moiety using a DBCO-NHS ester, followed by a copper-free click reaction with an azide-functionalized Cy5.5.

Materials:

  • Targeting protein (e.g., antibody) in an amine-free buffer (e.g., PBS)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 100 mM Tris or Glycine, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Cy5.5-azide

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8] If necessary, perform a buffer exchange using a desalting column.

    • Remove additives like BSA or gelatin if present.[1]

  • DBCO-NHS Ester Activation:

    • Prepare a fresh 10 mM solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1][9]

  • Conjugation Reaction:

    • Add a 20-30 fold molar excess of the 10 mM DBCO-NHS ester solution to the protein solution.[1][8] The final DMSO concentration should be below 20%.[1][8]

    • Incubate the reaction for 60 minutes at room temperature.[1][8][9]

  • Quenching (Optional but Recommended):

    • Add a small volume of quenching buffer (e.g., 10 µL of 100 mM glycine) to the reaction mixture to quench any unreacted DBCO-NHS ester.[8]

    • Incubate for 15 minutes at room temperature.[1][8]

  • Purification of DBCO-labeled Protein:

    • Remove excess, unreacted DBCO-NHS ester using a desalting column or dialysis.[9]

  • Copper-Free Click Reaction:

    • Mix the purified DBCO-labeled protein with a 2-4 fold molar excess of Cy5.5-azide.[1][8]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Final Purification:

    • Purify the Cy5.5-DBCO-protein conjugate to remove unreacted Cy5.5-azide using an appropriate method such as liquid chromatography (e.g., size exclusion or ion exchange).[1][8]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).

In Vivo Imaging Protocol

This protocol provides a general workflow for in vivo fluorescence imaging in a murine tumor model.

Materials:

  • This compound-labeled targeting agent

  • Tumor-bearing mice

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate excitation (e.g., 675 nm) and emission (e.g., 720 nm long-pass) filters.

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a suitable anesthesia protocol.[10]

  • Administration of Imaging Agent:

    • Inject the this compound-labeled targeting agent (typically 1-5 nmol of dye in ~100-200 µL of sterile PBS) via the tail vein.[4][10]

  • In Vivo Imaging:

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the accumulation of the agent at the target site and its clearance from non-target tissues.[4]

  • Ex Vivo Analysis:

    • At the final time point, euthanize the mouse and dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).[4]

    • Image the excised organs to confirm the in vivo signal and assess the biodistribution of the labeled agent.[4]

    • Quantify the fluorescence intensity per gram of tissue for a more detailed biodistribution analysis.[4]

Visualizations

Copper-Free Click Chemistry: SPAAC Reaction

Caption: Copper-Free Click Chemistry Reaction between this compound and an azide-modified biomolecule.

Experimental Workflow for In Vivo Imaging

InVivo_Workflow cluster_prep Probe Preparation cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis A 1. Prepare Targeting Biomolecule (e.g., Antibody) B 2. Conjugate with DBCO-NHS Ester A->B C 3. Purify DBCO-labeled Biomolecule B->C D 4. React with Cy5.5-azide C->D E 5. Purify Final Cy5.5-DBCO Conjugate D->E F 6. Administer Conjugate to Animal Model E->F G 7. Perform Longitudinal In Vivo Imaging F->G H 8. Euthanize and Dissect Organs G->H I 9. Image Excised Organs H->I J 10. Quantify Signal and Analyze Data I->J

Caption: Experimental workflow for in vivo imaging using a this compound-labeled targeting agent.

Conclusion

This compound is a versatile and effective tool for in vivo imaging, leveraging the power of copper-free click chemistry for specific and stable labeling of biomolecules. Its near-infrared fluorescence properties make it well-suited for preclinical research, enabling sensitive detection with deep tissue penetration. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively design and implement in vivo imaging studies to investigate a wide range of biological processes.

References

Methodological & Application

Cy5.5-DBCO Labeling Protocol for Live Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a comprehensive protocol for the fluorescent labeling of live cells using Cy5.5-DBCO. This method leverages the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), to attach the far-red fluorescent dye Cy5.5 to azide-modified biomolecules on or within living cells. This technique is a powerful tool for real-time cellular imaging and analysis, offering high specificity and biocompatibility by avoiding the cytotoxicity associated with copper catalysts used in traditional click chemistry.

The protocol outlines the metabolic incorporation of an azide-containing precursor, followed by the specific reaction with Cy5.5-DBCO. This two-step labeling strategy allows for the precise visualization of a wide range of biological processes, including protein glycosylation, synthesis, and localization, making it an invaluable technique in cell biology, pharmacology, and drug development.

Principle of the Method

The labeling strategy involves two key steps:

  • Metabolic Labeling: Cells are first incubated with a metabolic precursor containing an azide (B81097) group (-N3). This precursor is incorporated into cellular biomolecules (e.g., glycans, proteins) through the cell's natural metabolic pathways. A common example is the use of azide-modified sugars like N-azidoacetylmannosamine (ManNAz) to label cell surface glycans.

  • Copper-Free Click Chemistry: The azide-labeled cells are then treated with Cy5.5-DBCO. The dibenzocyclooctyne (DBCO) group on the Cy5.5 molecule reacts specifically and covalently with the azide groups introduced in the first step. This reaction is highly efficient and occurs readily at physiological temperatures without the need for a toxic copper catalyst, ensuring cell viability is maintained. The result is a stable, fluorescently labeled cell population that can be visualized using fluorescence microscopy or flow cytometry.

Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Cy5.5-DBCO Labeling cluster_2 Step 3: Imaging and Analysis A Prepare Azide-Modified Precursor Solution C Incubate Cells with Azide Precursor (1-3 days) A->C B Culture Live Cells B->C E Wash Cells to Remove Unincorporated Precursor C->E Metabolic Incorporation Complete D Prepare Cy5.5-DBCO Staining Solution F Incubate Cells with Cy5.5-DBCO (30-60 min) D->F E->F G Wash Cells to Remove Unbound Dye F->G Labeling Complete H Image Cells (Fluorescence Microscopy) G->H I Analyze Cells (e.g., Flow Cytometry) G->I

Caption: Workflow for live cell labeling using Cy5.5-DBCO.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)Storage
Cy5.5-DBCOVariouse.g., Broadpharm BP-22312-20°C, protect from light
Azide-modified precursor (e.g., Ac4ManNAz)Variouse.g., Cayman Chemical 15206-20°C
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650Room Temperature
Complete Cell Culture MediumVaries by cell line-4°C
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023Room Temperature
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Cell Line of InterestATCC, etc.-Liquid Nitrogen

Detailed Experimental Protocol

Metabolic Labeling of Live Cells with an Azide Precursor

This protocol is optimized for labeling cell surface glycans using Ac4ManNAz. The optimal concentration and incubation time should be determined empirically for each cell line and azide precursor.

  • Cell Seeding: Seed the cells of interest in an appropriate culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare Azide Precursor Stock Solution: Prepare a 10-100 mM stock solution of the azide-modified precursor (e.g., Ac4ManNAz) in sterile DMSO or PBS.

  • Metabolic Incorporation: Add the azide precursor stock solution to the complete culture medium to achieve the desired final concentration. A typical starting concentration for Ac4ManNAz is 25-50 µM.

  • Incubation: Replace the existing medium with the azide-containing medium and incubate the cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2). This allows for the metabolic incorporation of the azide into the cellular biomolecules.

Cy5.5-DBCO Labeling
  • Prepare Cy5.5-DBCO Stock Solution: Prepare a 1-10 mM stock solution of Cy5.5-DBCO in anhydrous DMSO. Centrifuge briefly to pellet any undissolved solid.

  • Wash Cells: Gently aspirate the azide-containing medium from the cells. Wash the cells twice with warm (37°C) PBS to remove any unincorporated azide precursor.

  • Prepare Staining Solution: Dilute the Cy5.5-DBCO stock solution in a suitable buffer (e.g., PBS or serum-free medium) to the desired final concentration. A typical starting concentration is 10-50 µM.

  • Incubation: Add the Cy5.5-DBCO staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Aspirate the staining solution and wash the cells three times with warm PBS to remove any unbound Cy5.5-DBCO.

Imaging and Analysis

The cells are now fluorescently labeled and ready for downstream analysis.

  • Fluorescence Microscopy: Mount the coverslips on a slide with an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with filters suitable for Cy5.5 (Excitation/Emission maxima: ~675/694 nm).

  • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation buffer. Resuspend the cells in PBS containing 1% FBS and analyze using a flow cytometer with appropriate laser and emission filter sets for Cy5.5.

Signaling Pathway and Reaction Mechanism

G cluster_0 Cellular Uptake and Metabolism cluster_1 Copper-Free Click Reaction A Azide-Modified Precursor (e.g., Ac4ManNAz) B Metabolic Pathway (e.g., Sialic Acid Biosynthesis) A->B C Azide-Labeled Glycan on Cell Surface B->C E Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) C->E D Cy5.5-DBCO D->E F Fluorescently Labeled Cell E->F

Caption: Mechanism of Cy5.5-DBCO labeling in live cells.

Optimization and Troubleshooting

ParameterRecommendationTroubleshooting
Azide Precursor Concentration Titrate from 10-100 µM.Low Signal: Increase concentration or incubation time. Cytotoxicity: Decrease concentration.
Cy5.5-DBCO Concentration Titrate from 5-50 µM.Low Signal: Increase concentration. High Background: Decrease concentration or incubation time; increase wash steps.
Incubation Time (Metabolic) 1-3 days.Low Signal: Increase incubation time.
Incubation Time (Labeling) 30-60 minutes.Low Signal: Increase incubation time. High Background: Decrease incubation time.
Cell Health Ensure cells are healthy and not overgrown.Unhealthy cells may exhibit altered metabolism and high background fluorescence.

Conclusion

The Cy5.5-DBCO labeling protocol offers a robust and versatile method for the fluorescent labeling of live cells. By combining metabolic engineering with bioorthogonal, copper-free click chemistry, researchers can achieve highly specific and efficient labeling of various biomolecules in their native cellular environment. This technique is instrumental for a wide range of applications, from fundamental cell biology research to the development of novel therapeutic and diagnostic agents. Careful optimization of labeling conditions is crucial for achieving high-quality, reproducible results.

Application Notes and Protocols for Cy5.5-DBCO Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of antibodies with the near-infrared fluorescent dye Cy5.5 using dibenzocyclooctyne (DBCO) chemistry. This copper-free click chemistry approach, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), offers a robust and bioorthogonal method for labeling antibodies with high specificity and efficiency under mild, aqueous conditions.[1][2][3][4][5] This makes it an ideal technique for creating antibody-dye conjugates for a variety of applications, including flow cytometry, immunofluorescence, in vivo imaging, and the development of antibody-drug conjugates (ADCs).[6][7][][9][10][11]

The conjugation process is a two-step procedure. First, the antibody is functionalized with a DBCO group by reacting its primary amines (primarily on lysine (B10760008) residues) with a DBCO-NHS ester.[12][13][14][15] Second, the DBCO-modified antibody is reacted with a Cy5.5-azide molecule to form a stable triazole linkage.[15][16]

Introduction to Copper-Free Click Chemistry

Click chemistry encompasses a set of biocompatible, highly efficient, and specific reactions.[1] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, but the cytotoxicity of copper limits its application in living systems.[1][4] Copper-free click chemistry, or SPAAC, overcomes this limitation by using strained cyclooctynes, such as DBCO, which react spontaneously with azides without the need for a metal catalyst.[1][2][3][4] This bioorthogonal reaction is highly specific and does not interfere with biological processes, making it ideal for conjugating molecules to sensitive biologicals like antibodies.[5][17]

Experimental Protocols

This section details the step-by-step methodology for the conjugation of Cy5.5 to an antibody using DBCO chemistry.

Materials and Reagents
  • Antibody: Purified antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.[13][17] Additives such as BSA or gelatin should be removed.[13]

  • DBCO-NHS Ester: (e.g., DBCO-PEG4-NHS Ester). Store desiccated at -20°C.

  • Cy5.5-Azide: Store desiccated and protected from light at -20°C.

  • Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).

  • Reaction Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM Glycine.[17]

  • Purification: Desalting columns (e.g., spin columns) or dialysis cassettes for removal of excess reagents.[12][13]

Step 1: Antibody Modification with DBCO

This protocol describes the functionalization of the antibody with DBCO groups.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis.[13]

    • Adjust the antibody concentration to 1-10 mg/mL.[17]

  • DBCO-NHS Ester Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[13][17][18]

  • Reaction Setup:

    • Add a 10- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.[12][13][14] The final concentration of DMSO in the reaction mixture should not exceed 20%.[13][16]

    • Gently mix the reaction solution.

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[12][13][17]

  • Quenching (Optional but Recommended):

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[12]

    • Incubate for 15 minutes at room temperature.[12][13]

  • Purification of DBCO-Antibody:

    • Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[12][18]

    • The purified DBCO-modified antibody is now ready for the next step. It can be used immediately or stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.[13]

Step 2: Conjugation of DBCO-Antibody with Cy5.5-Azide

This protocol outlines the final "click" reaction to conjugate the fluorescent dye to the antibody.

  • Reactant Preparation:

    • Ensure the purified DBCO-antibody and the Cy5.5-azide are in a compatible reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add a 2- to 4-fold molar excess of Cy5.5-azide to the DBCO-antibody solution.[13][16][17]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[12][13][16][19] The reaction is generally faster at higher concentrations and temperatures.

  • Purification of Cy5.5-Antibody Conjugate:

    • Remove unreacted Cy5.5-azide using a desalting column, size-exclusion chromatography (SEC), or dialysis.[13][20]

  • Characterization and Storage:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody, using UV-Vis spectrophotometry.

    • Store the final Cy5.5-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

Data Presentation

The following table summarizes key quantitative parameters for the Cy5.5-DBCO antibody conjugation process.

ParameterRecommended ValueNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency.
DBCO-NHS Ester Molar Excess 10-30 foldThis ratio can be optimized to achieve the desired Degree of Labeling (DOL).[12][13][14]
Cy5.5-Azide Molar Excess 2-4 foldA slight excess ensures efficient reaction with the DBCO-modified antibody.[13][16][17]
Reaction pH (DBCO-NHS) 7.2 - 8.5Slightly basic pH favors the reaction between the NHS ester and primary amines.[12]
Reaction pH (SPAAC) 7.0 - 9.0The copper-free click reaction is efficient within this pH range.[17]
Incubation Time (DBCO-NHS) 30-60 min at RT or 2h on ice[12][13]
Incubation Time (SPAAC) 2-4h at RT or overnight at 4°C[12][13][16]
Typical Degree of Labeling (DOL) 2-8The optimal DOL depends on the specific application and should be determined empirically.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the Cy5.5-DBCO antibody conjugation process.

Antibody_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification antibody Purified Antibody (1-10 mg/mL in PBS) mix Mix Antibody with 10-30x Molar Excess of DBCO-NHS Ester antibody->mix dbco_nhs 10 mM DBCO-NHS Ester (in DMSO) dbco_nhs->mix incubate Incubate 30-60 min at RT mix->incubate quench Quench with Tris or Glycine (Optional) incubate->quench purify Purify via Desalting Column or Dialysis quench->purify dbco_ab DBCO-Modified Antibody purify->dbco_ab

Caption: Workflow for antibody modification with DBCO-NHS ester.

Conjugation_Workflow cluster_prep Reactants cluster_reaction Conjugation Reaction cluster_purification Final Purification dbco_ab DBCO-Modified Antibody mix Mix DBCO-Antibody with 2-4x Molar Excess of Cy5.5-Azide dbco_ab->mix cy55_azide Cy5.5-Azide cy55_azide->mix incubate Incubate 2-4h at RT or Overnight at 4°C mix->incubate purify Purify via Desalting, SEC, or Dialysis incubate->purify final_conjugate Cy5.5-Antibody Conjugate purify->final_conjugate

Caption: Workflow for the final conjugation of Cy5.5-azide to the DBCO-modified antibody.

References

Application Notes: Cy5.5 DBCO for Labeling Azide-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal chemistry that enables the specific labeling of biomolecules in complex biological systems.[1][2] This copper-free "click chemistry" reaction involves the rapid and highly selective reaction between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097).[3][4] Cy5.5, a near-infrared fluorescent dye, when conjugated to DBCO, provides a robust tool for fluorescently tagging azide-modified proteins for a variety of applications, including in vitro and in vivo imaging.[5][6] The Cy5.5 DBCO conjugate is water-soluble, and its fluorescence is stable over a pH range of 4 to 10, making it suitable for a wide range of biological experiments.[7][8]

Principle of the Method

The labeling strategy is a two-step process. First, an azide functional group is introduced into the protein of interest. This can be achieved through various methods, such as the incorporation of azide-bearing unnatural amino acids during protein synthesis or post-translational modification with an azide-containing reagent.[1] Once the protein is azide-modified, it can be specifically labeled with this compound. The strained ring of the DBCO moiety readily reacts with the azide group on the protein, forming a stable triazole linkage without the need for a copper catalyst, which can be toxic to living cells.[2][3]

Applications

The specific and efficient labeling of proteins with this compound enables a multitude of downstream applications in research and drug development:

  • In Vitro and In Vivo Imaging: The near-infrared fluorescence of Cy5.5 allows for deep tissue imaging with minimal autofluorescence from biological samples.[5][9]

  • Protein Tracking and Localization: Labeled proteins can be tracked within living cells to study their dynamics, localization, and interactions with other molecules.[5]

  • Drug Development: This technique can be used to label and track therapeutic proteins or antibodies to study their biodistribution and target engagement.

  • Flow Cytometry: Fluorescently labeled cells can be identified and sorted based on the presence of the labeled protein on their surface.[10]

  • Western Blotting and ELISA: Cy5.5-labeled proteins can be detected in immunoassays with high sensitivity.[10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and the labeling protocol.

Table 1: Spectroscopic Properties of this compound

ParameterValueReference
Excitation Maximum (Ex)~675 nm[11]
Emission Maximum (Em)~694 nm[11]
Molar Extinction Coefficient~190,000 cm⁻¹M⁻¹[7][11]
Recommended Laser Line633 nm or 647 nm[12]

Table 2: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Protein Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[13]
This compound to Protein Molar Ratio5:1 to 20:1The optimal ratio should be determined empirically for each protein.
Reaction TemperatureRoom Temperature (20-25°C)
Reaction Time1 - 4 hoursCan be extended overnight if necessary.[4]
pH7.0 - 8.5Buffers should be free of primary amines (e.g., Tris).[13][14]

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Protein

This protocol provides a general guideline for introducing azide groups into a protein using an azide-containing N-hydroxysuccinimide (NHS) ester. The specific conditions may need to be optimized for the protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-PEG4-NHS Ester

  • Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[13]

  • Prepare Azide Reagent: Dissolve the Azide-PEG4-NHS Ester in DMSO to a final concentration of 10 mM.

  • Reaction: Add a 10 to 20-fold molar excess of the dissolved azide reagent to the protein solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted azide reagent by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Quantification: Determine the protein concentration and the degree of azide modification using a suitable assay.

Protocol 2: Labeling of Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in an amine-free buffer

  • This compound

  • DMSO

  • Desalting column or spin column for purification[10][15]

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-5 mM.[5]

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with a 5 to 10-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[4] For proteins with low reactivity, the incubation time can be extended to 12-16 hours at 4°C.

  • Purification of Labeled Protein:

    • Size Exclusion Chromatography (SEC): Use a desalting column (e.g., Sephadex G-25) to separate the labeled protein from unreacted this compound.[13]

    • Spin Columns: Commercially available spin columns can also be used for rapid purification.[10][14]

  • Characterization of Labeled Protein:

    • Spectrophotometry: Determine the protein concentration by measuring the absorbance at 280 nm and the Cy5.5 concentration by measuring the absorbance at ~675 nm. The degree of labeling (DOL) can be calculated from these values.

    • SDS-PAGE: Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein can be visualized using a gel imager with the appropriate excitation and emission filters. This will confirm that the dye is covalently attached to the protein.

Visualizations

G cluster_modification Step 1: Azide Modification cluster_labeling Step 2: this compound Labeling Protein Protein Azide-NHS_Ester Azide-NHS Ester Protein->Azide-NHS_Ester Reaction Azide-Modified_Protein Azide-Modified Protein Azide-NHS_Ester->Azide-Modified_Protein Covalent Bond Formation Purification_1 Purification (Desalting Column) Azide-Modified_Protein->Purification_1 Purified_Azide-Protein Purified Azide- Modified Protein Purification_1->Purified_Azide-Protein Cy55_DBCO This compound Purified_Azide-Protein->Cy55_DBCO SPAAC Reaction (Click Chemistry) Labeled_Protein Cy5.5-Labeled Protein Cy55_DBCO->Labeled_Protein Purification_2 Purification (SEC or Spin Column) Labeled_Protein->Purification_2 Analysis Characterization (Spectroscopy, SDS-PAGE) Purification_2->Analysis

Caption: Experimental workflow for labeling azide-modified proteins with this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR (Azide-Modified & Cy5.5 Labeled) EGF->EGFR Binding Dimerization Receptor Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 PI3K PI3K Autophosphorylation->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Nucleus Nucleus mTOR->Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: EGFR signaling pathway with a this compound labeled receptor for tracking.

References

Application Note & Protocol: In Vivo Imaging Using Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for utilizing Cy5.5 Dibenzocyclooctyne (DBCO) in conjunction with copper-free click chemistry for non-invasive in vivo fluorescence imaging. Cy5.5 is a near-infrared (NIR) cyanine (B1664457) dye, making it exceptionally well-suited for deep-tissue imaging in living subjects due to reduced photon attenuation and minimal tissue autofluorescence in this spectral window (typically 650-900 nm).[1][2][3]

The protocol leverages the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction involves the rapid and highly specific covalent bond formation between a DBCO moiety and an azide (B81097) group (-N₃) without the need for a cytotoxic copper catalyst, a critical feature for applications in living systems.[4] This two-step "click chemistry" approach allows for the precise labeling of azide-modified targets in vivo with the fluorescent Cy5.5 probe.

Principle: The core of this methodology is a two-step process. First, a biological target of interest (e.g., a cell surface, a specific protein, or a tumor) is tagged with an azide group. This can be achieved through metabolic labeling or by using an azide-modified targeting vector like an antibody. In the second step, Cy5.5 DBCO is systemically administered. It circulates throughout the body and "clicks" exclusively onto the azide-tagged targets, enabling targeted fluorescent imaging.

Applications

The versatility of the azide-DBCO click chemistry platform enables a wide range of in vivo imaging applications:

  • Pre-targeted Tumor Imaging: An azide- or DBCO-modified antibody specific to a tumor antigen is administered first. After it accumulates at the tumor site and clears from circulation, the complementary Cy5.5-DBCO or Cy5.5-azide is injected, resulting in a high-contrast tumor-specific signal.[5]

  • Metabolic Glycan Labeling: Cells can be metabolically engineered to express azide groups on their surface glycans by administering an azide-modified sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz).[6][7] Subsequent injection of this compound allows for the visualization of these labeled cell populations.[6][8] This is useful for tracking cell proliferation, migration, and specific cell populations like immune or cancer cells.[6][8]

  • Cell Tracking: Specific cell populations can be labeled ex vivo with an azide-modified sugar and then introduced into an animal model. Their fate, distribution, and migration can then be tracked over time by systemically administering this compound.[7]

  • Drug Delivery and Nanoparticle Tracking: By functionalizing drug carriers or nanoparticles with azide groups, their biodistribution, tumor accumulation, and clearance kinetics can be monitored in vivo following the injection of this compound.

Experimental Protocols

Animal Handling and Preparation: All animal experiments must be conducted in accordance with institutional guidelines and approved by an appropriate animal care and use committee. To minimize autofluorescence from chlorophyll, it is recommended to switch animals to an alfalfa-free or purified diet for at least one week prior to imaging.[9]

Protocol 1: Pre-Targeted Tumor Imaging via Antibody-Azide and this compound

This protocol describes a pre-targeting strategy where an azide-modified antibody is used to mark tumor cells, followed by detection with this compound.

Materials:

  • Azide-functionalized monoclonal antibody (mAb-N₃) targeting a tumor-specific antigen

  • This compound (stored at -20°C, protected from light)[10][11]

  • Tumor-bearing mouse model (e.g., subcutaneous xenograft)

  • Sterile PBS, pH 7.4

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters

Methodology:

  • Antibody Administration (Day 1):

    • Reconstitute the mAb-N₃ in sterile PBS to the desired concentration.

    • Administer the mAb-N₃ to the tumor-bearing mouse via intravenous (tail vein) injection. The optimal antibody dose should be determined empirically but typically ranges from 50-200 µg per mouse.

  • Antibody Accumulation and Clearance (Day 1-4):

    • Allow 48-72 hours for the mAb-N₃ to accumulate at the tumor site and for unbound antibody to clear from the bloodstream and non-target tissues. This waiting period is crucial for achieving a high tumor-to-background signal ratio.

  • This compound Administration (Day 4):

    • Prepare a solution of this compound in sterile PBS. A typical dose is 5 mg/kg body weight.[6]

    • Administer the this compound solution via intravenous (tail vein) injection in a volume of approximately 100-200 µL.

  • In Vivo Imaging (Day 4-6):

    • Anesthetize the mouse using isoflurane.

    • Acquire fluorescence images at various time points post-injection of this compound (e.g., 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.

    • IVIS Spectrum Settings:

      • Excitation Filter: ~640-675 nm[12]

      • Emission Filter: ~695-770 nm[13]

      • Exposure Time: Auto-exposure is recommended initially; can be manually set (e.g., 0.5-5 seconds) to avoid saturation.[12]

      • Binning: Medium or Small

      • F/Stop: 1-2

  • Data Analysis and Ex Vivo Confirmation:

    • Draw regions of interest (ROIs) over the tumor and a contralateral muscle tissue area to quantify the fluorescence signal (in photons/sec/cm²/sr).

    • Calculate the tumor-to-muscle ratio (TMR) at each time point.

    • After the final imaging session, euthanize the mouse and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) for ex vivo imaging to confirm biodistribution.

Protocol 2: Metabolic Glycan Labeling and Imaging

This protocol details the labeling of cell surface glycans with azides in vivo for subsequent detection with this compound.

Materials:

  • N-azidoacetylmannosamine (Ac₄ManNAz)

  • This compound

  • Mouse model

  • Vehicle for Ac₄ManNAz (e.g., PBS with 5% DMSO)

  • Sterile PBS, pH 7.4

  • In vivo imaging system

Methodology:

  • Metabolic Labeling (Day 1-3):

    • Prepare a solution of Ac₄ManNAz in the chosen vehicle.

    • Administer Ac₄ManNAz to the mice via intraperitoneal (i.p.) injection. A typical dosing regimen is 200 mg/kg administered twice daily for 3 consecutive days. A control group should receive vehicle only.

  • Resting Period (Day 4):

    • Allow 24 hours after the final Ac₄ManNAz injection for the azide-modified sugars to be fully metabolized and expressed on cell surfaces.

  • This compound Administration (Day 4):

    • Prepare and inject this compound intravenously at a dose of 5 mg/kg as described in Protocol 1, Step 3.[6]

  • In Vivo Imaging (Day 4-6):

    • Acquire fluorescence images at various time points (e.g., 4, 8, 12, 24 hours) using the imaging parameters outlined in Protocol 1, Step 4.[14] The signal will be more diffuse than targeted tumor imaging, with expected accumulation in areas of high cell turnover or specific immune cell populations.

  • Data Analysis and Ex Vivo Confirmation:

    • Quantify signal intensity in organs of interest (e.g., spleen, liver, bone marrow-rich areas).

    • Perform ex vivo organ imaging to confirm the biodistribution of the labeled cells. Tissues can also be processed for flow cytometry or histology to identify specific azide-positive cell types.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Representative Quantitative Data for Pre-Targeted Tumor Imaging

Time Post-Cy5.5 DBCO Injection Average Tumor Signal (x10⁸ p/s/cm²/sr) Average Muscle Signal (x10⁸ p/s/cm²/sr) Tumor-to-Muscle Ratio (TMR)
4 hours 5.2 ± 0.8 1.5 ± 0.3 3.5
8 hours 6.8 ± 1.1 1.1 ± 0.2 6.2
12 hours 6.5 ± 0.9 0.8 ± 0.1 8.1
24 hours 4.9 ± 0.7 0.5 ± 0.1 9.8
48 hours 2.8 ± 0.5 0.4 ± 0.1 7.0

(Note: Data are hypothetical examples based on typical experimental outcomes.)

Table 2: Representative Ex Vivo Biodistribution of Antibody-N₃ / this compound Complex at 24h Post-Injection

Organ Percent Injected Dose per Gram (%ID/g)
Tumor 12.5 ± 2.1
Liver 8.2 ± 1.5
Spleen 2.1 ± 0.4
Kidneys 3.5 ± 0.7
Lungs 1.8 ± 0.3
Heart 0.9 ± 0.2
Muscle 0.6 ± 0.1

(Note: Data are hypothetical examples based on typical biodistribution studies of antibody conjugates.)

Visualizations

G cluster_prep Preparation cluster_wait Accumulation & Clearance cluster_inject Labeling cluster_image Imaging & Analysis A Tumor-Bearing Mouse Model B Inject Azide-Modified Antibody (mAb-N3) A->B C Wait 48-72 hours B->C D Inject this compound (5 mg/kg) C->D E In Vivo Imaging (4, 8, 12, 24h) D->E F Ex Vivo Biodistribution Analysis E->F G Quantify Tumor-to-Muscle Ratio E->G

Figure 1. Experimental workflow for pre-targeted in vivo tumor imaging.

G cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment mAb Azide-Modified Antibody (mAb-N3) Antigen Tumor Antigen mAb->Antigen 1. Targeting (High Affinity Binding) ClickedComplex mAb-N3 :: this compound (Fluorescent Signal) Cy5 This compound Cy5->ClickedComplex 2. Bioorthogonal Click Reaction (SPAAC) TumorCell Tumor Cell

Figure 2. Signaling pathway for pre-targeted antibody imaging.

G cluster_prep Metabolic Labeling cluster_inject Fluorescent Tagging cluster_image Imaging & Analysis A Administer Ac4ManNAz (e.g., 200 mg/kg, 3 days) B Cellular Metabolism A->B C Azide (N3) Expression on Cell Surface Glycans B->C D Inject this compound (5 mg/kg) C->D Wait 24h E In Vivo Imaging of Labeled Cells D->E F Ex Vivo Analysis (Organs, Flow Cytometry) E->F

Figure 3. Workflow for in vivo metabolic glycan labeling and imaging.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
High Background Signal 1. Incomplete clearance of unbound probe.1. Increase the waiting time between probe injections in pre-targeting protocols. Optimize imaging time point; background is often higher at earlier time points.[9]
2. High concentration of this compound.2. Titrate the this compound dose to find the optimal concentration that balances signal and background.[15]
3. Tissue autofluorescence.3. Ensure animals are on an alfalfa-free diet. Use spectral unmixing if available on the imaging system.[9] Include an unstained control animal to assess baseline autofluorescence.
Low or No Signal 1. Inefficient azide labeling.1. For metabolic labeling, ensure the correct dosage and administration schedule of the azide sugar. For antibody labeling, confirm successful azide conjugation.
2. Insufficient probe dose.2. Increase the concentration of this compound.
3. Poor target accessibility or expression.3. Confirm target expression in the chosen model via other methods (e.g., IHC, Western blot). Ensure the targeting antibody has high affinity and specificity.
4. Incorrect imaging settings.4. Verify that the correct excitation and emission filters for Cy5.5 are being used.[1][13] Optimize exposure time to maximize signal detection without saturation.
Patchy/Uneven Signal 1. Inhomogeneous delivery of the probe.1. Ensure proper intravenous injection technique for uniform distribution.
2. Heterogeneous target expression.2. This may be a true biological result. Correlate imaging findings with histology to assess target distribution within the tissue.

Conclusion

The use of this compound for in vivo imaging via copper-free click chemistry offers a powerful and highly specific method for tracking cells and targeting tissues in living animals. The near-infrared properties of Cy5.5 provide excellent tissue penetration and high signal-to-noise ratios.[2] By following the detailed protocols for pre-targeted tumor imaging or metabolic labeling, researchers can generate robust and quantifiable data for a wide array of applications in oncology, immunology, and drug development. Careful optimization of dosages, timing, and imaging parameters is key to achieving high-quality, reproducible results.

References

Application Notes and Protocols for Cy5.5-DBCO Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed methodology for the conjugation of Cyanine5.5 (Cy5.5) dye to oligonucleotides using a copper-free click chemistry approach. Specifically, it details the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between a Cy5.5-Dibenzocyclooctyne (DBCO) derivative and an azide-modified oligonucleotide. This bioorthogonal conjugation method is highly efficient, specific, and proceeds under mild, aqueous conditions, making it ideal for labeling sensitive biomolecules like DNA and RNA without the need for a cytotoxic copper catalyst.[1][2][] The resulting fluorescently labeled oligonucleotides are valuable tools for a wide range of applications, including in vivo imaging, fluorescence in situ hybridization (FISH), and targeted drug delivery.[4]

The workflow involves the reaction of an azide-modified oligonucleotide with a molar excess of Cy5.5-DBCO, followed by purification to remove unreacted dye and oligonucleotide. The final product is a highly pure, fluorescently labeled oligonucleotide ready for downstream applications.

Key Reaction Parameters

Successful conjugation of Cy5.5-DBCO to azide-modified oligonucleotides is dependent on several key parameters. The following table summarizes the recommended conditions for achieving high conjugation efficiency.

ParameterRecommended ValueNotes
Molar Ratio (Cy5.5-DBCO : Azide-Oligonucleotide) 1.5:1 to 10:1A molar excess of the Cy5.5-DBCO dye is recommended to ensure complete consumption of the more valuable azide-modified oligonucleotide.[4][5] For initial optimizations, a 3-5 fold excess is a good starting point.
Reaction Temperature 4°C to 37°CThe reaction can be performed at room temperature (20-25°C) for 4-12 hours or at 4°C overnight.[4][5][6] Higher temperatures can increase the reaction rate but may compromise the stability of sensitive oligonucleotides.
Reaction Time 2 to 48 hoursReaction progress can be monitored by HPLC. Longer incubation times, especially at lower temperatures or concentrations, can improve the yield.[4][5]
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.0-8.5Amine-free buffers are crucial to avoid side reactions with NHS esters if preparing the DBCO-oligonucleotide in-house.[5][7] For the click reaction itself, PBS is a common choice. Buffers containing sodium azide (B81097) must be strictly avoided as azide will compete for the DBCO reagent.[4][7]
Solvent Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF)If the Cy5.5-DBCO has limited aqueous solubility, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[4]

Experimental Workflow

The overall experimental workflow for the conjugation of Cy5.5-DBCO to an azide-modified oligonucleotide is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_final Final Product prep_oligo Dissolve Azide-Modified Oligonucleotide in Nuclease-Free Water mix Mix Azide-Oligonucleotide and Cy5.5-DBCO prep_oligo->mix Add to reaction prep_dye Prepare Cy5.5-DBCO Stock Solution in Anhydrous DMSO prep_dye->mix Add to reaction incubate Incubate at Room Temperature (4-12 hours) or 4°C (overnight) mix->incubate purify Purify by HPLC or Ethanol (B145695) Precipitation incubate->purify analyze Analyze by UV-Vis Spectroscopy, HPLC, and/or Mass Spectrometry purify->analyze final_product Lyophilize and Store Cy5.5-Labeled Oligonucleotide analyze->final_product

Experimental workflow for Cy5.5-DBCO conjugation to oligonucleotides.

Detailed Experimental Protocol

This protocol describes the conjugation of a Cy5.5-DBCO to an azide-modified oligonucleotide.

Materials and Reagents
  • Azide-modified oligonucleotide (custom synthesized)

  • Cy5.5-DBCO

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • For purification:

    • Ethanol Precipitation: 3 M Sodium Acetate (NaOAc), 100% cold ethanol, 70% cold ethanol

    • HPLC Purification: HPLC-grade water, HPLC-grade acetonitrile (B52724), Triethylammonium Acetate (TEAA) buffer or other appropriate ion-pairing reagent.[8]

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Spectrophotometer (for quantification)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) (optional, for purification and analysis)[8][9]

  • Lyophilizer (optional)

Protocol

1. Reagent Preparation

  • Azide-Modified Oligonucleotide: Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM (1 nmol/µL).

  • Cy5.5-DBCO Stock Solution: Prepare a 10 mM stock solution of Cy5.5-DBCO in anhydrous DMSO. This solution should be prepared fresh before use to avoid degradation of the DBCO group.[10]

2. Conjugation Reaction

  • In a microcentrifuge tube, combine the following:

    • Azide-modified oligonucleotide solution (e.g., 10 µL of a 1 mM solution for 10 nmol)

    • PBS (pH 7.4) to bring the reaction volume to the desired concentration.

    • Cy5.5-DBCO stock solution (e.g., 3-5 µL of a 10 mM solution for a 3-5 molar excess).

  • Vortex the reaction mixture gently.

  • Incubate the reaction at room temperature (20-25°C) for 4-12 hours or at 4°C overnight, protected from light.[6][11]

3. Purification of the Conjugated Oligonucleotide

It is crucial to remove the unreacted Cy5.5-DBCO, as it can interfere with downstream applications. Two common purification methods are ethanol precipitation and High-Performance Liquid Chromatography (HPLC).

Method A: Ethanol Precipitation

This method is simpler but may be less effective at removing all free dye.

  • To the reaction mixture, add 0.1 volumes of 3 M NaOAc.

  • Add 3 volumes of cold 100% ethanol.

  • Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15-30 minutes at 4°C.

  • Carefully decant the supernatant containing the unreacted dye.

  • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge again for 5 minutes.

  • Repeat the wash step.

  • Air dry the pellet to remove residual ethanol.

  • Resuspend the purified Cy5.5-labeled oligonucleotide in nuclease-free water or a suitable buffer.

Method B: HPLC Purification

Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled oligonucleotide.[8][9]

  • Mobile Phase:

    • Buffer A: Aqueous buffer (e.g., 0.1 M TEAA in water)

    • Buffer B: Acetonitrile

  • Column: A C18 reverse-phase column suitable for oligonucleotide purification.[8]

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Buffer B over 30 minutes) is typically used. The optimal gradient will depend on the specific oligonucleotide sequence and length.

  • Detection: Monitor the elution profile at both 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5). The desired product will show a peak at both wavelengths.

  • Collect the fractions corresponding to the conjugated product.

  • Combine the collected fractions and lyophilize to obtain the purified Cy5.5-labeled oligonucleotide.

4. Characterization and Quantification

  • UV-Vis Spectroscopy: Measure the absorbance of the purified product at 260 nm (for the oligonucleotide) and ~675 nm (for Cy5.5). The ratio of these absorbances can be used to estimate the labeling efficiency. The concentration of the oligonucleotide and the dye can be calculated using their respective extinction coefficients.

  • HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product. A single major peak that absorbs at both 260 nm and ~675 nm indicates a pure product.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the identity and integrity of the conjugated oligonucleotide by verifying the expected molecular weight.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Yield Suboptimal reaction conditions.Increase the molar excess of Cy5.5-DBCO (up to 10-fold or higher).[5] Increase the reaction time or temperature (e.g., 37°C). Ensure the pH of the reaction buffer is between 7.0 and 8.5.
Impure or degraded reagents.Use high-purity azide-modified oligonucleotide. Prepare the Cy5.5-DBCO stock solution fresh.
Multiple Peaks in HPLC Incomplete reaction.Increase the reaction time or the molar excess of the dye.
Degradation of the oligonucleotide or dye.Handle reagents and reaction mixtures with care, protecting them from light and nucleases.
Presence of dye isomers.This is inherent to some dye syntheses. Collect the major product peak during HPLC purification.
Inaccurate Quantification Incorrect extinction coefficients used.Use the correct extinction coefficients for both the specific oligonucleotide sequence and the Cy5.5 dye.
Contamination of the purified product.Ensure thorough purification to remove all unreacted dye and oligonucleotide.

Chemical Reaction Diagram

The following diagram illustrates the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide-modified oligonucleotide and Cy5.5-DBCO.

chemical_reaction cluster_reactants Reactants cluster_product Product Oligo_N3 Azide-Modified Oligonucleotide Conjugate Cy5.5-Labeled Oligonucleotide (Stable Triazole Linkage) Oligo_N3->Conjugate + label_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Cy55_DBCO Cy5.5-DBCO Cy55_DBCO->Conjugate

SPAAC reaction for Cy5.5-oligonucleotide conjugation.

By following these detailed protocols and considering the key reaction parameters, researchers can reliably and efficiently produce high-quality Cy5.5-labeled oligonucleotides for a variety of advanced applications in research and drug development.

References

Application Notes and Protocols: Cy5.5 DBCO for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cy5.5 DBCO (Dibenzocyclooctyne), a near-infrared fluorescent probe, for the specific labeling and imaging of biomolecules in fluorescence microscopy. The protocols detailed herein leverage copper-free click chemistry for covalent labeling of azide-modified targets, a bioorthogonal reaction ideal for live-cell imaging and other sensitive biological applications.[1][2][3]

Introduction to this compound

This compound is a bright and photostable near-infrared dye functionalized with a DBCO group.[1][4] This moiety reacts specifically and efficiently with azide-tagged molecules through a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][3] The reaction is rapid, bioorthogonal, and occurs under physiological conditions without the need for a cytotoxic copper catalyst, making it highly suitable for labeling biomolecules in living systems.[2][3]

The Cy5.5 fluorophore exhibits excitation and emission maxima in the near-infrared spectrum, a region where cellular autofluorescence is minimal, leading to a high signal-to-noise ratio in imaging experiments.[1][5][6] Its high molar extinction coefficient and good quantum yield contribute to its bright fluorescence signal.[5][6] These properties, combined with its good water solubility and photostability, make this compound an excellent choice for a variety of fluorescence microscopy applications, including in vitro and in vivo imaging.[1][5][7]

Quantitative Data

The photophysical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
Excitation Maximum (λex)~675 - 684 nm[1][4][5][7][8][9][10]
Emission Maximum (λem)~694 - 710 nm[1][4][5][7][8][9][10]
Molar Extinction Coefficient (ε)~190,000 - 198,000 L·mol⁻¹·cm⁻¹[1][4][7][8][9][10]
Fluorescence Quantum Yield (Φ)~0.2[7]
Molecular Weight~1161.34 g/mol [1][4][9][10]
SolubilityWater, DMSO, DMF[11][1][4][9][10]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide (B81097) Sugars

This protocol describes the introduction of azide groups onto the surface of live cells via metabolic glycoengineering, preparing them for labeling with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine - Ac4ManNAz)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Prepare the azide-modified sugar stock solution in a suitable solvent (e.g., DMSO or sterile PBS).

  • Add the azide-modified sugar to the cell culture medium at a final concentration of 25-50 µM.

  • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[12]

  • Gently wash the cells twice with pre-warmed, sterile PBS to remove any unincorporated azide sugar before proceeding with this compound labeling.[13]

Protocol 2: Labeling of Azide-Modified Live Cells with this compound

This protocol details the fluorescent labeling of azide-modified cells using copper-free click chemistry.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (phenol red-free)

  • PBS, sterile

Procedure:

  • Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous DMSO. Store protected from light at -20°C.[7]

  • Immediately before use, dilute the this compound stock solution in pre-warmed, serum-free cell culture medium or live-cell imaging medium to a final working concentration of 2-20 µM.[12][13] The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Aspirate the PBS from the washed azide-labeled cells and add the this compound labeling solution.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.[13]

  • Gently wash the cells three to four times with pre-warmed live-cell imaging medium to remove any unbound this compound.[3][13]

  • The cells are now labeled and ready for fluorescence microscopy imaging.

Protocol 3: Fluorescence Microscopy Experimental Setup

This protocol provides guidance on setting up a fluorescence microscope for imaging this compound-labeled samples. A confocal microscope is recommended for optimal results due to the far-red emission of Cy5.5.[3]

Recommended Microscope Configuration:

ComponentSpecificationRationale
Light Source 633 nm HeNe laser, 640 nm or 647 nm diode laserThese laser lines provide efficient excitation close to the absorption maximum of Cy5.5.[11][14]
Excitation Filter 630/20 nm or similar bandpass filterTo specifically select the laser line and minimize excitation of other fluorophores.
Dichroic Mirror 660 nm longpassTo efficiently reflect the excitation light towards the sample and transmit the emitted fluorescence to the detector.[15]
Emission Filter 690/50 nm or 700/75 nm bandpass filterTo specifically collect the Cy5.5 emission and block scattered excitation light and background fluorescence.[12]
Detector Photomultiplier tube (PMT) or a sensitive CCD/CMOS camera with good near-infrared sensitivityTo effectively detect the far-red fluorescence emitted by Cy5.5.

Imaging Procedure:

  • Place the dish with the labeled cells on the microscope stage.

  • Select the appropriate laser line (e.g., 633 nm or 640 nm) and ensure the correct filter set is in the light path.

  • Bring the cells into focus using brightfield or DIC microscopy.

  • Switch to fluorescence imaging and adjust the laser power and detector gain/exposure time to obtain a strong signal with minimal background. Avoid pixel saturation.

  • Acquire images. For live-cell imaging, consider using time-lapse capabilities to study dynamic processes.

Visualizations

Copper_Free_Click_Chemistry cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide Azide-Modified Biomolecule Product Fluorescently Labeled Biomolecule Azide->Product + DBCO This compound DBCO->Product Stable Triazole Linkage

Caption: Copper-Free Click Chemistry Reaction.

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Metabolic Labeling with Azide Sugar A->B C 3. Wash Unincorporated Sugar B->C D 4. Incubate with This compound C->D E 5. Wash Unbound Dye D->E F 6. Fluorescence Microscopy Imaging E->F

Caption: Cell Labeling and Imaging Workflow.

Microscopy_Light_Path LightSource Laser (633-647 nm) ExcitationFilter Excitation Filter (e.g., 630/20 nm) LightSource:f1->ExcitationFilter Excitation Light DichroicMirror Dichroic Mirror (e.g., 660 nm LP) ExcitationFilter->DichroicMirror Objective Objective DichroicMirror->Objective Focused Reflected EmissionFilter Emission Filter (e.g., 690/50 nm) DichroicMirror->EmissionFilter Transmitted Objective->DichroicMirror Sample Sample (Cy5.5 Labeled Cells) Objective->Sample Sample->Objective Emitted Fluorescence Detector Detector (PMT / Camera) EmissionFilter->Detector

Caption: Fluorescence Microscope Light Path.

References

Application Notes and Protocols for Metabolic Labeling of Cells with Ac4ManNAz for Cy5.5-DBCO Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering is a powerful and versatile technique for labeling cellular glycans with bioorthogonal chemical reporters. This method leverages the cell's own metabolic pathways to incorporate unnatural monosaccharides containing chemical handles, such as azides or alkynes, into nascent glycoconjugates. This application note provides a detailed protocol for the metabolic labeling of mammalian cells using tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), a precursor for azido-sialic acid biosynthesis. The incorporated azide (B81097) groups can then be specifically and efficiently visualized through a copper-free click chemistry reaction with a dibenzocyclooctyne (DBCO)-functionalized fluorescent probe, such as Cy5.5-DBCO.

This two-step labeling strategy is highly specific and biocompatible, making it an ideal tool for a wide range of applications, including in vitro and in vivo cell imaging, cell tracking, and studying the dynamics of sialoglycans in various biological processes.[1][2][3][4]

Principle of the Method

The process begins with the introduction of Ac4ManNAz, a cell-permeable synthetic sugar, to the cell culture medium.[4] Cellular esterases remove the acetyl groups, converting Ac4ManNAz to N-azidoacetylmannosamine (ManNAz). ManNAz then enters the sialic acid biosynthetic pathway, where it is converted to the corresponding azido-sialic acid (SiaNAz).[4][5] This unnatural sialic acid is subsequently incorporated into glycoproteins and glycolipids on the cell surface.[4][5]

The azide group (-N3) serves as a bioorthogonal chemical reporter. It is chemically inert within the cellular environment but reacts specifically and efficiently with a DBCO-functionalized molecule via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[3] This "click chemistry" reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.[3][6] The covalent bond formed between the azide and the DBCO group stably links the Cy5.5 fluorophore to the cell surface glycans, allowing for sensitive and specific fluorescence detection.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times
ParameterConcentration RangeIncubation TimeNotes
Metabolic Labeling
Ac4ManNAz10-50 µM[1][7][8]1-3 days[1][2][9]Optimal concentration should be determined for each cell line to maximize labeling efficiency while minimizing cytotoxicity. A concentration of 10 µM is often sufficient with minimal physiological impact.[1][7][8]
Click Chemistry Reaction
Cy5.5-DBCO10-20 µM[1][2]1 hour[1][2]Higher concentrations or longer incubation times may lead to increased background fluorescence.[3]
Cell Culture
Cell DensityLogarithmic growth phaseN/AEnsure cells are healthy and not overly confluent for optimal metabolic activity.
Table 2: Effects of Ac4ManNAz Concentration on Cellular Functions in A549 Cells
Ac4ManNAz ConcentrationCell ProliferationCell Migration and InvasionMajor Cellular Functions (Energy Generation, etc.)
10 µMNo significant change[1]No significant change[1]Least effect on cellular systems[1][8]
20 µMDecreased[1]Rapid reduction[1]Altered cellular functions
50 µMDecreased[1]Rapid reduction[1]Reduction in major cellular functions[1][8]

Experimental Protocols

Materials
  • Mammalian cells of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ac4ManNAz (stock solution in DMSO)

  • Cy5.5-DBCO (stock solution in DMSO)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Formaldehyde (B43269) or other suitable fixative (optional)

  • Bovine Serum Albumin (BSA) for blocking (optional)

Protocol 1: Metabolic Labeling of Cells with Ac4ManNAz
  • Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere and reach the desired confluency (typically logarithmic growth phase).

  • Prepare Ac4ManNAz Medium: On the day of the experiment, thaw the Ac4ManNAz stock solution. Dilute the Ac4ManNAz stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-50 µM).

  • Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the Ac4ManNAz-containing medium to the cells.

  • Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and should be determined empirically.

Protocol 2: Cy5.5-DBCO Staining of Azide-Labeled Cells
  • Cell Preparation: After the metabolic labeling incubation, gently aspirate the Ac4ManNAz-containing medium.

  • Washing: Wash the cells twice with pre-warmed PBS to remove any unincorporated Ac4ManNAz.[3]

  • Prepare Cy5.5-DBCO Staining Solution: Dilute the Cy5.5-DBCO stock solution in pre-warmed complete culture medium or PBS to a final concentration of 10-20 µM.

  • Click Reaction: Add the Cy5.5-DBCO staining solution to the cells and incubate for 1 hour at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound Cy5.5-DBCO.[3]

  • (Optional) Fixation and Permeabilization: If intracellular staining or long-term storage is desired, cells can be fixed with a suitable fixative (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature). If required, permeabilize with a detergent like 0.1% Triton X-100 in PBS.

  • (Optional) Nuclear Counterstaining: Stain the cell nuclei with DAPI or Hoechst stain according to the manufacturer's protocol.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope or flow cytometer with appropriate filter sets for Cy5.5 (Excitation/Emission: ~678/694 nm) and the chosen nuclear stain.

Mandatory Visualizations

sialic_acid_pathway cluster_cell Cytosol cluster_reaction Click Reaction Ac4ManNAz_ext Ac4ManNAz (extracellular) Ac4ManNAz_int Ac4ManNAz Ac4ManNAz_ext->Ac4ManNAz_int Uptake ManNAz ManNAz Ac4ManNAz_int->ManNAz Esterases SiaNAz SiaNAz ManNAz->SiaNAz Sialic Acid Biosynthesis Pathway Glycoprotein Glycoprotein SiaNAz->Glycoprotein Incorporation Labeled_Glycoprotein Labeled Glycoprotein Glycoprotein->Labeled_Glycoprotein SPAAC Cy5_DBCO Cy5.5-DBCO Cy5_DBCO->Labeled_Glycoprotein

Caption: Metabolic incorporation of Ac4ManNAz and subsequent Cy5.5-DBCO click reaction.

experimental_workflow start Start: Seed Cells metabolic_labeling Metabolic Labeling: Incubate with Ac4ManNAz (1-3 days) start->metabolic_labeling wash1 Wash with PBS (2x) metabolic_labeling->wash1 click_reaction Click Reaction: Incubate with Cy5.5-DBCO (1 hour, protected from light) wash1->click_reaction wash2 Wash with PBS (3x) click_reaction->wash2 optional_steps Optional: Fixation & Counterstaining wash2->optional_steps imaging Fluorescence Imaging (Microscopy or Flow Cytometry) optional_steps->imaging

Caption: Experimental workflow for metabolic labeling and click chemistry reaction.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_output Output cells Mammalian Cells metabolism Metabolic Incorporation of Azide cells->metabolism ac4mannaz Ac4ManNAz ac4mannaz->metabolism cy5_dbco Cy5.5-DBCO click_chem Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cy5_dbco->click_chem metabolism->click_chem labeled_cells Fluorescently Labeled Cells click_chem->labeled_cells

Caption: Logical relationship of the labeling methodology.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labeling.Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure cells are healthy and in the logarithmic growth phase.
Incomplete click reaction.Ensure the Cy5.5-DBCO is not degraded. Increase the concentration of Cy5.5-DBCO or the incubation time.
High background fluorescence Incomplete removal of unbound Cy5.5-DBCO.Increase the number and duration of washing steps after the click reaction.
Non-specific binding of Cy5.5-DBCO.Include a blocking step (e.g., with BSA) before adding the Cy5.5-DBCO solution. Reduce the concentration of Cy5.5-DBCO.
Cell death or reduced proliferation Cytotoxicity of Ac4ManNAz.Perform a dose-response experiment to determine the optimal, non-toxic concentration of Ac4ManNAz. Start with a lower concentration (e.g., 10 µM).[1][7]
Prolonged incubation with reagents.Reduce the incubation time for metabolic labeling and the click reaction to the minimum required for sufficient signal.

References

Application Notes and Protocols for Tracking Exosomes with Cy5.5 DBCO In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exosomes, as natural nanocarriers for intercellular communication, hold immense promise for diagnostics and therapeutic delivery.[1] Visualizing and tracking exosomes in biological systems is crucial for understanding their biodistribution, target engagement, and overall fate. This document provides detailed application notes and protocols for the fluorescent labeling of exosomes using Cy5.5 DBCO via copper-free click chemistry, a highly specific and biocompatible method for in vitro and in vivo tracking.[2]

The labeling strategy involves a two-step process. First, the parent cells are metabolically engineered to express azide (B81097) groups on the surface of their secreted exosomes.[3][4] This is achieved by culturing the cells in the presence of an unnatural sugar, tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz), which is metabolized and incorporated into sialoglycans.[3][4] Second, the azide-functionalized exosomes are reacted with a dibenzocyclooctyne (DBCO)-conjugated cyanine (B1664457) 5.5 (Cy5.5) fluorescent dye. The azide and DBCO groups undergo a specific and spontaneous strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, resulting in a stable, covalent fluorescent label on the exosome surface.[5] This near-infrared (NIR) fluorescent tag allows for sensitive detection in both cell culture and animal models.[3]

Data Presentation

Table 1: Physicochemical Properties of Unlabeled and Labeled Exosomes
ParameterUnlabeled ExosomesThis compound-Labeled ExosomesReference
Mean Size (nm) 126.12 ± 2.94135.33 ± 9.43[6]
Zeta Potential (mV) -15.0 ± 1.8 to -16.7 ± 1.0Not significantly different[7]
Particle Concentration (particles/mL) 7.0 x 10¹² to 1.0 x 10¹³Not significantly different[7]
Table 2: In Vitro Cellular Uptake of this compound-Labeled Exosomes
Cell LineExosome Dose (particles/well)Incubation Time (hours)Cellular Uptake (% of cells with fluorescence)Reference
PANC-12.0 x 10¹⁰1Low[7]
PANC-12.0 x 10¹⁰4Moderate[7]
PANC-12.0 x 10¹⁰12High[7]
PANC-12.0 x 10¹⁰24Very High[7]
A549Not specifiedTime-dependentSuccessful uptake observed[3]
Table 3: In Vivo Biodistribution of this compound-Labeled Exosomes in Tumor-Bearing Mice (24 hours post-injection)
OrganFluorescence Intensity (Radiant Efficiency)Reference
Liver High[7]
Spleen Moderate[8]
Kidney Moderate[8]
Lungs Low[7]
Heart Low[7]
Brain Very Low[7]
Tumor Moderate to High[3][9]

Experimental Protocols

Protocol 1: Metabolic Glycoengineering of Parent Cells for Azide-Functionalized Exosome Production

This protocol describes the metabolic labeling of cultured mammalian cells with an acetylated azido (B1232118) sugar to produce exosomes with azide groups on their surface.[4]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Exosome-depleted fetal bovine serum (FBS)

  • Tetraacetylated N-azidoacetyl-d-mannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Standard cell culture flasks and consumables

Procedure:

  • Cell Seeding: Seed the parent cells in a T-75 flask or other suitable culture vessel and allow them to adhere and reach 50-60% confluency.

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution of 50 mM.

  • Metabolic Labeling:

    • Prepare complete culture medium supplemented with 10% exosome-depleted FBS.

    • Add the Ac4ManNAz stock solution to the culture medium to a final concentration of 50 µM.

    • Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium.

  • Incubation: Incubate the cells for 48-72 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Conditioned Media Collection: After the incubation period, collect the conditioned cell culture medium containing the azide-functionalized exosomes.

  • Exosome Isolation: Proceed with exosome isolation from the collected conditioned medium using your laboratory's standard protocol (e.g., ultracentrifugation, size exclusion chromatography, or commercial precipitation kits).[10]

Protocol 2: Labeling of Azide-Functionalized Exosomes with this compound

This protocol details the click chemistry reaction to label the azide-functionalized exosomes with this compound.[9]

Materials:

  • Isolated azide-functionalized exosomes in PBS

  • This compound

  • DMSO

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 100 µg of the isolated azide-functionalized exosomes with PBS.

    • Add the this compound stock solution to the exosome suspension to a final concentration of 10-20 µM.

    • Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Protocol 3: Purification of this compound-Labeled Exosomes

This protocol describes the removal of unreacted this compound from the labeled exosome suspension.[7]

Materials:

  • Labeled exosome suspension from Protocol 2

  • Size exclusion chromatography (SEC) columns (e.g., Sepharose CL-2B) or centrifugal ultrafiltration units (e.g., 100 kDa MWCO)

  • PBS

Procedure using Size Exclusion Chromatography (SEC):

  • Column Equilibration: Equilibrate the SEC column with sterile PBS.

  • Sample Loading: Carefully load the labeled exosome suspension onto the top of the SEC column.

  • Elution: Elute the column with PBS and collect fractions. The labeled exosomes will elute in the earlier fractions, while the smaller, unreacted dye molecules will be retained and elute later.

  • Fraction Analysis: Monitor the fractions for fluorescence to identify the exosome-containing fractions and pool them.

Procedure using Centrifugal Ultrafiltration:

  • Sample Loading: Add the labeled exosome suspension to a 100 kDa MWCO centrifugal filtration unit.

  • Centrifugation: Centrifuge according to the manufacturer's instructions to separate the exosomes from the smaller, unreacted dye.

  • Washing: Wash the exosomes by adding PBS to the filter unit and repeating the centrifugation step. Repeat this wash step 2-3 times.

  • Recovery: Resuspend the purified, labeled exosomes in a desired volume of sterile PBS.

Protocol 4: In Vitro Tracking of this compound-Labeled Exosomes

This protocol outlines the procedure for tracking the cellular uptake of labeled exosomes in a recipient cell line using fluorescence microscopy.[7]

Materials:

  • Recipient cell line

  • Purified this compound-labeled exosomes

  • Complete cell culture medium

  • Chambered coverglass or multi-well imaging plates

  • DAPI (for nuclear staining)

  • 4% Paraformaldehyde (PFA) in PBS

Procedure:

  • Cell Seeding: Seed the recipient cells onto a chambered coverglass or imaging plate and allow them to adhere overnight.

  • Exosome Treatment: Add a known concentration of this compound-labeled exosomes (e.g., 2.0 x 10¹⁰ particles/well) to the cells.[7]

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, and 24 hours) at 37°C.[7]

  • Washing: After incubation, gently wash the cells twice with warm PBS to remove any unbound exosomes.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.

  • Imaging: Wash the cells again with PBS and image using a fluorescence microscope or a confocal microscope. Cy5.5 fluorescence will indicate the location of the exosomes within the cells.

Protocol 5: In Vivo Tracking of this compound-Labeled Exosomes in a Murine Model

This protocol describes the intravenous administration and subsequent imaging of this compound-labeled exosomes in a tumor-bearing mouse model.[7]

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Purified and sterile this compound-labeled exosomes

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Injection: Intravenously inject a suspension of this compound-labeled exosomes (e.g., 8 x 10¹¹ particles in 200 µL PBS) into the tail vein of the mouse.[7]

  • In Vivo Imaging: At various time points post-injection (e.g., 30 minutes, 4 hours, 24 hours), anesthetize the mouse and acquire whole-body fluorescence images using an in vivo imaging system.[7]

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, humanely euthanize the mouse.

    • Perfuse the circulatory system with saline to remove blood from the organs.[7]

    • Excise the major organs (liver, spleen, kidneys, lungs, heart, brain) and the tumor.

    • Image the excised organs using the in vivo imaging system to quantify the fluorescence signal in each tissue.

Visualizations

G cluster_0 Exosome Production and Labeling cluster_1 In Vitro Tracking cluster_2 In Vivo Tracking A Parent Cell Culture B Metabolic Glycoengineering (Ac4ManNAz Incubation) A->B C Azide-Functionalized Exosome Secretion B->C D Exosome Isolation (e.g., Ultracentrifugation) C->D E Click Chemistry Labeling (this compound Reaction) D->E F Purification of Labeled Exosomes (e.g., SEC) E->F G Incubate Labeled Exosomes with Recipient Cells F->G J Intravenous Injection into Murine Model F->J H Fluorescence Microscopy/ Confocal Imaging G->H I Cellular Uptake Analysis H->I K Whole-Body Fluorescence Imaging J->K L Ex Vivo Organ Imaging (Biodistribution Analysis) K->L

Caption: Overall experimental workflow for this compound exosome tracking.

G Ac4ManNAz Ac4ManNAz ManNAz ManNAz Ac4ManNAz->ManNAz Deacetylation SiaNAz SiaNAz ManNAz->SiaNAz Conversion CMPSiaNAz CMP-SiaNAz SiaNAz->CMPSiaNAz Activation AzideGlycoprotein Azide-Labeled Sialoglycoprotein (on Exosome Surface) CMPSiaNAz->AzideGlycoprotein Incorporation Esterases Cellular Esterases Biosynthesis Biosynthesis Activation Activation Sialyltransferases Sialyltransferases G A Seed Recipient Cells in Imaging Plate B Add this compound-Labeled Exosomes A->B C Incubate for Defined Time Points B->C D Wash to Remove Unbound Exosomes C->D E Fix and Stain Nuclei (e.g., DAPI) D->E F Image with Fluorescence Microscope E->F G Quantify Cellular Uptake F->G G A Prepare Sterile This compound-Labeled Exosomes C Intravenously Inject Labeled Exosomes A->C B Anesthetize Tumor-Bearing Mouse B->C D Acquire Whole-Body Images at Time Points C->D E Euthanize and Perfuse D->E F Excise Organs and Tumor E->F G Image Excised Organs F->G H Quantify Fluorescence for Biodistribution G->H

References

Application Notes: Surface Labeling of Live Cells using Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise fluorescent labeling of live cell surfaces is a cornerstone of modern biological research and drug development. It enables the visualization and tracking of cellular components, the study of dynamic processes such as receptor trafficking, and the characterization of cell-based therapeutics. This application note details the use of Cy5.5 DBCO, a bright and photostable near-infrared fluorescent probe, for the specific and covalent labeling of live cells.

The methodology is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2] This approach involves two key steps. First, the cell surface is metabolically engineered to express azide (B81097) functional groups. This is typically achieved by incubating cells with an unnatural azide-modified sugar, such as tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz), which is processed by the cell's metabolic machinery and incorporated into cell surface glycans.[3][4] Second, the azide-modified cells are treated with this compound. The dibenzocyclooctyne (DBCO) group reacts specifically and covalently with the azide groups on the cell surface, resulting in highly specific and stable fluorescent labeling.[5][6]

This copper-free click chemistry reaction is well-tolerated in living systems, exhibiting no apparent cytotoxicity or adverse effects on cellular functions.[3][7] The near-infrared emission of Cy5.5 minimizes autofluorescence from biological specimens, leading to a high signal-to-noise ratio.[8][9] These properties make this compound an ideal reagent for a wide range of applications, including in vitro and in vivo cell tracking, flow cytometry, and high-resolution microscopy.[7][10]

Key Advantages:

  • High Specificity: The bioorthogonal nature of the click chemistry reaction ensures minimal off-target labeling.[3]

  • Biocompatibility: The copper-free reaction is non-toxic and does not perturb normal cellular physiology.[7]

  • Excellent Photostability: Cy5.5 is a robust fluorophore suitable for long-term imaging studies.[8]

  • Low Background: The near-infrared emission spectrum of Cy5.5 minimizes autofluorescence.[8][11]

  • Versatility: This method is adaptable to various cell types and downstream applications.[3]

Physicochemical and Fluorescent Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)675-678 nm[8][11]
Emission Maximum (Em)694-700 nm[7][8]
Molar Extinction Coefficient190,000 cm⁻¹M⁻¹[8][11]
Molecular Weight~1161.34 g/mol [8][11]
SolubilityWater, DMSO, DMF[8][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto the cell surface glycans via metabolic glycoengineering.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., plates, flasks, or chamber slides) and allow them to adhere and grow to a confluency of 70-80%.[3]

  • Prepare Ac4ManNAz Stock Solution: Prepare a 10-50 mM stock solution of Ac4ManNAz in sterile DMSO.[3] Store at -20°C.

  • Metabolic Labeling: Dilute the Ac4ManNAz stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.[3][4]

  • Incubation: Remove the existing medium from the cells and replace it with the Ac4ManNAz-containing medium. Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator.[3] The optimal incubation time should be determined empirically for each cell type.

  • Washing: Gently wash the cells twice with pre-warmed, sterile PBS to remove any unincorporated Ac4ManNAz.[3] The cells are now azide-modified and ready for labeling with this compound.

Protocol 2: Cell Surface Labeling with this compound

This protocol describes the labeling of azide-modified live cells with this compound via a copper-free click reaction.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Serum-free cell culture medium or live-cell imaging buffer (e.g., HBSS)

  • Complete cell culture medium

Procedure:

  • Prepare this compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Labeling Solution: Dilute the this compound stock solution in pre-warmed, serum-free medium or live-cell imaging buffer to a final concentration of 2-50 µM.[12] The optimal concentration should be titrated to achieve sufficient labeling without causing cytotoxicity.

  • Labeling Reaction: Aspirate the PBS from the azide-labeled cells and add the this compound labeling solution. Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[12][13]

  • Washing: Gently wash the cells three times with pre-warmed, complete cell culture medium to remove unreacted this compound.[13]

  • Imaging: The cells are now fluorescently labeled and ready for imaging using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., Ex: 630-650 nm, Em: 660-700 nm).

Data Presentation

Table 1: Typical Labeling Conditions and Cell Viability
Cell TypeAc4ManNAz Concentration (µM)This compound Concentration (µM)Labeling Time (min)Post-Labeling Viability (%)Assay MethodReference
HEK293T251030>95Trypan Blue Exclusion[13]
HeLa502060>92Live/Dead Assay[13]
A549Not specified100Not specifiedNot significantly affectedMTT Assay[10]
CHO25520>98Annexin V/PI Staining[13]
Table 2: Labeling Efficiency and Signal-to-Noise Ratio
Cell TypeLabeling Efficiency (%)Method of QuantificationSignal-to-Noise Ratio (SNR)Imaging ModalityReference
HEK293T75 ± 8Flow Cytometry15.2 ± 2.5Confocal Microscopy[13]
HeLa62 ± 11Western Blot12.8 ± 3.1TIRF Microscopy[13]
CHO85 ± 5Flow Cytometry18.5 ± 2.8Epifluorescence Microscopy[13]

Visualizations

G cluster_0 Protocol 1: Metabolic Labeling cluster_1 Protocol 2: this compound Labeling cell_seeding 1. Seed Cells prepare_azide 2. Prepare Ac4ManNAz Stock Solution metabolic_labeling 3. Add Ac4ManNAz to Culture Medium prepare_azide->metabolic_labeling incubation 4. Incubate for 24-72 hours metabolic_labeling->incubation washing_1 5. Wash Cells with PBS incubation->washing_1 prepare_dbco 1. Prepare this compound Stock Solution washing_1->prepare_dbco prepare_labeling_solution 2. Prepare Labeling Solution prepare_dbco->prepare_labeling_solution labeling_reaction 3. Incubate Cells with This compound prepare_labeling_solution->labeling_reaction washing_2 4. Wash Cells labeling_reaction->washing_2 imaging 5. Image Cells washing_2->imaging

Caption: Experimental workflow for live cell surface labeling.

G cluster_cell Live Cell cluster_pathway Sialic Acid Biosynthesis Ac4ManNAz Ac4ManNAz (Azide Sugar) Metabolism Cellular Metabolism Ac4ManNAz->Metabolism Uptake SialicAcid Azide-Modified Sialic Acid Metabolism->SialicAcid Conversion Glycan Cell Surface Glycan SialicAcid->Glycan Incorporation Labeled_Cell Labeled Cell Surface Glycan->Labeled_Cell Cy55_DBCO This compound Cy55_DBCO->Labeled_Cell  Strain-Promoted  Azide-Alkyne  Cycloaddition (SPAAC)

Caption: Mechanism of bioorthogonal cell surface labeling.

G Receptor Cell Surface Receptor (Azide-Labeled) Ligand Ligand Binding Receptor->Ligand Tracked with Cy5.5 Internalization Receptor Internalization Ligand->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling to Cell Surface Endosome->Recycling Degradation Degradation (Lysosome) Endosome->Degradation Recycling->Receptor

Caption: Tracking receptor dynamics with Cy5.5 labeling.

References

Application Notes and Protocols for Fluorescent Labeling of Glycans with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical post-translational modification that profoundly influences protein function, cell signaling, and disease pathogenesis. The ability to visualize and quantify changes in glycan expression is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics. This application note provides a detailed protocol for the fluorescent labeling of glycans using a robust two-step bioorthogonal chemistry approach. This method involves the metabolic incorporation of an azido-sugar into the cellular glycocalyx, followed by a highly specific and efficient copper-free click chemistry reaction with Cy5.5 DBCO (Dibenzocyclooctyne), a near-infrared fluorescent dye. This technique, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the sensitive and specific detection of glycans in live or fixed cells without the need for a cytotoxic copper catalyst.[1] this compound is a bright, water-soluble, and photostable dye, making it an excellent choice for a variety of applications including fluorescence microscopy and flow cytometry.[2]

Principle of the Technology

The methodology is comprised of two key stages:

  • Metabolic Glycan Labeling: Cells are cultured in the presence of a peracetylated azido-sugar analog, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz). The cell's metabolic machinery processes this unnatural sugar and incorporates it into nascent glycans, effectively introducing an azide (B81097) (-N₃) chemical reporter onto the cell surface.[1][3][4] The small size of the azide group ensures minimal disruption to natural metabolic pathways.[1]

  • Bioorthogonal Ligation (Copper-Free Click Chemistry): The azide-modified glycans are then covalently labeled with this compound. The strained cyclooctyne (B158145) group of the DBCO molecule reacts specifically and efficiently with the azide group to form a stable triazole linkage under physiological conditions.[1] This highly selective reaction enables the direct visualization of metabolically labeled glycans.

Data Presentation

Table 1: Recommended Reagent Concentrations for Glycan Labeling
ReagentStock ConcentrationRecommended Final ConcentrationNotes
Peracetylated Azido-Sugar (e.g., Ac₄ManNAz)10 mM in DMSO25-50 µMOptimal concentration may vary by cell type and should be determined empirically.[3][4]
This compound1-5 mM in DMSO10-50 µMTitration is recommended to achieve the best balance between signal strength and background noise.[3]
Table 2: Illustrative Data on Labeling Efficiency with Different Azido-Sugars
Azido-Sugar (50 µM)Labeled Glycan TypeMean Fluorescence Intensity (Arbitrary Units)
Ac₄ManNAzSialic Acids950
Ac₄GalNAzO-glycans780
Ac₄GlcNAzVarious Glycoconjugates650
Data synthesized from multiple sources for illustrative purposes and may not be specific to this compound.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with an Azido-Sugar

This protocol describes the incorporation of azide groups into cellular glycans using a peracetylated azido-sugar like Ac₄ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) at a density that will allow for logarithmic growth during the labeling period.[1]

  • Prepare Ac₄ManNAz Stock Solution: Prepare a 10 mM stock solution of Ac₄ManNAz in sterile DMSO. Store the stock solution at -20°C.[1][4]

  • Metabolic Incorporation: Add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration of 25-50 µM.[3][4]

  • Incubation: Culture the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically for each cell line and experimental goal.[1][3]

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[1][3]

Protocol 2: Fluorescent Labeling of Azide-Modified Glycans with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified glycans and this compound for visualization. This can be performed on live or fixed cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • PBS or serum-free medium

  • For fixed-cell staining: 4% paraformaldehyde in PBS, 0.1% Triton X-100 in PBS (optional for permeabilization)

Procedure for Live-Cell Imaging:

  • Prepare Staining Solution: Prepare a working solution of this compound in serum-free medium or PBS at a final concentration of 10-50 µM.[3]

  • Labeling: Add the this compound staining solution to the washed, azide-labeled live cells.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3][4]

  • Washing: Wash the cells three to four times with PBS containing 1% BSA to remove unreacted this compound.[3]

  • Imaging: Resuspend the cells in an appropriate buffer and image immediately using a fluorescence microscope or flow cytometer with the appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~694 nm).[3]

Procedure for Fixed-Cell Imaging:

  • Fixation: Fix the azide-labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (Optional): If intracellular glycan labeling is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.[1]

  • Labeling: Prepare a solution of this compound in PBS (typically around 20 µM). Add the staining solution to the fixed cells and incubate for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the cells three times with PBS to remove unbound probe.[1]

  • Imaging: Mount the cells and image using a fluorescence microscope with the appropriate filter sets for Cy5.5.

Protocol 3: Purification of Labeled Glycans

For applications requiring the analysis of purified labeled glycans, several purification strategies can be employed to remove excess dye and salts.

Common Purification Methods:

  • Solid-Phase Extraction (SPE): Hydrophilic interaction liquid chromatography (HILIC) SPE can be used to effectively separate labeled glycans from hydrophobic excess dye.[5]

  • Gel Filtration: Size-exclusion chromatography can separate larger labeled glycans from smaller, unreacted dye molecules.[5]

  • Precipitation: In some cases, precipitation methods can be used to isolate the labeled glycans.[5]

The choice of purification method will depend on the specific downstream application.[6]

Visualizations

Glycan_Labeling_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Copper-Free Click Chemistry cluster_analysis Analysis cell_culture 1. Cell Culture azido_sugar 2. Add Ac₄ManNAz cell_culture->azido_sugar incubation 3. Incubate (1-3 days) azido_sugar->incubation wash1 4. Wash Cells incubation->wash1 cy5_dbco 5. Add this compound wash1->cy5_dbco incubation2 6. Incubate (30-60 min) cy5_dbco->incubation2 wash2 7. Wash Cells incubation2->wash2 microscopy Fluorescence Microscopy wash2->microscopy flow_cytometry Flow Cytometry wash2->flow_cytometry SPAAC_Reaction cluster_product Product azide Azide-Modified Glycan (-N₃) plus + dbco This compound triazole Stable Triazole Linkage dbco->triazole SPAAC Reaction (Strain-Promoted Azide-Alkyne Cycloaddition)

References

Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared fluorescent dye that is an invaluable tool for super-resolution microscopy.[1][2] This reagent allows for the precise labeling of biomolecules through a bioorthogonal reaction known as copper-free click chemistry. Its brightness, photostability, and reaction specificity make it particularly well-suited for advanced imaging techniques such as stochastic optical reconstruction microscopy (STORM) and direct stochastic optical reconstruction microscopy (dSTORM), enabling researchers to visualize cellular structures with nanoscale resolution.[3][4]

The core of its utility lies in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, where the DBCO group on the Cy5.5 dye reacts specifically and efficiently with an azide (B81097) group that has been metabolically incorporated into a target biomolecule.[5][6] This reaction proceeds readily in aqueous buffers and even in living cells without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging applications.[5][7] The near-infrared emission of Cy5.5 minimizes autofluorescence from biological samples, further enhancing signal-to-noise ratios in sensitive imaging experiments.[1][2]

These application notes provide a comprehensive overview of the properties of Cy5.5 DBCO, detailed protocols for its use in super-resolution microscopy, and a workflow for experimental design.

Quantitative Data Summary

The photophysical and chemical properties of this compound are critical for designing and executing successful super-resolution microscopy experiments. The following table summarizes these key parameters.

PropertyValue
Excitation Maximum (λex) 678 nm[1][2][8]
Emission Maximum (λem) 694 nm[1][2][8]
Molar Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹[1][2][8]
Molecular Weight 1161.34 g/mol [1][2]
Solubility Water, DMSO, DMF[1][2]
Reactive Group Dibenzocyclooctyne (DBCO)
Reacts With Azides
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) / Copper-Free Click Chemistry
Spectrally Similar Dyes Alexa Fluor® 680, DyLight® 680, IRDye® 680[1][2]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars

This protocol describes the metabolic incorporation of an azide-modified monosaccharide, N-azidoacetylgalactosamine (GalNAz), into cellular glycoproteins. These azide-tagged proteins can then be specifically labeled with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for super-resolution microscopy

  • Cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Ac4GalNAz Stock Solution: Prepare a 25 mM stock solution of Ac4GalNAz in anhydrous DMSO. Store at -20°C.

  • Cell Culture: Culture cells to the desired confluency on glass-bottom dishes.

  • Metabolic Labeling: Add the Ac4GalNAz stock solution to the cell culture medium to a final concentration of 25 µM.

  • Incubation: Incubate the cells for 48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into glycoproteins.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated Ac4GalNAz.

Protocol 2: Labeling of Azide-Modified Biomolecules with this compound

This protocol details the copper-free click chemistry reaction to label the azide-modified biomolecules with this compound.

Materials:

  • Azide-labeled cells from Protocol 1

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or PBS, pH 7.4

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • 0.2% Sodium Azide in PBS (for storage)

Procedure:

  • Prepare this compound Staining Solution: Prepare a 2 mM stock solution of this compound in anhydrous DMSO. Dilute the stock solution in HBSS to a final working concentration of 20-50 µM.[3]

  • Fluorophore Incubation: Remove the PBS from the cells and add the this compound staining solution. Incubate for 15 minutes at room temperature, protected from light.[3]

  • Washing: Gently wash the cells three times with PBS to remove any unbound this compound.

  • Fixation: Add fixation buffer to the cells and incubate for 1 hour at room temperature.

  • Final Washes and Storage: Wash the cells three times with PBS. The cells can be stored at 4°C in PBS containing 0.2% sodium azide prior to imaging.

Protocol 3: dSTORM Super-Resolution Imaging

This protocol provides a general guideline for performing dSTORM imaging on cells labeled with this compound. The specific imaging buffer composition and laser powers may require optimization for your specific microscope setup.

Materials:

  • Labeled and fixed cells on glass-bottom dishes

  • dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a primary thiol like β-mercaptoethanol or mercaptoethylamine)

Procedure:

  • Microscope Setup: Mount the sample on a super-resolution microscope equipped with a 671 nm or similar laser for excitation and an appropriate emission filter for Cy5.5.

  • Imaging Buffer: Replace the PBS with the dSTORM imaging buffer.

  • Image Acquisition:

    • Use high laser power (typically 50–150 mW at the sample) to induce the photoswitching of the Cy5.5 molecules into a dark state, leaving only a sparse, stochastic subset of molecules in the fluorescent "on" state.[9]

    • Acquire a series of thousands to tens of thousands of images (frames) at a high frame rate.

  • Data Analysis: Process the acquired image series with a localization software package to identify the precise coordinates of each individual fluorescent event. Reconstruct the final super-resolved image from these localizations.

Visualizations

experimental_workflow cluster_labeling Cellular Labeling Workflow cluster_imaging Super-Resolution Imaging metabolic_labeling Metabolic Incorporation of Azide Sugars click_reaction Copper-Free Click Reaction with this compound metabolic_labeling->click_reaction Incubate cells with Ac4GalNAz washing Wash to Remove Unbound Dye click_reaction->washing Incubate with This compound fixation Cell Fixation washing->fixation dstorm dSTORM Imaging fixation->dstorm Mount sample reconstruction Image Reconstruction dstorm->reconstruction Process raw data signaling_pathway Conceptual Labeling of a Cell Surface Receptor cluster_cell Cell Membrane receptor Azide-Modified Receptor labeled_receptor Labeled Receptor cy5_5_dbco This compound cy5_5_dbco->labeled_receptor Click Chemistry downstream Downstream Signaling labeled_receptor->downstream Visualization enables study of receptor localization and trafficking

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cy5.5 DBCO Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on optimizing reaction time and temperature for successful conjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a this compound labeling reaction?

A1: The optimal temperature for a this compound labeling reaction depends on the specific application and the stability of the biomolecule being labeled. The reaction can be performed at a range of temperatures, from 4°C to 37°C.[1] Generally, higher temperatures lead to faster reaction rates. For instance, studies on strain-promoted alkyne-azide cycloaddition (SPAAC) reactions have shown increased reaction rates at 37°C compared to 25°C.[1][2] However, for sensitive biomolecules like antibodies, a lower temperature of 4°C with an extended incubation time (e.g., overnight) is often recommended to maintain their integrity.[3]

Q2: How long should I incubate my this compound labeling reaction?

A2: The incubation time for a this compound labeling reaction is inversely related to the reaction temperature and concentration of reactants. Typical reaction times range from 1 to 24 hours. For many applications at room temperature (20-25°C), an incubation of 4-12 hours is sufficient.[1] If the reaction is performed at 4°C, an overnight incubation (12-18 hours) is recommended.[3] For cell labeling at 37°C, incubation times can be shorter, often in the range of 30-60 minutes.

Q3: Can I monitor the progress of my this compound labeling reaction?

A3: Yes, the progress of the reaction can be monitored by measuring the decrease in UV absorbance at approximately 310 nm, which is a characteristic absorbance peak of the DBCO group.[2] As the reaction proceeds and the DBCO is consumed, this absorbance will decrease. This can be a useful tool for optimizing reaction conditions and confirming the completion of the reaction.

Q4: What are the recommended molar ratios for this compound to azide-modified molecules?

A4: For efficient labeling, it is generally recommended to use a molar excess of either the this compound or the azide-modified molecule. A common starting point is to use a 1.5 to 10-fold molar excess of the this compound reagent.[1] For labeling precious biomolecules like antibodies, a 2-4 fold molar excess of the azide-labeled dye is often used with the DBCO-functionalized antibody.[2] The optimal ratio may need to be determined empirically for your specific application.

Q5: What is the influence of pH on the this compound reaction?

A5: The fluorescence of this compound is insensitive to pH in the range of 4 to 10.[4][5][6] However, the overall reaction rate can be influenced by the pH of the buffer. Studies have shown that higher pH values generally increase the rate of SPAAC reactions, although this can be buffer-dependent.[1][2] For most biological applications, a buffer with a pH between 7.0 and 8.5 is recommended.

Troubleshooting Guide

Low or no product yield is a common issue in labeling experiments. This guide provides potential causes and solutions to troubleshoot and optimize your this compound labeling reaction.

Problem Potential Cause Suggested Solution
Low or No Labeling Degraded or inactive this compound or azide (B81097) reagent. Ensure proper storage of reagents at -20°C and protected from light. Prepare fresh solutions before use.
Suboptimal reaction time or temperature. Increase the incubation time or temperature. For sensitive biomolecules, prolong the incubation at a lower temperature (e.g., overnight at 4°C).
Incorrect molar ratio of reactants. Optimize the molar ratio of this compound to the azide-modified molecule. Try a higher molar excess of the less critical component.
Incompatible buffer or solvent. Ensure the reaction buffer is free of sodium azide, as it will react with DBCO. Use a recommended buffer such as PBS or HEPES at a pH between 7.0 and 8.5. If using an organic co-solvent like DMSO, keep the final concentration below 20% to avoid protein precipitation.[2]
Steric hindrance. If labeling a large biomolecule, steric hindrance may slow the reaction. Consider using a this compound reagent with a longer PEG spacer to increase the distance between the fluorophore and the reactive moiety.
High Background Signal Non-specific binding of the this compound probe. Include a blocking step (e.g., with BSA) before adding the fluorescent probe in cell-based assays. Reduce the concentration of the this compound reagent.
Insufficient washing. Increase the number and duration of washing steps after the labeling reaction to remove unbound probe.
Protein Aggregation High concentration of organic solvent. Minimize the concentration of organic co-solvents like DMSO or DMF.
Suboptimal buffer conditions. Ensure the buffer pH and ionic strength are appropriate for maintaining the stability of your protein.

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield reagent_check 1. Verify Reagent Integrity start->reagent_check conditions_check 2. Assess Reaction Conditions reagent_check->conditions_check Reagents OK reagent_sol Use fresh reagents. Confirm concentrations. reagent_check->reagent_sol Degraded/Incorrect purification_check 3. Evaluate Purification Method conditions_check->purification_check Conditions OK conditions_sol Increase reaction time/temperature. Optimize molar ratio. Check buffer compatibility. conditions_check->conditions_sol Suboptimal purification_sol Optimize purification to minimize loss. purification_check->purification_sol Product Loss

Caption: A workflow diagram for troubleshooting low-yield this compound labeling reactions.

Quantitative Data Summary

The efficiency of the this compound labeling reaction is influenced by several factors. The following tables summarize key quantitative data to guide your experimental design.

Table 1: Recommended Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
Temperature 4°C to 37°C[1]Higher temperatures increase reaction rates. Use 4°C for sensitive biomolecules.
Reaction Time 1 - 24 hoursLonger incubation times are needed for lower temperatures and concentrations.
pH 7.0 - 8.5Cy5.5 fluorescence is stable from pH 4-10, but reaction rates can be pH-dependent.[4][5][6]
Molar Excess (this compound:Azide) 1.5:1 to 10:1[1]The optimal ratio should be determined empirically for each application.

Table 2: Second-Order Rate Constants for DBCO Reactions at Different Temperatures

ReactantsTemperature (°C)Rate Constant (k₂) (M⁻¹s⁻¹)Buffer
sulfo-DBCO + 3-azido-L-alanine25~0.32 - 0.55PBS (pH 7), HEPES (pH 7)[1][2]
sulfo-DBCO + 3-azido-L-alanine37~0.45 - 0.75PBS (pH 7), HEPES (pH 7)[1][2]
sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside25~0.85 - 1.22PBS (pH 7), HEPES (pH 7)[1][2]
sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside37~1.10 - 1.50PBS (pH 7), HEPES (pH 7)[1][2]

Note: Data is for a sulfo-DBCO amine, which is expected to have similar reactivity to this compound.

Experimental Protocols

Here are detailed protocols for common this compound labeling applications.

Protocol 1: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Prepare the Antibody: Ensure the antibody is at a concentration of 1-10 mg/mL in a suitable buffer.

  • Reaction Setup: Add a 2-4 fold molar excess of the this compound stock solution to the azide-modified antibody solution.[2] Keep the final DMSO concentration below 20% to maintain antibody integrity.[2]

  • Incubation: Incubate the reaction mixture with gentle mixing.

    • For faster labeling, incubate for 2-4 hours at room temperature (20-25°C).[2]

    • For sensitive antibodies, incubate overnight at 4°C.[2]

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with PBS.

  • Characterization: Assess the degree of labeling and purity of the conjugate using SDS-PAGE and UV-Vis spectrophotometry. The conjugated antibody should show a higher molecular weight band on the gel.

Antibody Labeling Workflow

AntibodyLabeling prep_antibody Prepare Azide-Modified Antibody (1-10 mg/mL in PBS) add_dbco Add 2-4x Molar Excess of This compound (in DMSO) prep_antibody->add_dbco incubate Incubate with Gentle Mixing (2-4h at RT or overnight at 4°C) add_dbco->incubate purify Purify Conjugate (Desalting Column) incubate->purify characterize Characterize Labeled Antibody (SDS-PAGE, UV-Vis) purify->characterize

Caption: A step-by-step workflow for labeling an azide-modified antibody with this compound.

Protocol 2: Cell Surface Labeling with this compound

This protocol outlines the labeling of azide-modified cell surface glycans with this compound.

Materials:

  • Cells with azide groups incorporated into their surface glycans (via metabolic labeling with an azide-modified sugar)

  • This compound

  • Anhydrous DMSO

  • Cell culture medium or PBS (pH 7.4)

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Cells: Wash the azide-modified cells twice with PBS.

  • Labeling Reaction: Resuspend the cells in cell culture medium or PBS containing the desired final concentration of this compound (typically 20-50 µM).

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any unbound this compound.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Cell Surface Labeling Workflow

CellLabeling metabolic_labeling Metabolically Incorporate Azides onto Cell Surface wash_cells1 Wash Cells with PBS (2x) metabolic_labeling->wash_cells1 add_dbco Resuspend Cells in Medium with this compound (20-50 µM) wash_cells1->add_dbco incubate Incubate for 30-60 min at 37°C add_dbco->incubate wash_cells2 Wash Cells with PBS (3x) incubate->wash_cells2 analyze Analyze by Flow Cytometry or Microscopy wash_cells2->analyze

Caption: A workflow for labeling the surface of azide-modified cells with this compound.

References

Cy5.5 DBCO photobleaching prevention techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing photobleaching and to offer solutions for common issues encountered during experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter when using this compound, particularly concerning signal stability and photobleaching.

Issue 1: Rapid loss of fluorescent signal during imaging.

  • Question: My this compound signal is photobleaching very quickly under the microscope. How can I improve its stability?

  • Answer: Rapid photobleaching of cyanine (B1664457) dyes like Cy5.5 is a common challenge. Here are several strategies to mitigate this issue, ranging from immediate adjustments to your imaging protocol to the use of protective reagents.

    • Optimize Imaging Conditions:

      • Reduce Excitation Power: Use the lowest laser power that provides a detectable signal.

      • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

      • Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.

      • Locate Region of Interest with Lower Magnification/Transmitted Light: Find your target area using a non-damaging illumination method before switching to fluorescence imaging.

    • Incorporate Antifade Reagents: The use of antifade reagents in your mounting medium is highly effective at reducing photobleaching. These reagents work by scavenging reactive oxygen species that are a primary cause of photobleaching. For cyanine dyes, it is crucial to select a compatible antifade agent.

      • Recommended Antifade Reagents: n-Propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are recommended for cyanine dyes.

      • Antifade Reagent to Avoid: p-Phenylenediamine (PPD), while a potent antifade agent, can react with and degrade cyanine dyes, leading to a loss of signal.[1]

    • Oxygen Scavenging Systems: For live-cell imaging or experiments where mounting media are not used, consider incorporating an oxygen scavenging system, such as glucose oxidase and catalase (GGO), into your imaging buffer.

Issue 2: Low or no fluorescent signal after this compound labeling.

  • Question: I have completed the click chemistry reaction with my azide-modified sample and this compound, but I see a very weak or no signal. What could be the problem?

  • Answer: A weak or absent signal can stem from several factors related to the labeling reaction or the imaging setup.

    • Inefficient Click Chemistry Reaction:

      • Reagent Integrity: Ensure your this compound and azide-modified components are not degraded. Store them as recommended, protected from light and moisture.

      • Reaction Conditions: While DBCO-azide click chemistry is generally efficient, ensure sufficient incubation time and optimal concentration of reactants.

      • Competing Reactions: Be aware of any substances in your buffers that might interfere with the click reaction.

    • Suboptimal Imaging:

      • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for Cy5.5 (Excitation max: ~675-678 nm, Emission max: ~694 nm).

      • Detector Sensitivity: Ensure your camera or detector is sensitive enough for far-red fluorescence.

Issue 3: High background fluorescence obscuring the signal.

  • Question: I am observing high background fluorescence in my images, making it difficult to distinguish my this compound signal. What can I do to reduce the background?

  • Answer: High background can be caused by several factors, including unbound dye and autofluorescence from your sample or reagents.

    • Inadequate Washing: Ensure thorough washing steps after the labeling reaction to remove any unbound this compound.

    • Non-Specific Binding: Use a blocking agent (e.g., BSA) before labeling to prevent non-specific attachment of the dye to your sample.

    • Autofluorescence: Biological samples can exhibit autofluorescence. Cy5.5 is advantageous as it fluoresces in the far-red spectrum where autofluorescence is typically lower. However, if you still experience issues, consider using a mounting medium with antifade reagents, which can also help to quench some background fluorescence.

    • Mounting Medium: Some mounting media can be autofluorescent. Test your mounting medium alone to ensure it is not contributing to the background.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to Cy5.5?

A1: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. When Cy5.5 is excited by a light source, it can enter a long-lived, highly reactive triplet state. In this state, it can interact with molecular oxygen to produce reactive oxygen species, which then chemically damage the fluorophore, rendering it non-fluorescent.

Q2: Are there any antifade reagents that are incompatible with Cy5.5?

A2: Yes. p-Phenylenediamine (PPD) is a commonly used antifade reagent that is known to be incompatible with cyanine dyes like Cy5.5.[1] It can cause a chemical reaction that cleaves the cyanine molecule, leading to a significant loss of fluorescence.[1]

Q3: Can I use antifade reagents for live-cell imaging with this compound?

A3: Many traditional antifade reagents are toxic to cells and are therefore not suitable for live-cell imaging. However, there are commercially available live-cell compatible antifade reagents, such as those based on Trolox (a vitamin E analog), that can be added to the imaging medium.[2] Additionally, oxygen scavenging systems can be used to reduce photobleaching in live-cell experiments.

Q4: How does the choice of mounting medium affect Cy5.5 fluorescence?

A4: The mounting medium plays a crucial role in preserving fluorescence. A good mounting medium for Cy5.5 should:

  • Contain a compatible antifade reagent (e.g., NPG or DABCO).

  • Have a refractive index that matches that of the microscope objective's immersion oil to minimize spherical aberration and maximize signal collection.

  • Be buffered to a pH between 7.0 and 8.0, although Cy5.5 is relatively pH-insensitive in the 4-10 range.[3][4]

Quantitative Data

The photostability of Cy5.5 is comparable to its close analog, Cy5. The following table summarizes the relative photostability of Cy5 in the presence of various antifade reagents. The data is presented as the half-life of the fluorescence signal under continuous illumination.

Antifade Reagent/ConditionRelative Fluorescence Half-life (Approximate)Notes
No Antifade (in PBS/Glycerol)1x (baseline)Rapid photobleaching is observed.
n-Propyl Gallate (NPG)5-10xEffective at reducing photobleaching of cyanine dyes.
1,4-Diazabicyclo[2.2.2]octane (DABCO)3-7xLess effective than NPG but also less toxic.
Trolox5-12xA common antioxidant used in both fixed and live-cell imaging to reduce photobleaching.[4]
Commercial Antifade Mountants (e.g., ProLong Gold, VECTASHIELD® without PPD)10-20xFormulated for optimal performance and can significantly enhance photostability.

Note: The exact improvement in photostability can vary depending on the specific experimental conditions, including illumination intensity, sample type, and the concentration of the antifade reagent.

Experimental Protocols

Protocol 1: Mounting Fixed Cells with an Antifade Medium

This protocol describes the steps for mounting fixed cells labeled with this compound using a mounting medium containing an antifade reagent.

  • Final Wash: After the final washing step of your immunofluorescence or other labeling protocol, briefly wash the coverslip with distilled water to remove any residual salts.

  • Remove Excess Water: Gently touch the edge of the coverslip to a kimwipe to wick away most of the water. Do not allow the sample to dry out completely.

  • Apply Antifade Mountant: Place the coverslip cell-side down on a clean microscope slide. Pipette 1-2 drops of the antifade mounting medium onto the slide.

  • Mount Coverslip: Carefully lower the coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Curing: Allow the mounting medium to cure according to the manufacturer's instructions. This may take several hours to overnight at room temperature in the dark.

  • Sealing: For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Storage: Store the slides flat and protected from light at 4°C.

Protocol 2: Live-Cell Imaging with this compound and an Antioxidant

This protocol outlines the general steps for labeling live cells using this compound via click chemistry and imaging with an antioxidant to reduce photobleaching.

  • Metabolic Labeling (if applicable): Culture cells with an azide-modified metabolic precursor (e.g., an azide-modified sugar) for a sufficient time to allow for its incorporation into the target biomolecules.

  • Cell Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or other suitable buffer to remove any unincorporated azide (B81097) precursor.

  • This compound Labeling: Incubate the cells with a solution of this compound in a suitable live-cell imaging medium. The optimal concentration and incubation time should be determined empirically but typically range from 2-10 µM for 30-60 minutes at 37°C, protected from light.

  • Final Washing: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound this compound.

  • Addition of Antioxidant: Replace the medium with fresh live-cell imaging medium containing a live-cell compatible antioxidant like Trolox.

  • Imaging: Proceed with live-cell imaging, following the best practices for minimizing photobleaching as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_labeling This compound Labeling cluster_imaging Imaging cluster_analysis Data Analysis azide_labeling Metabolic Labeling with Azide Substrate cell_wash1 Wash Cells (x2) azide_labeling->cell_wash1 dbco_incubation Incubate with This compound cell_wash1->dbco_incubation cell_wash2 Wash Cells (x3) dbco_incubation->cell_wash2 add_antifade Add Antifade Reagent/Mount cell_wash2->add_antifade microscopy Fluorescence Microscopy add_antifade->microscopy image_analysis Image Analysis microscopy->image_analysis

Caption: A typical experimental workflow for labeling and imaging with this compound.

troubleshooting_flowchart cluster_solutions Photobleaching Prevention Strategies start Experiencing Photobleaching? reduce_exposure Reduce Light Exposure (Power, Time) start->reduce_exposure use_antifade Use Compatible Antifade Reagent (NPG, DABCO) start->use_antifade oxygen_scavenger Incorporate Oxygen Scavenging System start->oxygen_scavenger optimize_filters Check Microscope Filter Sets start->optimize_filters result Combine Strategies for Optimal Results reduce_exposure->result Signal Still Fades? use_antifade->result Signal Still Fades? oxygen_scavenger->result Signal Still Fades? optimize_filters->result Signal Still Fades?

Caption: A logical flowchart for troubleshooting this compound photobleaching issues.

References

Technical Support Center: Troubleshooting Cy5.5 DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues encountered during Cy5.5 DBCO conjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound conjugation has a low or no yield. What are the common causes?

Low or no yield in a this compound conjugation reaction is a frequent issue that can stem from several factors related to reagents, reaction conditions, or the molecules involved. A systematic evaluation of each component is crucial for successful troubleshooting.

Troubleshooting Workflow for Low Conjugation Yield

G cluster_start cluster_reagents Step 1: Reagent Quality & Storage cluster_conditions Step 2: Reaction Conditions cluster_molecular Step 3: Molecular & Structural Factors cluster_solutions Solutions start Low/No Conjugation Yield reagent_quality Degraded this compound or Azide (B81097) Molecule? start->reagent_quality reagent_storage Improper Storage Conditions? start->reagent_storage interfering_substances Interfering Substances in Buffer? start->interfering_substances molar_ratio Suboptimal Molar Ratio? reagent_quality->molar_ratio No solution_reagent Use fresh, high-quality reagents. Ensure proper storage (-20°C or -80°C, desiccated). Use amine- and azide-free buffers. reagent_quality->solution_reagent Yes ph Incorrect pH? reagent_storage->ph No reagent_storage->solution_reagent Yes temperature Non-optimal Temperature? interfering_substances->temperature No interfering_substances->solution_reagent Yes steric_hindrance Steric Hindrance? molar_ratio->steric_hindrance No solution_conditions Optimize molar ratio (e.g., 1.5-10 fold excess of one reactant). Maintain pH between 7.0-9.0. Adjust temperature (4°C to 37°C). Increase incubation time (2-48 hours). Keep organic solvent <20%. molar_ratio->solution_conditions Yes solubility Poor Solubility of Reactants? ph->solubility No ph->solution_conditions Yes temperature->solution_conditions Yes reaction_time Insufficient Reaction Time? reaction_time->solution_conditions Yes solvent High Organic Solvent Concentration? solvent->solution_conditions Yes solution_molecular Incorporate a PEG spacer to reduce steric hindrance. Ensure complete dissolution of reactants. steric_hindrance->solution_molecular Yes solubility->solution_molecular Yes solution_reagent->molar_ratio solution_reagent->ph solution_reagent->temperature solution_reagent->reaction_time solution_reagent->solvent solution_conditions->steric_hindrance solution_conditions->solubility

Q2: How should I store my this compound and other DBCO reagents?

Proper storage of DBCO reagents is critical to maintain their reactivity.[1] Improper storage can lead to degradation and failed conjugation reactions.[1][2]

Form Storage Temperature Duration Special Conditions
Solid -20°CUp to 3 yearsProtect from light and moisture.[1]
In Anhydrous Solvent (e.g., DMSO, DMF) -20°C1 - 3 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from moisture.[3]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light and store under an inert atmosphere (e.g., nitrogen).[1][3]

Note: DBCO-modified antibodies can lose 3-5% of their reactivity towards azides over 4 weeks when stored at 4°C or -20°C.[4]

Q3: What are the optimal reaction conditions for this compound conjugation?

Optimizing reaction conditions such as molar ratio, pH, temperature, and reaction time can significantly improve conjugation efficiency.[5][6]

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The more abundant or less critical component should be in excess.[5] The ratio can be inverted if the azide-labeled molecule is more precious.[5]
pH 7.0 to 9.0A slightly alkaline pH (7.5-8.5) can be beneficial for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction itself.[5] Avoid buffers containing primary amines (e.g., Tris, glycine) or sodium azide.[2][5]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[5][6]
Reaction Time 2 to 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[5]
Organic Solvent (max) < 20%If using an organic solvent like DMSO or DMF to dissolve a reagent, ensure the final concentration in the aqueous reaction mixture is low to prevent protein precipitation.[5]
Q4: I suspect steric hindrance is affecting my conjugation. How can I address this?

Steric hindrance occurs when the bulky nature of the molecules being conjugated physically blocks the reactive DBCO and azide groups from interacting.[6]

Strategies to Overcome Steric Hindrance:

  • Introduce a PEG Spacer: Using a DBCO reagent with a polyethylene (B3416737) glycol (PEG) spacer can increase the distance between the biomolecule and the reactive group, improving accessibility.[1][6] The presence of a PEG linker has been shown to enhance reaction rates.[5][7]

  • Optimize Conjugation Site: If possible, choose a conjugation site on your biomolecule that is more accessible.

G cluster_no_spacer Without PEG Spacer cluster_with_spacer With PEG Spacer Biomolecule1 Biomolecule DBCO1 DBCO Biomolecule1->DBCO1 Short Linker Azide Azide DBCO1->Azide Steric Hindrance (Low Reaction Rate) Biomolecule2 Biomolecule PEG PEG Spacer Biomolecule2->PEG DBCO2 DBCO PEG->DBCO2 DBCO2->Azide Reduced Hindrance (Improved Reaction Rate)

Q5: My protein precipitates during the conjugation reaction. What should I do?

Protein precipitation can occur due to the hydrophobicity of the DBCO molecule or high concentrations of organic solvents.

  • Hydrophobicity of DBCO: Attaching too many hydrophobic DBCO molecules to a protein can cause it to precipitate.[5]

    • Solution: Reduce the molar excess of the DBCO-NHS ester during the labeling step.[5]

  • High Concentration of Organic Solvent: If using an organic solvent like DMSO or DMF, ensure the final concentration in the aqueous reaction mixture is typically below 20% to prevent protein precipitation.[1][5]

Experimental Protocols

General Protocol for Labeling an Antibody with this compound-NHS Ester

This protocol describes the covalent attachment of a DBCO moiety to a protein by targeting primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester.

1. Reagent Preparation:

  • Antibody Solution: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).[8]

  • DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[5] DBCO-NHS esters are moisture-sensitive.[5][6]

2. Labeling Reaction:

  • Add a 20-30 fold molar excess of the dissolved this compound-NHS ester to the antibody solution.[8] The final concentration of DMSO should ideally be below 20%.[5][9]

  • Incubate the reaction for 60 minutes at room temperature or for 2 hours on ice with gentle mixing.[9]

3. Quenching (Optional):

  • To quench the reaction, add a quenching buffer, such as 1 M Tris-HCl (pH 8.0), to a final concentration of 50-100 mM.[9]

  • Incubate for an additional 15-30 minutes at room temperature to hydrolyze any unreacted DBCO-NHS ester.[9]

4. Purification:

  • Remove excess, unreacted this compound-NHS ester using a spin desalting column or dialysis.[1][9] This step is crucial to prevent the unreacted DBCO reagent from reacting with your azide-modified molecule in the next step.[9]

General Protocol for Copper-Free Click Chemistry Reaction

This protocol outlines the conjugation of the DBCO-labeled antibody with an azide-modified molecule.

1. Reaction Setup:

  • Mix the purified DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in a compatible buffer (e.g., PBS, pH 7.4).[1]

2. Incubation:

  • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[1][10]

3. Final Purification:

  • Purify the final conjugate to remove unreacted azide-modified molecules using an appropriate method such as size exclusion chromatography, HPLC, or dialysis.[1]

4. Analysis:

  • The success of the conjugation can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 309-310 nm.[5][8] The final product can be analyzed by SDS-PAGE, where the conjugate should show a higher molecular weight band than the unconjugated antibody.[8]

G cluster_step1 Step 1: Antibody Labeling cluster_step2 Step 2: Click Chemistry Antibody Antibody (with primary amines) DBCO_NHS This compound-NHS Ester Antibody->DBCO_NHS Reaction (pH 7.4, RT, 1h) DBCO_Antibody DBCO-labeled Antibody DBCO_NHS->DBCO_Antibody Purification1 Purification (remove excess DBCO) DBCO_Antibody->Purification1 Azide_Molecule Azide-modified Molecule Purification1->Azide_Molecule SPAAC Reaction (pH 7.4, RT, 4-12h) Conjugate Cy5.5-Antibody Conjugate Azide_Molecule->Conjugate Purification2 Final Purification (remove excess azide) Conjugate->Purification2

References

Cy5.5 DBCO Labeling Efficiency: A Technical Support Guide on the Effect of pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on Cy5.5 DBCO labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The copper-free click chemistry reaction between DBCO and an azide (B81097) is generally insensitive to pH within a broad range of 4 to 11.[1] This means the reaction itself can proceed efficiently across acidic, neutral, and basic conditions. However, the primary consideration for selecting a reaction pH is the stability and integrity of the biomolecule you are labeling (e.g., protein, antibody, or nucleic acid).

Q2: Does the fluorescence of Cy5.5 change with pH?

The fluorescence of this compound is stable and insensitive to pH in the range of 4 to 10.[2][3] This ensures that changes in buffer pH during your experiment will not affect the fluorescent signal of the labeled molecule.

Q3: Can I use a Tris or glycine (B1666218) buffer for my this compound labeling reaction?

While the DBCO-azide reaction itself is not directly affected by primary amines, it is crucial to avoid buffers containing primary amines like Tris or glycine if your biomolecule was prepared using chemistries that could leave residual unreacted amine-reactive crosslinkers. However, for the specific DBCO-azide click reaction, these buffers are generally acceptable as they do not interfere with the reaction. The more critical factor is ensuring the buffer's pH is optimal for the stability of your target molecule.

Q4: My labeling efficiency is low. Could pH be the cause?

While the click reaction itself is robust across a wide pH range, suboptimal pH can indirectly lead to low labeling efficiency by affecting your biomolecule.[4] An inappropriate pH can cause proteins to denature or aggregate, masking the azide groups and making them inaccessible to the this compound. Before assuming the pH is the issue, consider other factors outlined in the troubleshooting section below.

Q5: How does the pH for this compound labeling differ from Cy5.5 NHS ester labeling?

This is a critical distinction. This compound reacts with azide groups via copper-free click chemistry, which is pH-insensitive. In contrast, Cy5.5 NHS ester reacts with primary amines (like lysine (B10760008) residues in proteins) and has an optimal pH range of 8.3-9.0.[5][6][7] Using a protocol designed for NHS esters with a DBCO reagent will likely lead to suboptimal results if the buffer conditions are not ideal for your specific biomolecule.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling, with a focus on pH-related considerations.

Problem Potential Cause Recommended Solution
Low or No Labeling Biomolecule Instability: The reaction buffer pH is causing your protein or other biomolecule to denature, aggregate, or precipitate.- Determine the optimal pH range for the stability of your specific biomolecule. - Perform the labeling reaction at a pH that maintains the native conformation and solubility of your molecule. - Consider a buffer exchange step into a suitable buffer (e.g., PBS pH 7.4) prior to labeling.[8]
Steric Hindrance: The azide group on your biomolecule is not accessible to the this compound.- While not directly a pH issue, pH can influence protein conformation. Ensure the azide tag is incorporated at a site that is exposed to the solvent. - If possible, use a longer linker on your azide or DBCO reagent.
Incorrect Reagent Chemistry: You may be using a protocol intended for an amine-reactive dye (NHS ester) with your DBCO reagent.- Confirm that you are using an azide-modified biomolecule with the this compound. - Follow a protocol specifically designed for copper-free click chemistry.
High Background Signal Non-specific Binding of this compound: The dye is sticking to your biomolecule or purification resin.- While the fluorescence of this compound is pH-insensitive, the charge of your biomolecule is pH-dependent. Adjusting the pH of your wash buffers during purification may help reduce non-specific electrostatic interactions. - Include a non-ionic detergent (e.g., Tween-20) in your wash buffers.
Hydrolysis of DBCO: Although stable, prolonged incubation at very high or low pH in the presence of certain nucleophiles could potentially lead to side reactions.- Stick to the recommended pH range of 4-11 for the reaction. - Avoid unnecessarily long reaction times.

Experimental Protocols

General Protocol for Labeling an Azide-Modified Protein with this compound

This protocol provides a general workflow. The optimal conditions, particularly the buffer composition and pH, should be tailored to the specific protein being labeled.

1. Protein Preparation:

  • Ensure your azide-modified protein is in an appropriate buffer for its stability. A common choice is Phosphate-Buffered Saline (PBS) at pH 7.4.
  • If your protein is in a buffer containing components that may interfere with stability, perform a buffer exchange using a desalting column or dialysis.
  • The protein concentration should ideally be at least 1-2 mg/mL.

2. Reagent Preparation:

  • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF. For example, dissolve 1 mg of this compound in 100 µL of DMSO to get a 10 mg/mL solution.

3. Labeling Reaction:

  • Add a 5-20 molar excess of the this compound stock solution to your protein solution. The optimal ratio should be determined empirically.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

4. Purification:

  • Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.

5. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis start Start with Azide-Modified Biomolecule buffer_exchange Buffer Exchange (if needed) to Optimal pH for Biomolecule Stability start->buffer_exchange add_dbco Add this compound (5-20x molar excess) buffer_exchange->add_dbco incubate Incubate (1-4h RT or O/N 4°C) Protect from Light add_dbco->incubate purify Remove Unreacted Dye (e.g., Desalting Column) incubate->purify characterize Characterize Conjugate (Degree of Labeling) purify->characterize end Labeled Biomolecule characterize->end

Caption: Experimental workflow for labeling an azide-modified biomolecule with this compound.

ph_effect_logic cluster_factors Key Factors Influenced by pH cluster_outcomes Impact on Labeling Efficiency biomolecule Biomolecule Stability (Protein Folding, Aggregation) efficiency Overall Labeling Efficiency biomolecule->efficiency High Impact (Optimal pH is CRITICAL) reaction DBCO-Azide Reaction Kinetics reaction->efficiency Low Impact (Efficient across pH 4-11) fluorescence Cy5.5 Fluorescence fluorescence->efficiency No Impact on Reaction (Stable fluorescence across pH 4-10)

Caption: Logical relationship of pH effects on different aspects of this compound labeling.

References

Technical Support Center: Purification of Cy5.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the removal of unconjugated (free) Cy5.5 DBCO dye from a sample after a labeling reaction. Efficient purification is critical for reducing background signal and ensuring the accuracy of downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound from my sample?

Removing excess, unconjugated this compound is essential for several reasons. Free dye can lead to high background fluorescence, which significantly reduces the signal-to-noise ratio in imaging and flow cytometry experiments.[1][2] It also interferes with the accurate determination of the degree of labeling (DOL), potentially leading to incorrect interpretations of your results.[3][4]

Q2: What are the most common methods for removing free this compound?

The most effective methods for separating your labeled biomolecule (e.g., antibody, protein) from the much smaller, unconjugated this compound dye are based on size differences.[] These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: A highly effective method that separates molecules based on their size as they pass through a column packed with a porous resin.[1][6][7]

  • Spin Columns: A rapid form of size exclusion chromatography, ideal for small-scale, high-throughput purifications.[8][9][10]

  • Dialysis: A classic technique that involves the diffusion of small molecules (like free dye) across a semi-permeable membrane while retaining larger molecules.[10][11]

  • Tangential Flow Filtration (TFF): An efficient method for concentrating and purifying larger volumes of biomolecules, often used in larger-scale manufacturing processes.[12][13][14]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on your sample volume, desired purity, processing time, and available equipment. The table below provides a comparison to help guide your decision.

Method Typical Sample Volume Processing Time Pros Cons
Size Exclusion Chromatography (SEC) 100 µL - 5 mL30-90 minutesHigh resolution and purity; excellent for removing small contaminants.[6][7]Requires a chromatography system; potential for sample dilution.
Spin Columns 30 µL - 10 mL< 15 minutesFast and convenient; high recovery; suitable for multiple samples.[8][9][15]Can be costly for large numbers of samples; lower resolution than traditional SEC.
Dialysis 100 µL - 100 mL4 hours to overnightGentle on proteins; suitable for a wide range of volumes.[11]Time-consuming; significant sample dilution; potential for sample loss.[16][17]
Tangential Flow Filtration (TFF) >10 mL to thousands of litersVariable (continuous process)Rapid for large volumes; can concentrate and purify simultaneously.[12][18]Requires specialized equipment; may not be suitable for very small sample volumes.

Q4: My purified sample still has high background fluorescence. What went wrong?

High background after purification is typically due to incomplete removal of the free dye. Consider the following:

  • Incorrect Column/Membrane Choice: For SEC or spin columns, ensure the resin's exclusion limit is appropriate for your biomolecule, allowing it to elute in the void volume while the smaller dye molecules are retained.[6][7] For dialysis, the Molecular Weight Cut-Off (MWCO) of the membrane should be significantly smaller than your biomolecule but large enough for the dye to pass through (e.g., 10-20 kDa MWCO for an IgG antibody).[10]

  • Insufficient Washing/Buffer Exchange: In dialysis, ensure you are using a large volume of dialysis buffer (at least 200 times your sample volume) and performing at least three buffer changes to ensure complete removal of the free dye.[10][11] For spin columns, ensure all storage buffer is removed and the column is properly equilibrated before adding the sample.[10]

  • Non-specific Binding: Hydrophobic interactions can cause the dye to bind non-covalently to your protein or labware.[2] Including a non-ionic detergent (e.g., 0.05% Tween 20) in your wash buffers can help mitigate this issue.[2]

Q5: How can I confirm that the free dye has been successfully removed?

Successful removal of free dye can be confirmed by measuring the absorbance spectrum of your purified sample. A clean separation will show the characteristic absorbance peak of your protein (typically at 280 nm) and the peak for Cy5.5 (around 675 nm), without a significant shoulder or separate peak corresponding to the free dye. This measurement is also used to calculate the Degree of Labeling (DOL).[3]

Experimental Workflows & Protocols

Below are generalized protocols and workflows for the most common purification methods. Always consult the manufacturer's specific instructions for your chosen product.

Method 1: Size Exclusion Chromatography (Spin Column)

This method is ideal for rapid, small-scale purification.

Workflow Diagram:

G Spin Column Purification Workflow cluster_prep Column Preparation cluster_purify Purification cluster_collect Result prep1 Invert column to resuspend resin prep2 Remove bottom cap & place in collection tube prep1->prep2 prep3 Centrifuge to remove storage buffer prep2->prep3 prep4 Add equilibration buffer & centrifuge prep3->prep4 load Load sample onto resin prep4->load Column is Ready spin Centrifuge to collect purified conjugate load->spin collect Purified Conjugate (Large Molecules) spin->collect Collected in new tube waste Free Dye in Filtrate (Small Molecules) spin->waste Remains in filtrate

Caption: Workflow for removing free dye using a spin column.

Detailed Protocol:

  • Column Preparation:

    • Invert the spin column vigorously to resuspend the gel filtration resin.

    • Twist off the bottom closure and place the column in a collection tube.

    • Centrifuge according to the manufacturer's instructions (e.g., 1,000 x g for 2 minutes) to remove the storage buffer.[10]

  • Equilibration:

    • Add 500 µL to 1 mL of your desired final buffer (e.g., PBS) to the column.

    • Centrifuge again, using the same settings, and discard the flow-through buffer. Repeat this step at least once.

  • Sample Loading & Purification:

    • Place the spin column into a clean collection tube.

    • Carefully apply your conjugation reaction mixture to the center of the resin bed.

    • Centrifuge a final time (e.g., 1,000 x g for 2-5 minutes).

  • Collection:

    • The purified protein-dye conjugate will be in the collection tube. The unconjugated this compound remains in the resin of the spin column.

    • Store your purified conjugate appropriately.

Method 2: Dialysis

This method is suitable for larger sample volumes and when a gentle purification process is required.

Workflow Diagram:

G Dialysis Purification Workflow cluster_setup Setup cluster_dialysis Dialysis & Buffer Exchange cluster_result Recovery prep Prepare dialysis membrane (rinse) load Load sample into dialysis cassette/tubing prep->load place Place cassette in large volume of dialysis buffer load->place stir Stir gently at 4°C place->stir Start Dialysis exchange1 Change buffer after 2-4 hours stir->exchange1 exchange2 Change buffer again after 2-4 hours exchange1->exchange2 overnight Change buffer and dialyze overnight exchange2->overnight recover Recover Purified Conjugate overnight->recover Dialysis Complete free_dye Free Dye Diffused into Buffer overnight->free_dye

Caption: Workflow for removing free dye using dialysis.

Detailed Protocol:

  • Membrane Preparation:

    • Select a dialysis membrane or cassette with a Molecular Weight Cut-Off (MWCO) that is at least 5-10 times smaller than your biomolecule (e.g., 10 kDa MWCO for a 150 kDa antibody).[10]

    • Briefly rinse the membrane with DI water or your dialysis buffer to remove any preservatives.[10]

  • Sample Loading:

    • Load your conjugation reaction mixture into the dialysis device, ensuring no air bubbles are trapped.

  • Dialysis:

    • Place the sealed device into a beaker containing a large volume of the desired final buffer (at least 200x the sample volume).[10][11]

    • Place the beaker on a magnetic stir plate and stir gently at 4°C.[17]

  • Buffer Changes:

    • For efficient removal, perform at least three buffer changes. A typical schedule is:

      • Change 1: After 2-4 hours.

      • Change 2: After another 2-4 hours.

      • Change 3: Dialyze overnight at 4°C.[10]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer.

    • Recover your purified protein-dye conjugate from the device and store it appropriately.

References

Technical Support Center: Intracellular Labeling with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cy5.5 DBCO for intracellular labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound for intracellular labeling?

Researchers may encounter several challenges when using this compound for intracellular labeling. The most common issues include high background fluorescence, poor cell permeability of the probe, non-specific binding to cellular components, and photobleaching of the Cy5.5 dye.[1][2][3] Optimizing experimental conditions is crucial to mitigate these challenges.

Q2: Why am I observing high background fluorescence in my negative controls?

High background fluorescence in negative controls (cells not treated with an azide-modified molecule) can stem from several sources:

  • Non-specific binding: Cy5.5, as a cyanine (B1664457) dye, can non-specifically adhere to intracellular components, particularly after cell fixation and permeabilization which exposes numerous potential binding sites.[3][4]

  • Hydrophobic interactions: The DBCO moiety is hydrophobic and can interact with cellular membranes and other hydrophobic regions within the cell.[1][5]

  • Insufficient washing: Incomplete removal of unbound this compound probe will result in a diffuse background signal.[6]

  • Cellular autofluorescence: While Cy5.5 operates in the far-red spectrum to minimize this issue, some endogenous cellular components can still contribute to background fluorescence.[1][7]

Q3: Is this compound cell-permeable for live-cell intracellular labeling?

The cell permeability of this compound can be variable. The hydrophobicity of the DBCO group can aid in crossing the cell membrane.[1][8] However, the sulfonate groups present on the Cy5.5 dye to increase water solubility can render it less permeable.[1][8] Therefore, the efficiency of intracellular labeling in live cells will depend on the specific cell type and experimental conditions.[1]

Q4: Can I use this compound for labeling intracellular targets in fixed and permeabilized cells?

Using this compound for staining intracellular components of fixed and permeabilized cells is often not recommended due to a high likelihood of significant background signal.[3][4][9] Permeabilization exposes a multitude of potential non-specific binding sites for the dye.

Q5: How can I improve the signal-to-noise ratio in my experiment?

To improve the signal-to-noise ratio, consider the following:

  • Optimize Probe Concentration: Titrate the this compound concentration to find the lowest effective concentration that provides a strong specific signal with minimal background.[3][6]

  • Enhance Washing Steps: Increase the number and duration of washing steps after incubation with the probe to thoroughly remove any unbound dye.[3][6]

  • Use Blocking Agents: For fixed and permeabilized cells, using a blocking buffer such as 3% BSA in PBS can help to saturate non-specific binding sites.[6]

  • Minimize Photobleaching: Cyanine dyes are susceptible to photobleaching.[1] Reduce light exposure during imaging and use appropriate imaging settings.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during intracellular labeling with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence Excessive Probe Concentration: Too much this compound leads to increased non-specific binding.[6]Perform a titration of this compound to determine the optimal concentration (a starting point of 10-20 µM is often suggested, but should be optimized).[3]
Insufficient Washing: Unbound probe remains, causing a diffuse background.[6]Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).[3][6] Consider adding a low concentration of a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.[6]
Non-Specific Binding: The dye or DBCO moiety is adhering to unintended cellular targets.[3][4]For fixed and permeabilized cells, use a blocking buffer (e.g., 3% BSA in PBS) before adding the this compound solution.[6]
Cellular Autofluorescence: Endogenous fluorophores are contributing to the background.[7]Image an unstained control sample to determine the level of autofluorescence and adjust imaging settings accordingly.[6][7]
Weak or No Specific Signal Inefficient "Click" Reaction: Suboptimal reaction conditions are leading to poor labeling.Optimize the incubation time (typically 1-2 hours at room temperature, but can be extended) and temperature (room temperature to 37°C).[3][10] Ensure the pH of the reaction buffer is between 7 and 8.[3]
Low Concentration of Azide (B81097) Target: Not enough azide-modified molecules are present for detection.Ensure efficient metabolic labeling with the azide-modified precursor. Verify the presence of the azide groups using an alternative method if possible.
Poor Cell Permeability (Live Cells): The this compound is not efficiently entering the cells.[1]Increase the incubation time or slightly increase the probe concentration (while monitoring for increased background). The efficiency is highly cell-type dependent.[1]
Probe Instability: The this compound has degraded.Store the this compound stock solution at -20°C, desiccated, and protected from light.[4][9] Prepare working solutions fresh for each experiment.[11]
Signal in Unexpected Cellular Compartments Hydrophobic Interactions: The probe is accumulating in lipid-rich structures like membranes.[5]Include a low concentration of a non-ionic detergent (e.g., 0.05-0.1% Tween 20 or Triton X-100) in the blocking and wash buffers to disrupt these interactions.[3]
Rapid Photobleaching Inherent Properties of Cyanine Dyes: Cy5.5 is more prone to photobleaching than some other fluorophores.[1]Minimize the exposure of the sample to the excitation light. Use the lowest possible laser power and exposure time that still provides a good signal. Use an anti-fade mounting medium if applicable.

Experimental Protocols

General Protocol for Intracellular Labeling in Live Cells

This protocol provides a general guideline and should be optimized for your specific cell type and experimental setup.

  • Cell Preparation:

    • Seed cells in a suitable imaging dish or plate.

    • Culture cells with the appropriate azide-modified metabolic precursor for a sufficient duration to allow for incorporation into the target biomolecules.

    • Wash the cells twice with pre-warmed, serum-free media or PBS.

  • This compound Labeling:

    • Prepare the this compound labeling solution by diluting the stock solution (typically in DMSO) in pre-warmed, serum-free medium to the desired final concentration (start with a titration from 5-20 µM).[11]

    • Aspirate the wash solution and add the this compound labeling solution to the cells.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator, protected from light.[3][11]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with pre-warmed complete cell culture medium or PBS to remove excess probe.[3]

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation/Emission: ~678/694 nm).[4][9]

General Protocol for Intracellular Labeling in Fixed and Permeabilized Cells

Note: This approach is prone to high background and should be approached with caution.[3][4]

  • Cell Preparation and Fixation:

    • Culture and treat cells with the azide precursor as described for live cells.

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

    • Incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[6]

  • This compound Labeling:

    • Dilute this compound to the optimal concentration in blocking buffer.

    • Remove the blocking buffer and add the diluted this compound solution.

    • Incubate for 1-2 hours at room temperature, protected from light.[3]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells three to five times with wash buffer (e.g., PBS with 0.1% Tween 20) for 5-10 minutes each with gentle agitation.[3][6]

  • Imaging:

    • Mount the coverslips and image the cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cell_culture 1. Culture cells with azide-modified precursor wash1 2. Wash cells cell_culture->wash1 add_dbco 3. Incubate with this compound wash1->add_dbco wash2 4. Wash to remove unbound probe add_dbco->wash2 image 5. Fluorescence Imaging wash2->image click_chemistry cluster_reactants Reactants cluster_product Product Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) DBCO This compound DBCO->Triazole troubleshooting_workflow cluster_background Issue: High Background? cluster_signal Issue: Low Signal? start Start: Poor Labeling Result check_background High Background in Negative Control? start->check_background solution_background 1. Decrease [this compound] 2. Increase Wash Steps 3. Use Blocking Buffer check_background->solution_background Yes check_signal Weak or No Specific Signal? check_background->check_signal No end_node Improved Labeling solution_background->end_node solution_signal 1. Optimize Incubation Time/Temp 2. Verify Azide Incorporation 3. Check Probe Stability check_signal->solution_signal Yes check_signal->end_node No solution_signal->end_node

References

Technical Support Center: Optimizing Cy5.5 DBCO Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the molar excess of Cy5.5 DBCO for conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar excess of this compound for conjugation to an azide-modified molecule?

A1: The optimal molar excess of this compound to an azide-containing molecule (e.g., a protein, antibody, or oligonucleotide) is dependent on several factors, including the concentration of the reactants and the desired degree of labeling (DOL). A common starting point is a 1.5 to 10-fold molar excess of the this compound.[1] For precious azide-containing molecules, it is often recommended to use an excess of the DBCO-labeled molecule, and vice-versa.[1] For antibody-small molecule conjugations, a 7.5-fold excess can be a good initial ratio to test.[1]

Q2: How do reactant concentrations impact the required molar excess?

A2: Higher reactant concentrations generally lead to more efficient conjugation, allowing for a lower molar excess of this compound.[2] Conversely, for dilute solutions, a higher molar excess is often necessary to drive the reaction to completion.[2] For protein concentrations greater than 5 mg/mL, a 10-20 fold excess of DBCO linker may be sufficient, while concentrations between 1-5 mg/mL may require a 20-50 fold excess.[2]

Q3: What are the optimal reaction conditions (temperature and time) for this compound conjugation?

A3: DBCO-azide "click" reactions are robust and can proceed at temperatures ranging from 4°C to 37°C.[1][3] Higher temperatures generally result in faster reaction rates.[1] Typical incubation times range from 4 to 12 hours.[1][3] However, for less concentrated reactants or to maximize yield, extending the incubation period to 24-48 hours may be beneficial.[1] For sensitive biomolecules, performing the reaction overnight at 4°C is a common practice to maintain their stability.[1][4]

Q4: What buffer systems are compatible with this compound conjugation?

A4: It is crucial to use a buffer that is free of azides, as sodium azide (B81097) will compete with the azide-modified molecule and react with the DBCO group.[4][5][6] Phosphate-buffered saline (PBS) at a pH of approximately 7.4 is a commonly recommended buffer.[2][5] Avoid buffers containing primary amines, such as Tris or glycine, if the DBCO moiety was introduced via an NHS ester, as these will quench the reaction.[2][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Incorrect Molar Ratio: Insufficient excess of this compound.Optimize the molar excess of this compound, starting with a 1.5 to 10-fold excess and titrating upwards.[1]
Suboptimal Reaction Conditions: Temperature too low or incubation time too short.Increase the reaction temperature to room temperature (20-25°C) or 37°C if the biomolecules are stable.[1] Extend the incubation time up to 48 hours.[1]
Degraded Reagents: Hydrolysis of DBCO reagent.Use fresh this compound. Allow vials to equilibrate to room temperature before opening to prevent condensation.[1]
Incompatible Buffer: Presence of azide or primary amines in the buffer.Use an appropriate buffer such as PBS.[1][5] Dialyze the azide-modified molecule to remove interfering substances.
Precipitation of Conjugate High Hydrophobicity: The Cy5.5 dye can increase the hydrophobicity of the conjugate.Reduce the molar excess of this compound. Consider using a DBCO reagent with a hydrophilic PEG spacer.[1]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of stock solutions.Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4][9]
Incomplete Initial Labeling: The starting molecule may not be fully functionalized with azide groups.Verify the successful incorporation of azide groups into the starting material using an analytical method like mass spectrometry.[1]

Experimental Protocols

General Protocol for this compound Conjugation
  • Reagent Preparation:

    • Prepare the azide-containing molecule in an azide-free buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[4][9]

  • Reaction Setup:

    • Add the desired molar excess of the this compound solution to the solution of the azide-containing molecule. A typical starting molar ratio is between 1.5 and 10.[1][3]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[1][4] Protect the reaction from light.

  • Purification:

    • Remove unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or HPLC.[7][10][11]

Protocol for Determining Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule, can be determined spectrophotometrically.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the protein (typically 280 nm) and the maximum absorbance of Cy5.5 (around 675 nm).[12]

  • DOL Calculation:

    • The DOL is calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[12]

    • The formula for calculating the DOL is: DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein) Where:

      • A_dye is the absorbance at the maximum wavelength of Cy5.5.

      • ε_dye is the molar extinction coefficient of Cy5.5 at its maximum absorbance.

      • A_280 is the absorbance at 280 nm.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of dye).[13]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.[12]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Molar Excess of this compound 1.5 - 10 fold[1]Can be increased for dilute solutions.
Protein Concentration 1 - 10 mg/mL[8][14]Higher concentrations are generally more efficient.
Reaction Temperature 4°C - 37°C[1][3]Room temperature is common; 4°C for sensitive proteins.
Reaction Time 4 - 24 hours[1][3]Can be extended to 48 hours for higher yield.
pH 7.2 - 8.5[7][8]Optimal for most biomolecules.

Visual Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis Azide_Molecule Azide-Modified Molecule in Buffer Mix Mix Reactants (1.5-10x excess DBCO) Azide_Molecule->Mix Cy55_DBCO This compound in DMSO/DMF Cy55_DBCO->Mix Incubate Incubate (4-24h, 4-37°C) Mix->Incubate Purify Purify Conjugate (SEC/Dialysis) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low/No Conjugation? Check_Ratio Molar Ratio Correct? Start->Check_Ratio Yes Check_Conditions Optimal Temp/Time? Check_Ratio->Check_Conditions Yes Solution_Ratio Optimize Molar Excess (1.5-10x) Check_Ratio->Solution_Ratio No Check_Buffer Buffer Compatible? Check_Conditions->Check_Buffer Yes Solution_Conditions Increase Temp/Time (RT-37°C, up to 48h) Check_Conditions->Solution_Conditions No Check_Reagents Reagents Fresh? Check_Buffer->Check_Reagents Yes Solution_Buffer Use Azide-Free Buffer (e.g., PBS) Check_Buffer->Solution_Buffer No Solution_Reagents Use Fresh Reagents Check_Reagents->Solution_Reagents No Success Successful Conjugation Check_Reagents->Success Yes Solution_Ratio->Start Solution_Conditions->Start Solution_Buffer->Start Solution_Reagents->Start

Caption: Troubleshooting logic for low this compound conjugation yield.

References

preventing precipitation of DBCO-NHS ester during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of DBCO-NHS esters for labeling proteins and other biomolecules. It is intended for researchers, scientists, and drug development professionals to help prevent precipitation and ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my DBCO-NHS ester precipitating out of solution during my labeling reaction?

Precipitation of DBCO-NHS ester during labeling can be attributed to several factors, primarily related to its low aqueous solubility. The DBCO (dibenzocyclooctyne) group is inherently hydrophobic.[1][2]

Common Causes:

  • Low Aqueous Solubility: DBCO-NHS esters, especially those without hydrophilic spacers, have limited solubility in aqueous buffers.[3]

  • High Reagent Concentration: Adding a high concentration of the DBCO-NHS ester stock solution (typically in an organic solvent like DMSO or DMF) to the aqueous reaction buffer can cause it to immediately precipitate if its solubility limit is exceeded.

  • High Molar Excess: Using a large molar excess of the DBCO-NHS ester can lead to the reagent precipitating.[2] Molar ratios of DBCO to antibody above 5 have been observed to cause precipitation.[4]

  • Organic Solvent Concentration: While an organic co-solvent is necessary to dissolve the DBCO-NHS ester, a final concentration that is too high (often >10-20%) can cause the protein itself to precipitate.[5][6]

  • Hydrolysis and Degradation: DBCO-NHS esters are moisture-sensitive.[7] If the reagent has hydrolyzed due to improper storage or handling, the resulting carboxylic acid may have different solubility properties.

Q2: I observe turbidity in my reaction mixture after adding the DBCO-NHS ester. What should I do?

Turbidity or a cloudy appearance in the reaction solution often indicates precipitation of either the DBCO-NHS ester or the protein.[5]

Troubleshooting Steps:

  • Assess the Precipitate: Try to determine if the precipitate is the reagent or your biomolecule. This can sometimes be inferred by the timing and nature of the precipitation.

  • Reduce Molar Excess: Lower the molar excess of the DBCO-NHS ester in your reaction.[8]

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) is kept low, ideally below 20%.[6][9]

  • Use a PEGylated DBCO-NHS Ester: Consider using a DBCO-NHS ester with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (e.g., DBCO-PEG4-NHS ester). The PEG spacer can significantly improve water solubility and reduce aggregation issues.[5][10]

  • Modify Addition Method: Instead of adding the DBCO-NHS ester stock solution all at once, try adding it portion-wise to the reaction mixture with gentle mixing.

Q3: What is the recommended way to prepare and handle DBCO-NHS ester to avoid precipitation and ensure reactivity?

Proper handling and preparation are critical to prevent both precipitation and hydrolysis of the moisture-sensitive NHS ester.[11]

Best Practices:

  • Storage: Store the solid DBCO-NHS ester at -20°C in a desiccated, dark environment.[1][11]

  • Equilibration: Before opening the vial, always allow it to warm to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[11][12]

  • Solvent: Use a high-quality, anhydrous (dry) water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare the stock solution.[1][13]

  • Fresh Preparation: Prepare the stock solution immediately before use.[7][14] Stock solutions in anhydrous solvents can be stored for a few days at -20°C if necessary, but fresh preparation is ideal.[7][11]

Q4: Which buffers and pH conditions are optimal for DBCO-NHS ester labeling to minimize precipitation and maximize efficiency?

The choice of buffer and pH is a critical parameter that influences both the labeling reaction and the stability of the reagents.

Buffer Recommendations:

  • Amine-Free Buffers: Use non-amine-containing buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[11][12] Buffers containing primary amines, like Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester, reducing labeling efficiency.[7][11]

  • Azide-Free Buffers: Ensure the buffer is free of sodium azide (B81097), as the azide group can react with the DBCO moiety.[5][11]

pH Recommendations:

  • Optimal pH Range: A pH range of 7.2 to 8.5 is generally recommended for NHS ester reactions.[15][16]

  • Balancing Reactivity and Hydrolysis: A slightly basic pH is required to ensure the primary amines on the protein are deprotonated and nucleophilic. However, pH values above 8.5 significantly increase the rate of NHS ester hydrolysis, which is a competing reaction that renders the reagent inactive.[15][17]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during DBCO-NHS ester labeling.

Problem Possible Cause Recommended Solution
Precipitation upon adding DBCO-NHS ester The inherent hydrophobicity of the DBCO group.[2][4]Use a lower molar excess of the DBCO-NHS ester.[8] Consider using a PEGylated version of the DBCO-NHS ester to increase hydrophilicity.[5][10]
Low aqueous solubility of the DBCO-NHS ester.[3]Ensure the final concentration of the organic solvent (DMSO/DMF) is sufficient to maintain solubility but not so high as to precipitate the protein (typically <20%).[6][9]
Low or no labeling efficiency Hydrolysis of the DBCO-NHS ester due to moisture.[15]Allow the reagent vial to equilibrate to room temperature before opening.[11] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[7][14]
Incompatible reaction buffer (contains primary amines like Tris).[11]Perform a buffer exchange into an amine-free buffer such as PBS or HEPES at pH 7.2-8.5.[12][15]
Suboptimal pH of the reaction buffer.[15]Verify that the pH of the reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[15]
Protein aggregation or precipitation High degree of labeling, increasing the overall hydrophobicity of the protein.[2]Reduce the molar excess of the DBCO-NHS ester to lower the degree of labeling.[8]
High final concentration of the organic solvent (DMSO/DMF).[5][6]Keep the final concentration of the organic solvent in the reaction mixture below 20%.[6][9]
The protein is not stable under the required reaction conditions (e.g., pH).Confirm the stability of your protein in the chosen reaction buffer and pH before starting the labeling reaction.
Inconsistent labeling results Variability in reagent quality or handling.Always allow the DBCO-NHS ester vial to equilibrate to room temperature before opening.[11] Use high-quality, anhydrous grade DMSO or DMF.[13] Prepare fresh stock solutions for each experiment.[14]

Quantitative Data Summary

The following tables provide recommended starting parameters for DBCO-NHS ester labeling reactions. Optimization may be required for your specific biomolecule and application.

Table 1: Recommended Molar Excess of DBCO-NHS Ester

Protein ConcentrationRecommended Molar ExcessReference(s)
> 5 mg/mL10-fold[5][12]
< 5 mg/mL20- to 50-fold[5][12]
General Starting Range5- to 20-fold[2]
Antibodies20- to 30-fold[13][14]

Table 2: Effect of pH on NHS Ester Stability

pHTemperature (°C)Approximate Half-lifeReference(s)
7.044-5 hours[15]
8.0Not specified1 hour[15]
8.6410 minutes[15]

Note: This data is a general guideline. The exact half-life can vary depending on the specific molecule and buffer conditions.

Experimental Protocols

Protocol 1: General Protein Labeling with DBCO-NHS Ester

This protocol provides a starting point for conjugating a DBCO-NHS ester to a protein via primary amines.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.4; or 0.1 M sodium bicarbonate, pH 8.3)[5][15]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Desalting column or dialysis cassette for purification[5]

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange via dialysis or a desalting column.[15]

  • Prepare DBCO-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO or DMF.[5][11]

  • Labeling Reaction:

    • Add the calculated molar excess of the dissolved DBCO-NHS ester to the protein solution.[12]

    • Ensure the final concentration of the organic solvent is below 20% to avoid protein precipitation.[6]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[5][15]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for 15-30 minutes at room temperature.[15]

  • Purification: Remove excess, unreacted DBCO-NHS ester and byproducts using a desalting column or by dialyzing against a suitable buffer.[15]

Protocol 2: Assessing the Activity of DBCO-NHS Ester

This protocol can be used to qualitatively determine if your DBCO-NHS ester has been hydrolyzed and is no longer active. The principle is that the reaction of an active NHS ester with an amine releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance around 260 nm.

Materials:

  • DBCO-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Amine-containing solution (e.g., 100 mM Tris-HCl, pH 8.5)

  • UV-Vis Spectrophotometer

Procedure:

  • Dissolve 1-2 mg of the DBCO-NHS ester in 2 mL of the amine-free buffer.

  • Measure the absorbance of the solution at 260 nm. This is your baseline reading.

  • Add a small volume of the amine-containing solution to the DBCO-NHS ester solution and mix.

  • After a few minutes, measure the absorbance at 260 nm again.

Interpretation: A significant increase in absorbance after adding the amine-containing solution indicates that your DBCO-NHS ester is active. If there is no measurable increase, the ester has likely been hydrolyzed.[15]

Visualizations

DBCO_Labeling_Workflow DBCO-NHS Ester Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Quenching & Purification Protein_Prep Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) Reaction Add DBCO-NHS Ester to Protein Solution (Molar Excess: 5-50x) Protein_Prep->Reaction DBCO_Prep Prepare Fresh 10 mM DBCO-NHS Ester Stock in Anhydrous DMSO DBCO_Prep->Reaction Incubation Incubate (30-60 min @ RT or 2 hrs @ 4°C) Reaction->Incubation Quench Quench Reaction with Amine Buffer (e.g., Tris-HCl) Incubation->Quench Purify Purify Conjugate (Desalting Column or Dialysis) Quench->Purify Final_Product DBCO-Labeled Protein Ready for Click Chemistry Purify->Final_Product

Caption: Experimental workflow for labeling proteins with DBCO-NHS ester.

Troubleshooting_Precipitation Troubleshooting Precipitation of DBCO-NHS Ester Start Precipitation Observed During Labeling Check_Reagent Is DBCO-NHS Ester from a fresh stock in anhydrous solvent? Start->Check_Reagent Check_Molar_Excess Is Molar Excess >20x? Check_Reagent->Check_Molar_Excess Yes Solution_Fresh_Reagent Action: Prepare fresh reagent stock in anhydrous DMSO/DMF. Check_Reagent->Solution_Fresh_Reagent No Check_Solvent Is final organic solvent % > 20%? Check_Molar_Excess->Check_Solvent No Solution_Lower_Excess Action: Reduce molar excess to 5-10x. Check_Molar_Excess->Solution_Lower_Excess Yes Check_Protein Is protein prone to aggregation? Check_Solvent->Check_Protein No Solution_Lower_Solvent Action: Reduce volume of stock solution added. Check_Solvent->Solution_Lower_Solvent Yes Solution_PEG Action: Use a PEGylated DBCO-NHS Ester to increase solubility. Check_Protein->Solution_PEG Yes No_Issue Cause may be protein instability. Check_Protein->No_Issue No

Caption: Decision tree for troubleshooting DBCO-NHS ester precipitation.

References

Cy5.5 DBCO stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various buffers and experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous buffers?

A1: this compound is a water-soluble and hydrophilic dye that demonstrates good stability in a variety of aqueous buffers commonly used in bioconjugation.[1][2] Its fluorescence is notably insensitive to pH in the range of 4 to 10.[1][2][3] For long-term storage of DBCO-conjugated molecules, it is recommended to use buffers free of azides and thiols.[4] A DBCO-modified antibody, for instance, shows only a 3-5% loss of reactivity over four weeks when stored at 4°C or -20°C in an appropriate buffer.[4]

Q2: Which buffers are recommended for working with this compound?

A2: Phosphate-buffered saline (PBS), HEPES, and MES buffers are generally compatible with this compound for conjugation reactions.[5][6] Notably, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions have been shown to have the highest reaction rates in HEPES buffer at pH 7 when compared to PBS, MES, and borate (B1201080) buffers.[6] When performing conjugations with NHS ester-activated DBCO, it is crucial to use amine-free buffers such as PBS to avoid unwanted reactions with the buffer itself.

Q3: Are there any known incompatibilities with certain buffer components or additives?

A3: Yes, there are several key incompatibilities to be aware of:

  • Reducing Agents: The DBCO group is unstable in the presence of the reducing agent TCEP (tris(2-carboxyethyl)phosphine).[7] While it shows a longer half-life with TCEP than some other strained alkynes (over 24 hours), it is still not recommended for prolonged exposure.[7] Dithiothreitol (DTT) is a more compatible reducing agent for workflows involving DBCO.

  • Thiols: DBCO can react with thiols such as glutathione (B108866) (GSH), showing instability over time.[7] Therefore, it is advisable to avoid high concentrations of thiol-containing reagents in your buffer.

  • Azides: Buffers containing sodium azide (B81097) should be avoided as the azide will react with the DBCO group.[4]

  • Primary Amines (for NHS ester reactions): If you are using a this compound-NHS ester to label a primary amine on a biomolecule, avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester.

Q4: How does pH affect the stability and reactivity of this compound?

A4: The fluorescence of this compound is stable across a broad pH range of 4 to 10.[1][2][3] For the SPAAC reaction, higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer.[6]

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored at -20°C in the dark and desiccated.[2][7][8] Under these conditions, it is stable for at least 12 to 24 months.[7][8] Once dissolved in a solvent like DMSO or DMF, it is best to use the solution fresh, although it can be stored at -20°C for a limited time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Incompatible buffer: Presence of azides, TCEP, or high concentrations of thiols in the reaction buffer.Use a recommended buffer such as PBS or HEPES. Ensure the buffer is free from interfering substances. If a reducing agent is necessary, consider using DTT instead of TCEP.
Incorrect pH: The pH of the reaction buffer may not be optimal for the SPAAC reaction.Adjust the pH of the reaction buffer. Generally, higher pH values (up to 9) can increase the reaction rate.[6]
Degraded this compound: The reagent may have degraded due to improper storage or handling.Use a fresh vial of this compound. Ensure proper storage at -20°C, desiccated, and protected from light.[2][7][8]
High background fluorescence Non-specific binding: The hydrophilic nature of this compound minimizes non-specific binding, but it can still occur, especially at high concentrations.Optimize the concentration of this compound used in the experiment. Include appropriate washing steps to remove unbound dye.
Precipitation of the dye: High concentrations of organic solvent (e.g., DMSO) used to dissolve the dye can cause precipitation when added to the aqueous reaction buffer.Keep the final concentration of the organic solvent in the reaction mixture low (ideally below 10-15%).
Loss of fluorescence signal Photobleaching: Excessive exposure to excitation light can lead to photobleaching of the Cy5.5 dye.Minimize the exposure of the sample to light during incubation and imaging. Use appropriate filters and acquisition settings on the imaging system.
Chemical degradation: The dye may be degrading in the experimental conditions over time.Refer to the stability data in this guide and ensure that the buffer and other reagents are compatible with this compound.

Data Presentation

Table 1: Summary of this compound Stability and Reactivity in Different Conditions
Condition Buffer/Reagent Observation Recommendation Reference
pH pH 4-10Fluorescence is stable and insensitive to pH changes within this range.Maintain the reaction pH within this range for optimal fluorescence.[1][2][3]
Reducing Agents TCEPDBCO shows instability with a half-life of over 24 hours.Avoid prolonged exposure to TCEP. Use DTT as a more compatible alternative.[7]
DTTGenerally more compatible with DBCO than TCEP.Preferred reducing agent for workflows involving DBCO.
Thiols Glutathione (GSH)DBCO shows instability in the presence of GSH.Minimize the concentration of thiols in the reaction buffer.[7]
Buffer Type (for SPAAC reaction) HEPES (pH 7)Exhibits the highest reaction rate constant compared to other tested buffers.Use HEPES buffer for faster conjugation kinetics.[6]
PBS (pH 7)Shows lower reaction rate constants compared to HEPES.A suitable and commonly used buffer, though may result in slower reactions.[6]
Buffers with primary amines (e.g., Tris)React with NHS ester-activated DBCO, reducing conjugation efficiency.Avoid for NHS ester-based conjugations.
Buffers with azidesReact directly with the DBCO group.Avoid for any application with DBCO.[4]
Long-term Storage (of DBCO-conjugate) Azide- and thiol-free buffers3-5% loss of reactivity over 4 weeks at 4°C or -20°C.Store DBCO-conjugated molecules in appropriate buffers for long-term stability.[4]

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Specific Buffer

This protocol outlines a general method to quantify the stability of this compound in a buffer of interest over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Buffer of interest (e.g., PBS, Tris, HEPES at a specific pH)

  • DMSO or DMF (for stock solution)

  • HPLC system with a fluorescence detector (Excitation: ~678 nm, Emission: ~694 nm) and a suitable column (e.g., C18)

  • Incubator or water bath set to the desired temperature

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a minimal volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Prepare test samples: Dilute the this compound stock solution into the buffer of interest to a final concentration suitable for HPLC analysis (e.g., 100 µM). Prepare enough volume for all time points.

  • Incubation: Incubate the test samples at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the samples from light throughout the incubation period.

  • Time points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of the sample for HPLC analysis.

  • HPLC analysis:

    • Inject the aliquot onto the HPLC system.

    • Run a gradient method to separate the intact this compound from any degradation products.

    • Monitor the fluorescence signal at the appropriate wavelengths.

  • Data analysis:

    • Identify the peak corresponding to the intact this compound.

    • Integrate the peak area for each time point.

    • Calculate the percentage of intact this compound remaining at each time point relative to the T=0 time point.

    • Plot the percentage of intact this compound versus time to visualize the degradation profile.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare this compound stock solution (DMSO/DMF) dilute Dilute stock into buffer of interest stock->dilute incubate Incubate at desired temperature (protect from light) dilute->incubate timepoint Take aliquots at specific time points incubate->timepoint hplc HPLC analysis with fluorescence detection timepoint->hplc data Quantify peak area of intact this compound hplc->data plot Plot % intact dye vs. time data->plot

Caption: Workflow for assessing this compound stability.

troubleshooting_logic start Low Conjugation Efficiency? check_buffer Check Buffer Composition (Azides, TCEP, Thiols) start->check_buffer Yes check_ph Verify Reaction pH check_buffer->check_ph No Issue solution_buffer Use recommended buffer (e.g., HEPES, PBS) check_buffer->solution_buffer Issue Found check_reagent Assess Reagent Quality (Storage & Handling) check_ph->check_reagent No Issue solution_ph Adjust pH (7-9 for most applications) check_ph->solution_ph Issue Found solution_reagent Use fresh this compound check_reagent->solution_reagent Issue Found

Caption: Troubleshooting logic for low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Cy5.5 DBCO and Cy5 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioorthogonal chemistry, the selection of the optimal fluorescent probe is paramount for achieving high-quality, reproducible results. Among the array of tools available for copper-free click chemistry, cyanine-based dyes coupled with dibenzocyclooctyne (DBCO) are workhorses for their brightness and biocompatibility. This guide provides an objective, data-driven comparison of two popular far-red fluorescent probes: Cy5.5 DBCO and Cy5 DBCO, focusing on their quantum yield and brightness to inform selection for specific research applications.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a critical parameter for sensitive detection and is directly proportional to the product of its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The following table summarizes the key photophysical properties of this compound and Cy5 DBCO based on available data. It is important to note that values can vary slightly between different suppliers and measurement conditions.

PropertyThis compoundCy5 DBCO
Excitation Maximum (λex) ~675-678 nm[1][2]~649-651 nm
Emission Maximum (λem) ~694 nm[1][2]~670-671 nm
Molar Extinction Coefficient (ε) ~190,000 - 250,000 cm⁻¹M⁻¹[1][3]~250,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.20[4]~0.20 - 0.27[4][5]
Calculated Brightness (ε x Φ) ~38,000 - 50,000~50,000 - 67,500

Note: Brightness is a calculated value and serves as a relative measure of fluorescence intensity.[4]

Based on the available data, Cy5 DBCO exhibits a potentially higher calculated brightness than this compound, primarily driven by a comparable extinction coefficient and a quantum yield that can be slightly higher under some conditions. However, the brightness of this compound remains substantial, and its longer excitation and emission wavelengths can be advantageous in minimizing autofluorescence from biological samples.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a generalized, comparative method for determining the fluorescence quantum yield of a fluorophore, such as this compound or Cy5 DBCO, relative to a standard. This protocol is based on established methodologies for cyanine (B1664457) dyes.[6][7]

Materials:

  • Fluorophore of interest (e.g., this compound or Cy5 DBCO)

  • Reference standard with a known quantum yield in the same spectral region (e.g., a well-characterized cyanine dye)

  • Spectrophotometer (for absorbance measurements)

  • Spectrofluorometer (for fluorescence measurements)

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) or ethanol, ensuring the dye is soluble and stable)

  • Precision cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the sample and the reference standard in the chosen solvent.

  • Preparation of Serial Dilutions: Create a series of dilutions of the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of each dilution at the excitation wavelength using the spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each dilution using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each dilution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if they are different).

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Quantum Yield Determination Workflow prep_solutions Prepare Stock and Diluted Solutions (Sample and Standard) measure_abs Measure Absorbance (Spectrophotometer) prep_solutions->measure_abs measure_fluor Measure Fluorescence Emission (Spectrofluorometer) prep_solutions->measure_fluor plot_data Plot Integrated Fluorescence vs. Absorbance measure_abs->plot_data measure_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for determining the fluorescence quantum yield.

G cluster_1 Bioorthogonal Labeling Signaling Pathway azide_biomolecule Azide-modified Biomolecule labeled_biomolecule Fluorescently Labeled Biomolecule azide_biomolecule->labeled_biomolecule Copper-free Click Chemistry dbco_fluorophore DBCO-Fluorophore (Cy5.5 or Cy5) dbco_fluorophore->labeled_biomolecule detection Fluorescence Detection labeled_biomolecule->detection

Caption: Bioorthogonal labeling via copper-free click chemistry.

Conclusion

Both this compound and Cy5 DBCO are excellent choices for bioorthogonal labeling experiments, offering bright, far-red fluorescence. While the available data suggests that Cy5 DBCO may have a slight advantage in terms of theoretical brightness, the longer wavelength of this compound can be a deciding factor for experiments where cellular autofluorescence is a concern. The ultimate choice will depend on the specific requirements of the assay, including the sensitivity needed, the instrumentation available, and the biological system being studied. For critical applications, it is always recommended to perform a direct comparison of the fluorophores under the specific experimental conditions to be used.

References

A Comparative Guide to the Photostability of Cy5.5 DBCO and IRDye 680RD

Author: BenchChem Technical Support Team. Date: December 2025

Overview of Cy5.5 DBCO and IRDye 680RD

Both this compound and IRDye 680RD are reactive fluorescent dyes designed for covalent attachment to azide-modified molecules via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. Their emission in the near-infrared spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to higher signal-to-noise ratios.

This compound is a derivative of the well-established cyanine (B1664457) dye, Cy5.5. It is often described as a bright and photostable NIR probe.[1][2] The DBCO moiety allows for rapid and biocompatible ligation to azide-containing molecules without the need for a copper catalyst.[1][2]

IRDye 680RD is a member of the IRDye family of infrared dyes. While specific photostability data for the DBCO-functionalized version is limited in the available literature, related dyes in the IRDye series are noted for their photostability. For instance, IRDye 700DX is described as a highly photostable 700 nm dye.[3]

Quantitative Data Summary

A direct quantitative comparison of the photobleaching half-life or quantum yield for this compound and IRDye 680RD is not available in the public domain. However, we can compile the available spectral and photophysical properties for each dye, which contribute to their overall performance in fluorescence imaging.

PropertyThis compoundIRDye 680RD
Excitation Maximum (nm) 678[1]680 (in Methanol), 672 (in 1X PBS)[4]
Emission Maximum (nm) 694[1]694[4]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~190,000[1]Not Specified
Molecular Weight ( g/mol ) ~1161.34[2]~1164.71[4]
Reactive Group Dibenzocyclooctyne (DBCO)Dibenzocyclooctyne (DBCO)

Note: The exact spectral properties can be influenced by the solvent and conjugation partner.

One study on various Cy5.5 analogs, not specific to the DBCO variant, found that a zwitterionic form with a net charge of zero exhibited remarkable photostability, degrading by less than 10% over two hours under illumination in an inert argon atmosphere.[5] Another study comparing in vivo imaging performance noted that IRDye 800CW, a longer wavelength dye from the same family as IRDye 680RD, provided a significantly better tumor-to-background ratio compared to Cy5.5.[6]

Experimental Protocol for Photostability Comparison

To enable researchers to directly compare the photostability of this compound and IRDye 680RD within their specific experimental context, the following detailed protocol for measuring the photobleaching half-life is provided. This protocol is adapted from established methodologies for assessing fluorophore photostability.

Objective:

To quantify and compare the rate of photobleaching of this compound and IRDye 680RD under continuous laser excitation using fluorescence microscopy.

Materials:
  • This compound and IRDye 680RD conjugated to the same azide-containing biomolecule (e.g., an antibody or oligonucleotide) to ensure a comparable molecular environment.

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable laser line for excitation (e.g., 670-680 nm).

    • Appropriate filter sets for Cy5.5 and IRDye 680RD.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:
  • Sample Preparation:

    • Prepare solutions of the this compound and IRDye 680RD conjugates at the same concentration in PBS.

    • To immobilize the conjugates, they can be adhered to a poly-L-lysine coated coverslip or embedded in a thin layer of a hydrogel on a microscope slide.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the laser to stabilize.

    • Select the appropriate filter set for the dyes.

    • Place the prepared slide on the microscope stage and bring the sample into focus.

    • Adjust the laser power to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the exact same laser power and imaging settings for both dyes.

  • Image Acquisition:

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample with the excitation laser.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has decreased to at least 50% of the initial value.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select several regions of interest (ROIs) within the illuminated area for each sample.

    • Measure the mean fluorescence intensity within each ROI for every image in the time series.

    • Measure the background fluorescence from a region with no fluorescent conjugates and subtract this value from your ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0 for each ROI.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • Fit the data to a single exponential decay model to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for comparing the photostability of the two fluorophores.

Photostability_Comparison_Workflow cluster_prep Sample Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cluster_comparison Comparison prep1 Prepare equimolar solutions of This compound & IRDye 680RD conjugates prep2 Immobilize conjugates on a microscope slide prep1->prep2 img1 Set up microscope with identical laser power and settings for both dyes prep2->img1 img2 Acquire initial image (t=0) img1->img2 img3 Continuously illuminate and capture time-lapse images img2->img3 an1 Measure fluorescence intensity in ROIs over time img3->an1 an2 Correct for background and normalize to initial intensity an1->an2 an3 Plot normalized intensity vs. time and determine photobleaching half-life (t₁/₂) an2->an3 comp1 Compare photobleaching curves and half-lives of the two dyes an3->comp1

Caption: Workflow for the comparative photostability analysis of fluorescent dyes.

Conclusion

The selection between this compound and IRDye 680RD for applications requiring high photostability should be guided by empirical data generated under the specific conditions of the intended experiment. While both are robust NIR fluorophores suitable for copper-free click chemistry, the lack of direct comparative photostability data in the literature necessitates a head-to-head comparison. By following the provided experimental protocol, researchers can make an informed decision based on the photobleaching characteristics of each dye in their experimental setup, ensuring the acquisition of high-quality and reliable fluorescence imaging data.

References

Choosing the Right Tool for the Job: A Comparative Guide to Cy5.5 DBCO and DyLight 680 for In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo fluorescence imaging, the selection of the appropriate near-infrared (NIR) fluorescent probe is a critical determinant of experimental success. This guide provides a detailed, data-driven comparison of two popular NIR dyes, Cy5.5 DBCO and DyLight 680, to inform the selection process for specific research applications.

This objective comparison delves into the spectral properties, labeling chemistries, and experimental workflows of this compound and DyLight 680. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes, this guide aims to equip researchers with the necessary information to make an informed decision based on the unique demands of their in vivo imaging studies.

At a Glance: Key Properties of this compound and DyLight 680

The intrinsic photophysical properties of a fluorophore are paramount to its performance in in vivo imaging, influencing factors such as signal strength, tissue penetration, and background fluorescence. The following table summarizes the key spectral properties of this compound and DyLight 680.

PropertyThis compoundDyLight 680
Excitation Maximum (λex) ~678-684 nm[1][2][3][4]~676-692 nm[5][6][7][8]
Emission Maximum (λem) ~694-710 nm[1][3][9]~705-715 nm[5][10]
Molar Extinction Coefficient (ε) ~190,000 - 198,000 cm⁻¹M⁻¹[1][2][3][4][9][11]~140,000 cm⁻¹M⁻¹[8][10]
Fluorescence Quantum Yield (Φ) ~0.2 - 0.21[9][12]Not consistently specified in available resources
Reactive Group Dibenzocyclooctyne (DBCO)N-hydroxysuccinimide (NHS) ester
Reaction Target Azide (B81097) groupsPrimary amines (e.g., lysine (B10760008) residues)
Spectrally Similar Dyes Alexa Fluor 680, DyLight 680, IRDye 680[2][4][11][13]Alexa Fluor 680, Cy5.5, iFluor 680[5][6][8]

Labeling Chemistries: A Tale of Two Strategies

The method of attaching the fluorescent dye to a targeting molecule (e.g., an antibody, peptide, or small molecule) is a crucial consideration. This compound and DyLight 680 employ fundamentally different and highly specific conjugation chemistries.

This compound: The Power of Bioorthogonal Click Chemistry

This compound utilizes a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC).[14] This bioorthogonal reaction occurs between the DBCO group on the dye and an azide group, which must be introduced into the target molecule.[15]

SPAAC_Reaction

DyLight 680: The Established NHS Ester Chemistry

DyLight 680 is typically supplied as an N-hydroxysuccinimide (NHS) ester, which reacts with primary amines, most commonly the ε-amino group of lysine residues on proteins, to form a stable amide bond.[10]

NHS_Ester_Reaction

Experimental Protocols

Protocol 1: Labeling an Azide-Modified Antibody with this compound

This protocol outlines the general steps for labeling an antibody that has been pre-modified to contain an azide group with this compound.

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS)

  • This compound dissolved in anhydrous DMSO or DMF

  • Reaction buffer: PBS, pH 7.4

  • Desalting column for purification

Procedure:

  • Prepare the Antibody: Ensure the azide-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Prepare this compound: Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

  • Reaction Setup: Add a 2-4 fold molar excess of this compound to the antibody solution.[15] The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C, protected from light.[16]

  • Purification: Remove unreacted this compound using a desalting column or dialysis.

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Labeling an Antibody with DyLight 680 NHS Ester

This protocol provides a general procedure for labeling an antibody with DyLight 680 NHS ester.

Materials:

  • Antibody in an amine-free buffer (e.g., 0.05M sodium borate (B1201080) buffer, pH 8.5)[17][18]

  • DyLight 680 NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody: The antibody should be at a concentration of 1-10 mg/mL in an amine-free buffer.[10][18] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[10][18]

  • Prepare DyLight 680 NHS Ester: Immediately before use, dissolve the DyLight 680 NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[10][17]

  • Reaction Setup: Add the dissolved DyLight 680 NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically but a starting point is a 10-20 fold molar excess of the dye.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10][19]

  • Purification: Separate the labeled antibody from unreacted dye using a desalting column or dialysis.[10]

  • Storage: Store the conjugate protected from light at 4°C for up to one month or at -20°C for longer periods.[10]

In Vivo Fluorescence Imaging: A Generalized Workflow

Regardless of the chosen fluorophore, the general workflow for in vivo fluorescence imaging using a labeled targeting agent follows a similar path.

InVivo_Imaging_Workflow

Head-to-Head Comparison for In Vivo Applications

FeatureThis compoundDyLight 680
Specificity of Labeling High: The bioorthogonal nature of the DBCO-azide reaction ensures highly specific labeling only at the site of the azide group, with minimal off-target reactions.[14][15]Moderate: NHS esters react with any accessible primary amine, which can lead to heterogeneous labeling and potential modification of functionally important lysine residues.
Biocompatibility of Reaction Excellent: The copper-free click chemistry is biocompatible and can be performed in living systems without the need for a cytotoxic copper catalyst.[14]Good: The NHS ester reaction is typically performed in vitro before introducing the labeled molecule into the in vivo model. The reaction conditions are generally mild.
Ease of Use Requires pre-modification: The target molecule must be functionalized with an azide group, which adds an extra step to the workflow.Straightforward: Many biomolecules, such as antibodies, naturally contain primary amines, making the labeling process more direct.
In Vivo Stability The resulting triazole linkage from the click reaction is highly stable.[14]The amide bond formed is also very stable under physiological conditions.
Brightness High molar extinction coefficient suggests strong light absorption.[1][2][3][4][9][11] Quantum yield is moderate.[9][12]Lower molar extinction coefficient compared to Cy5.5.[8][10] Quantum yield data is not readily available for direct comparison.
Potential for Non-Specific Binding The hydrophilicity of some this compound formulations can help reduce non-specific binding in vivo.[2][11][13]Can be formulated to be water-soluble, which helps in reducing non-specific interactions.[10]

Conclusion: Making the Right Choice

The decision between this compound and DyLight 680 for in vivo fluorescence imaging hinges on the specific requirements of the experiment.

Choose this compound when:

  • Site-specific labeling is crucial: The bioorthogonal nature of the DBCO-azide reaction allows for precise control over the location of the dye on the targeting molecule.

  • In vivo conjugation is desired: The biocompatibility of the copper-free click chemistry opens up possibilities for performing the labeling reaction within a living organism.

  • The target molecule can be readily functionalized with an azide group.

Choose DyLight 680 when:

  • A straightforward and rapid labeling protocol is preferred: The NHS ester chemistry is well-established and does not require prior modification of most protein-based targeting molecules.

  • Site-specific labeling is not a primary concern.

  • The research workflow is geared towards in vitro conjugation prior to in vivo administration.

Ultimately, both this compound and DyLight 680 are powerful tools for in vivo fluorescence imaging in the NIR window. By carefully considering the factors of labeling specificity, ease of use, and the overall experimental design, researchers can select the optimal dye to illuminate their biological questions of interest.

References

A Head-to-Head Battle of Bioorthogonal Probes: DBCO vs. BCN for Azide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of chemical biology and drug development, the ability to precisely and efficiently label biomolecules within their native environments is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose, enabling the covalent ligation of molecules in complex biological systems without the need for toxic copper catalysts. At the heart of this technology are strained cyclooctynes, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being two of the most prominent contenders. This guide provides an objective, data-driven comparison of their reaction kinetics to aid researchers in selecting the optimal tool for their specific azide (B81097) labeling applications.

The choice between DBCO and BCN is not merely one of preference but is dictated by the specific experimental context, including the nature of the azide-modified molecule, the desired reaction speed, and the biochemical environment. Generally, DBCO is recognized for its faster reaction kinetics with a broad range of azides, a characteristic attributed to its greater ring strain.[1][2] However, the nuances of their reactivity profiles reveal scenarios where BCN can be an equally, if not more, suitable choice.

Reaction Kinetics: A Quantitative Comparison

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), with a higher value indicating a faster reaction. The table below summarizes the k₂ values for the reaction of DBCO and BCN with various azide partners, providing a clear comparison of their kinetic performance.

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent System
DBCO Benzyl (B1604629) azide~0.24 - 1.0[3][4]Acetonitrile:Water, DMSO[3][5]
Phenyl azide0.033[3]Acetonitrile:Water (3:1)[3][6]
BCN Benzyl azide~0.06 - 0.29[6]Acetonitrile:Water[6]
Phenyl azide~0.2[3][6]Acetonitrile:Water (3:1)[3][6]
2-Azidoethanol0.024[6]Not specified[6]
2-Azidopropanol0.012[6]Not specified[6]
2-Azido-2-methylpropanol0.012[6]Not specified[6]
Electron-deficient aryl azidesup to 2.9[3][6]Not specified[6]

Note: Reaction rates can be influenced by factors such as the specific derivatives of the cyclooctyne and azide, solvent polarity, and temperature.[6]

A key takeaway from the data is the striking difference in reactivity depending on the azide's electronic properties. While DBCO reacts significantly faster with aliphatic azides like benzyl azide, BCN exhibits a remarkable rate enhancement with electron-deficient aromatic azides.[1][3] This reversal of reactivity is a critical consideration for researchers. For applications requiring rapid labeling of targets modified with aliphatic azides, DBCO is often the superior choice.[1] Conversely, if the experimental design involves aromatic azides, particularly those that are electron-deficient, BCN can offer significantly faster kinetics.[3][6]

Beyond pure kinetics, other factors play a role in the selection process. BCN is noted for being smaller and more hydrophilic than DBCO, which can be advantageous in certain biological contexts to improve solubility and reduce steric hindrance.[2] Additionally, BCN has demonstrated greater stability in the presence of thiols, which are abundant in the intracellular environment.[1]

Experimental Protocols

Accurate determination of reaction kinetics is crucial for comparing the efficacy of bioorthogonal reagents. The two most common methods for measuring the second-order rate constants of SPAAC reactions are UV-Vis spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis via UV-Vis Spectrophotometry (Pseudo-First-Order Conditions)

This method is particularly suitable for cyclooctynes like DBCO that possess a distinct chromophore, allowing for the monitoring of the reaction by observing the decrease in its characteristic absorbance over time.[7]

Materials and Reagents:

  • DBCO derivative (e.g., sulfo-DBCO-amine)

  • Azide-containing molecule (e.g., benzyl azide)

  • Reaction buffer (e.g., PBS, HEPES), pH 7.4[8]

  • UV-Vis spectrophotometer with temperature control[1]

  • Quartz cuvettes[7]

Procedure:

  • Sample Preparation: Prepare a stock solution of the DBCO reagent in a suitable solvent (e.g., DMSO). Prepare a solution of the azide-containing molecule in the reaction buffer at a concentration at least 10-fold higher than the DBCO reagent to ensure pseudo-first-order kinetics.[7]

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at the λmax of the DBCO reagent (typically around 309 nm).[7][9]

  • Data Acquisition: Place the cuvette containing the DBCO solution in the spectrophotometer and record the initial absorbance (A₀). Initiate the reaction by adding the azide solution to the cuvette, mix rapidly, and immediately begin recording the absorbance at regular time intervals.[7]

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.[7]

    • Fit the data to a linear equation. The slope of this line is the negative of the observed pseudo-first-order rate constant (-k_obs).[10]

    • The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the azide in excess: k₂ = k_obs / [Azide] .[6]

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy (Second-Order Conditions)

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time and is useful when the reactants do not have a convenient UV-Vis signature.[6]

Materials and Reagents:

  • Cyclooctyne of interest (DBCO or BCN)

  • Azide-tagged molecule

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)[6]

  • Internal standard of known concentration (e.g., dimethyl sulfone, mesitylene)[5][6]

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent.

  • Reaction Initiation: In an NMR tube, combine known volumes of the cyclooctyne and internal standard stock solutions. Initiate the reaction by adding a known volume of the azide stock solution.[4]

  • Data Acquisition: Place the NMR tube in the spectrometer pre-equilibrated to the desired temperature and acquire a series of ¹H NMR spectra at regular time intervals.[4]

  • Data Analysis:

    • In each spectrum, integrate a well-resolved signal corresponding to a proton on the starting cyclooctyne or azide and a signal from the internal standard.[6]

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.[6]

    • Plot the reciprocal of the reactant concentration versus time. The slope of the resulting linear fit will be equal to the second-order rate constant (k₂).[6]

Visualizing the Workflow

To provide a clearer understanding of the process for determining reaction kinetics, the following diagrams illustrate the general experimental workflows.

experimental_workflow_uv_vis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_dbco Prepare DBCO Stock Solution mix Mix Reagents in Cuvette prep_dbco->mix prep_azide Prepare Azide Solution (≥10x excess) prep_azide->mix setup_spec Setup Spectrophotometer (λmax ≈ 309 nm) measure_a0 Record Initial Absorbance (A₀) setup_spec->measure_a0 measure_a0->mix record_time Record Absorbance vs. Time mix->record_time plot_lnA Plot ln(A) vs. Time record_time->plot_lnA fit_line Linear Fit (slope = -k_obs) plot_lnA->fit_line calc_k2 Calculate k₂ (k_obs / [Azide]) fit_line->calc_k2

Caption: Experimental workflow for determining SPAAC kinetics via UV-Vis spectrophotometry.

experimental_workflow_nmr cluster_prep_nmr Preparation cluster_acq_nmr Data Acquisition cluster_analysis_nmr Data Analysis prep_reagents Prepare Stock Solutions (Cyclooctyne, Azide, Std) in Deuterated Solvent mix_nmr Mix Reagents & Std in NMR Tube prep_reagents->mix_nmr acquire_spectra Acquire ¹H NMR Spectra at Time Intervals mix_nmr->acquire_spectra integrate Integrate Reactant & Standard Peaks acquire_spectra->integrate calc_conc Calculate [Reactant] vs. Time integrate->calc_conc plot_reciprocal Plot 1/[Reactant] vs. Time calc_conc->plot_reciprocal fit_line_nmr Linear Fit (slope = k₂) plot_reciprocal->fit_line_nmr

Caption: Experimental workflow for determining SPAAC kinetics via NMR spectroscopy.

Conclusion

The selection between DBCO and BCN for copper-free click chemistry is a nuanced decision that hinges on the specific requirements of the experiment. DBCO generally offers faster reaction rates, particularly with the commonly used aliphatic azides, making it a go-to reagent for applications where speed is of the essence.[1] However, BCN presents a valuable alternative with its smaller size, enhanced stability in reducing environments, and, critically, faster kinetics with aromatic azides.[1][2] By carefully considering the kinetic data, the nature of the azide partner, and the overall experimental context, researchers can strategically choose the optimal cyclooctyne to achieve efficient and reliable results in their bioconjugation endeavors, from live-cell imaging to the development of novel therapeutics.

References

Validating Cy5.5 DBCO Labeling Efficiency: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate determination of labeling efficiency is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of mass spectrometry and other common analytical techniques for validating the labeling efficiency of Cy5.5 DBCO, a popular near-infrared fluorescent probe for copper-free click chemistry.

This guide presents a head-to-head comparison of mass spectrometry, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the quantitative and qualitative assessment of this compound conjugation to biomolecules. Detailed experimental protocols are provided to facilitate the implementation of these methods in your laboratory.

Comparison of Analytical Techniques for Labeling Efficiency

The choice of analytical method for validating this compound labeling depends on the specific requirements of the experiment, including the need for quantitative accuracy, information on the site of conjugation, and available instrumentation. Mass spectrometry offers the most detailed and direct evidence of successful conjugation, while UV-Vis spectroscopy provides a rapid and accessible method for determining the average degree of labeling. HPLC is a powerful tool for assessing purity and can also be used for quantification.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Direct confirmation of covalent labeling, precise molecular weight of the conjugate, degree of labeling (DOL), and identification of conjugation sites (with peptide mapping).High accuracy and sensitivity, provides detailed structural information.Requires specialized and expensive equipment, complex sample preparation.
UV-Vis Spectroscopy Measures the absorbance of light by the sample at specific wavelengths.Quantitative determination of the average degree of labeling (DOL).Quick, simple, non-destructive, and uses common laboratory equipment.Indirect method, does not confirm the site of labeling, can be affected by interfering substances that absorb at similar wavelengths.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their physical and chemical properties.Qualitative confirmation of conjugation, assessment of purity, and can be used for quantification of labeled vs. unlabeled species.High resolution and sensitivity, can be used for both analytical and preparative purposes.Requires method development and optimization, may not provide direct molecular weight information without a coupled mass spectrometer.

Experimental Protocols

Below are detailed protocols for the this compound labeling reaction and its validation using mass spectrometry, UV-Vis spectroscopy, and HPLC.

Protocol 1: this compound Labeling of an Azide-Modified Antibody

This protocol describes the labeling of an antibody containing an azide (B81097) group with this compound via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

Materials:

  • Azide-modified antibody (e.g., 1 mg/mL in PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.

Protocol 2: Validation by Mass Spectrometry (Intact Protein Analysis)

This protocol provides a method for confirming the successful conjugation and determining the degree of labeling of the this compound-antibody conjugate using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified this compound-labeled antibody

  • Volatile buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.0)

  • High-resolution mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Sample Preparation: Buffer exchange the purified labeled antibody into a volatile buffer compatible with mass spectrometry using a desalting column.

  • Mass Spectrometry Analysis: Infuse the sample into the ESI mass spectrometer. Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the molecular weight of the protein species. The mass of the unlabeled antibody is subtracted from the mass of the labeled antibody to confirm conjugation and determine the number of this compound molecules attached. The expected mass increase per this compound molecule is approximately 1157 Da.

Protocol 3: Validation by UV-Vis Spectroscopy (Degree of Labeling Calculation)

This protocol describes how to determine the average number of this compound molecules conjugated to each antibody molecule (Degree of Labeling - DOL).

Materials:

  • Purified this compound-labeled antibody in PBS

  • UV-Vis spectrophotometer

  • Quartz cuvette

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 678 nm (A678, the absorbance maximum for Cy5.5).

  • Calculate Degree of Labeling (DOL): Use the following formula to calculate the DOL:

    • A678: Absorbance at 678 nm.

    • A280: Absorbance at 280 nm.

    • ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye: Molar extinction coefficient of Cy5.5 at 678 nm (typically ~190,000 M⁻¹cm⁻¹).

    • CF280: Correction factor for the absorbance of Cy5.5 at 280 nm (A280 of dye / Amax of dye). This is typically provided by the dye manufacturer.

Protocol 4: Validation by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines the analysis of the this compound-antibody conjugate to assess purity and confirm conjugation.

Materials:

  • Purified this compound-labeled antibody

  • Unlabeled antibody (as a control)

  • HPLC system with a C4 or C18 reverse-phase column and a UV-Vis or fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Procedure:

  • Sample Preparation: Ensure samples are free of particulates by centrifugation or filtration.

  • HPLC Analysis:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the unlabeled antibody control and the labeled antibody sample.

    • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile at 280 nm (for the antibody) and 678 nm (for Cy5.5).

  • Data Analysis: Successful labeling is indicated by a new peak in the chromatogram of the labeled antibody that has a longer retention time than the unlabeled antibody, due to the increased hydrophobicity of the this compound moiety. This peak should also show absorbance at 678 nm. The purity of the conjugate can be assessed by the relative area of the conjugate peak.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

cluster_labeling This compound Labeling Workflow Azide-Modified Antibody Azide-Modified Antibody Labeling Reaction Labeling Reaction Azide-Modified Antibody->Labeling Reaction This compound This compound This compound->Labeling Reaction Purification Purification Labeling Reaction->Purification Labeled Antibody Labeled Antibody Purification->Labeled Antibody

Caption: Workflow for labeling an azide-modified antibody with this compound.

cluster_validation Validation Workflow Labeled Antibody Labeled Antibody Mass Spectrometry Mass Spectrometry Labeled Antibody->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy Labeled Antibody->UV-Vis Spectroscopy HPLC HPLC Labeled Antibody->HPLC Direct Confirmation & DOL Direct Confirmation & DOL Mass Spectrometry->Direct Confirmation & DOL Average DOL Average DOL UV-Vis Spectroscopy->Average DOL Purity & Confirmation Purity & Confirmation HPLC->Purity & Confirmation

Spectral Overlap Analysis: A Comparative Guide for Cy5.5 DBCO and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry and fluorescence imaging, the selection of appropriate fluorophores is paramount to the success of multiplexing experiments. Understanding the spectral properties of these molecules, particularly their potential for spectral overlap, is critical for minimizing signal bleed-through and ensuring data accuracy. This guide provides a detailed comparison of Cy5.5 DBCO with other commonly used fluorophores in a similar spectral range: Alexa Fluor 680, DyLight 680, and IRDye 680.

Quantitative Spectral Data

The following table summarizes the key spectral properties of this compound and its alternatives. This data is essential for predicting potential spectral overlap and for the selection of appropriate laser lines and filter sets in fluorescence microscopy and flow cytometry.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound ~678-684~694-710~190,000 - 198,000~0.20
Alexa Fluor 680 ~679-681~702-704~184,000~0.36
DyLight 680 ~676-692~705-712~140,000Not Widely Reported
IRDye 680RD ~680~694~170,000Not Widely Reported

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state of the fluorophore.

Experimental Protocols

Accurate assessment of spectral overlap requires precise measurement of the excitation and emission spectra of the individual fluorophores under experimental conditions. Below are detailed protocols for acquiring this data and quantifying spectral bleed-through.

Protocol 1: Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for measuring the fluorescence spectra of this compound and other fluorophores using a fluorescence spectrophotometer.

Materials:

  • Fluorophore-conjugate of interest (e.g., this compound-labeled antibody)

  • Appropriate solvent or buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quartz cuvettes

  • Fluorescence spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore-conjugate in the desired buffer. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to warm up for the manufacturer's recommended time to ensure stable output.

    • Set the excitation and emission slit widths. Narrower slits (e.g., 2-5 nm) provide higher spectral resolution.

  • Measuring the Emission Spectrum:

    • Place the blank cuvette in the sample holder and perform a blank scan to measure the background signal.

    • Replace the blank with the sample cuvette.

    • Set the excitation wavelength to the known excitation maximum of the fluorophore (e.g., 678 nm for this compound).

    • Scan a range of emission wavelengths (e.g., 680 nm to 800 nm for this compound).

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

  • Measuring the Excitation Spectrum:

    • Set the emission wavelength to the determined emission maximum of the fluorophore.

    • Scan a range of excitation wavelengths (e.g., 600 nm to 700 nm for this compound).

    • The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.

Protocol 2: Quantification of Spectral Bleed-through (Crosstalk)

This protocol describes a method to quantify the percentage of signal from one fluorophore that is detected in the channel intended for a second, spectrally adjacent fluorophore.

Procedure:

  • Acquire Single-Color Control Spectra: Following Protocol 1, acquire the emission spectra of each fluorophore to be used in the multiplexing experiment.

  • Define Detection Channels: Based on the filter sets of your imaging system (microscope or flow cytometer), define the wavelength ranges for each detection channel. For example, a Cy5.5 channel might be 690-730 nm, and an Alexa Fluor 750 channel might be 760-800 nm.

  • Calculate Bleed-through:

    • For the donor fluorophore (e.g., this compound), integrate the area under its emission curve within the wavelength range of the acceptor's channel (e.g., Alexa Fluor 750 channel).

    • Integrate the total area under the donor's emission curve across its entire emission range.

    • The percentage of bleed-through is calculated as: (Area in Acceptor Channel / Total Emission Area) * 100%

Visualization of Spectral Overlap

The following diagram illustrates the concept of spectral overlap, where the emission spectrum of a donor fluorophore (like this compound) overlaps with the excitation spectrum of an acceptor fluorophore. This overlap is the fundamental principle behind Förster Resonance Energy Transfer (FRET) and is also the cause of spectral bleed-through in conventional fluorescence imaging.

Spectral_Overlap cluster_donor Donor: this compound cluster_acceptor Acceptor Fluorophore Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Fluorescence Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (Potential Bleed-through/FRET) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Fluorescence

Caption: Logical diagram of spectral overlap between two fluorophores.

This guide provides a foundational understanding of the spectral properties of this compound in comparison to other near-infrared fluorophores. For optimal experimental design, it is highly recommended that researchers perform their own spectral measurements and bleed-through calculations using their specific instrumentation and experimental conditions.

A Comparative Analysis: Water-Soluble vs. Standard Cy5.5 DBCO for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the strain-promoted alkyne-azide cycloaddition (SPAAC) stands out for its efficiency and biocompatibility, enabling researchers to label biomolecules in living systems without the need for toxic copper catalysts.[1][2] At the heart of this reaction are fluorescent probes functionalized with a dibenzocyclooctyne (DBCO) group. Among these, Cy5.5 DBCO is a popular choice for its near-infrared (NIR) fluorescence, which minimizes background autofluorescence from biological samples.[3]

This guide provides a head-to-head comparison of two common variants of this probe: the standard, hydrophobic this compound and its water-soluble counterpart, often sulfonated (sulfo-Cy5.5 DBCO). The choice between these alternatives can significantly impact conjugation efficiency, signal-to-noise ratios, and overall experimental success, particularly in aqueous biological systems.

Data Presentation: Quantitative Comparison

The primary distinction between the two probes lies in their solubility, a property dictated by the presence of sulfonate groups on the cyanine (B1664457) dye structure. This modification, however, can also subtly influence other key photophysical properties.

PropertyWater-Soluble this compoundStandard this compoundKey Advantage
Excitation Max (λex) ~673 nm[4]~678-684 nm[1][5]Minimal difference; compatible with similar laser lines.
Emission Max (λem) ~691-694 nm[4][6]~694-710 nm[1][5]Minimal difference; detected in the same NIR window.
Molar Extinction Coefficient (ε) ~190,000 - 211,000 cm⁻¹M⁻¹[3][4]~190,000 - 198,000 cm⁻¹M⁻¹[1][5]Both offer high molar absorptivity for bright signals.
Fluorescence Quantum Yield (Φ) ~0.21[4]~0.2[1]Comparable quantum yields.
Solubility High solubility in water and aqueous buffers.[7][8]Poorly soluble in water; requires organic co-solvents (DMSO, DMF).[1][9]Water-Soluble: Enables direct use in biological buffers, avoiding organic solvents that can denature proteins.
Non-Specific Binding Lower tendency for non-specific binding due to hydrophilicity.[3]Higher potential for non-specific binding due to hydrophobicity.Water-Soluble: Leads to a better signal-to-noise ratio in imaging applications.[10]

Performance and Applications

Solubility and Reaction Efficiency:

The most critical performance difference is solubility. Standard this compound requires dissolution in an organic solvent like DMSO or DMF before being added to a reaction mixture.[9] When introduced to a purely aqueous environment for labeling biomolecules like proteins or antibodies, it can aggregate and precipitate. This reduces the effective concentration of the probe, leading to lower labeling efficiency and inconsistent results.[]

Conversely, water-soluble this compound, typically modified with one or more sulfonate groups, dissolves readily in aqueous buffers.[7] This ensures the probe remains monomeric and fully available for reaction, leading to faster, more efficient, and more reproducible conjugations. The hydrophilic PEG linker in some variants further enhances water solubility and can reduce steric hindrance.[12][13]

Signal-to-Noise Ratio in Imaging:

In fluorescence imaging, a high signal-to-noise ratio (SNR) is crucial for clear visualization.[14][15] Hydrophobic dyes like the standard this compound have a greater tendency to non-specifically bind to proteins and cell membranes, creating background signal that can obscure the true target. The hydrophilic nature of water-soluble this compound minimizes these interactions, resulting in lower background and a significantly improved SNR.[3][10] This makes it the superior choice for applications requiring high sensitivity, such as imaging low-abundance targets.

Key Chemical and Workflow Differences

The fundamental chemical modification separating the two probes is the addition of sulfonic acid groups to the Cy5.5 dye structure, which imparts water solubility.

G cluster_standard Standard this compound cluster_ws Water-Soluble this compound Standard Core Cy5.5 Structure + DBCO Group WS Core Cy5.5 Structure + DBCO Group Modification Sulfonation Sulfo Sulfonate Groups (-SO3-) WS->Sulfo imparts Solubility High Water Solubility WS->Solubility leads to

Caption: The key modification from Standard to Water-Soluble this compound.

Experimental Protocols

The following protocols outline a general procedure for labeling an azide-modified protein and subsequent cell imaging, highlighting the critical differences in reagent preparation.

Protocol 1: Protein Labeling via SPAAC

A. Reagent Preparation (Standard this compound)

  • Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Just before use, create a 5-10 mM stock solution of Standard this compound by dissolving it in anhydrous DMSO or DMF.[16]

  • Vortex thoroughly to ensure the dye is completely dissolved.

A. Reagent Preparation (Water-Soluble this compound)

  • Prepare the azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • Create a 1-5 mM stock solution of Water-Soluble this compound by dissolving it directly in the reaction buffer or ultrapure water.[7]

  • Vortex briefly.

B. Labeling Reaction

  • Add the this compound stock solution to the azide-modified protein solution. A 5- to 20-fold molar excess of the dye is typically recommended.

  • Note: If using Standard this compound, ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10-20% to avoid protein denaturation.[]

  • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • The reaction between DBCO and azide (B81097) is rapid and catalyst-free.[4]

C. Purification

  • Remove excess, unreacted dye from the labeled protein conjugate.

  • This can be achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or appropriate spin concentrators.[17]

Protocol 2: Cell Surface Labeling and Imaging Workflow

This workflow assumes cells have been metabolically labeled with an azide-containing sugar (e.g., Ac4ManNAz) to display azides on their surface glycans.

G cluster_prep Reagent Preparation cluster_incubation Labeling start Azide-labeled cells in culture wash1 Wash cells with PBS to remove unincorporated precursor start->wash1 prep_ws Dissolve Water-Soluble This compound in PBS incubate_ws Incubate cells with Water-Soluble DBCO (e.g., 20-50 µM in PBS) prep_ws->incubate_ws Add to cells prep_std Dissolve Standard This compound in DMSO incubate_std Incubate cells with Standard DBCO (e.g., 20-50 µM in PBS + <1% DMSO) prep_std->incubate_std Add to cells wash2 Wash cells 3x with PBS to remove unbound dye incubate_ws->wash2 incubate_std->wash2 image Image cells using fluorescence microscopy (Cy5.5 filter set) wash2->image

Caption: Workflow for cell surface labeling using the two this compound variants.

SPAAC Reaction Pathway

The underlying mechanism for both probes is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The DBCO ring is highly strained, allowing it to react spontaneously with an azide-functionalized molecule to form a stable triazole linkage. This "click" reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[18]

G Molecule Azide-Modified Biomolecule (e.g., Protein) Reaction + Molecule->Reaction DBCO This compound (Water-Soluble or Standard) DBCO->Reaction Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Reaction->Product SPAAC (Copper-Free) Room Temp, Aqueous Buffer

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

Conclusion and Recommendations

Both water-soluble and standard this compound are effective reagents for copper-free click chemistry. However, their performance is not interchangeable, and the choice depends heavily on the application.

  • Standard this compound may be a suitable, cost-effective option for labeling small molecules in organic solvents or for applications where the presence of a small amount of DMSO/DMF is tolerable and protein stability is not a concern.

  • Water-Soluble this compound is the strongly recommended choice for nearly all biological applications. Its superior solubility in aqueous buffers prevents aggregation, leading to higher and more consistent labeling efficiency.[7] Furthermore, its hydrophilic nature reduces non-specific binding, which is critical for achieving a high signal-to-noise ratio in sensitive imaging experiments.[3] For researchers in cell biology and drug development, the reliability and enhanced performance of the water-soluble variant justify its selection for robust and reproducible results.

References

Confirming Successful Cy5.5-DBCO Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step. The use of copper-free click chemistry, specifically the reaction between a dibenzocyclooctyne (DBCO) functional group and an azide, has become a robust method for labeling biomolecules with fluorescent dyes like Cy5.5. Confirmation of this conjugation is paramount for the reliability of downstream applications. This guide provides a comparative overview of analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC), to validate the successful conjugation of Cy5.5-DBCO.

Comparison of Confirmation Techniques

The choice of an analytical method depends on the required level of detail, available instrumentation, and the nature of the biomolecule being conjugated. While some methods offer a quick qualitative assessment, others provide robust quantitative data.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Confirmation of conjugation, purity of the conjugate, and quantification of conjugation efficiency.High resolution, good sensitivity, and can be used for purification.[1][2]Denaturing conditions may not be suitable for all biomolecules.[1]
UV-Vis Spectroscopy Measures the absorbance of light by the sample.Quantitative determination of the Degree of Labeling (DOL).Quick, simple, and non-destructive.[2]Indirect method; does not confirm the site of labeling and can be affected by other absorbing molecules.[2]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Direct confirmation of covalent bond formation and the exact mass of the conjugate.High sensitivity and accuracy, providing direct evidence of labeling.[2][3]Requires specialized and expensive equipment; sample preparation can be complex.[2]
SDS-PAGE Separates molecules based on molecular weight.Qualitative assessment of conjugation.Simple, widely available, and provides a visual confirmation of a molecular weight shift.Low resolution, not quantitative, and does not provide information on the site of labeling.

Experimental Workflows and Logical Relationships

The following diagrams illustrate a typical experimental workflow for confirming Cy5.5-DBCO conjugation using HPLC and the logical interplay between different confirmation methods.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare Conjugate Sample (e.g., dilute in mobile phase A) inject_sample Inject Conjugate Sample prep_sample->inject_sample prep_control Prepare Unlabeled Control inject_control Inject Unlabeled Control prep_control->inject_control hplc_system Equilibrate RP-HPLC System (C18 column) hplc_system->inject_control hplc_system->inject_sample run_control Run Gradient & Detect inject_control->run_control analyze_control Determine Retention Time of Unlabeled Biomolecule run_control->analyze_control run_sample Run Gradient & Detect (Fluorescence & UV) inject_sample->run_sample analyze_sample Identify New Peak for Conjugate (Longer Retention Time) run_sample->analyze_sample analyze_control->analyze_sample quantify Integrate Peak Areas to Determine Purity & Efficiency analyze_sample->quantify

HPLC workflow for Cy5.5-DBCO conjugation confirmation.

cluster_qualitative Qualitative Assessment (Is it labeled?) cluster_quantitative Quantitative Analysis (How much label?) cluster_direct Direct Evidence (Covalent Bond) sds_page SDS-PAGE uv_vis UV-Vis Spectroscopy (Degree of Labeling) sds_page->uv_vis Proceed to Quantify fluorescence Fluorescence Imaging hplc RP-HPLC (Purity & Efficiency) fluorescence->hplc Proceed to Quantify ms Mass Spectrometry uv_vis->ms Confirm with Direct Evidence hplc->ms Confirm with Direct Evidence

Logical relationship of confirmation methods.

Detailed Experimental Protocols

Reverse-Phase HPLC (RP-HPLC) Analysis

This method confirms conjugation by detecting a shift in retention time due to the increased hydrophobicity of the Cy5.5-DBCO moiety.

System Setup:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or diode array detector and a fluorescence detector.

  • Column: A C18 reverse-phase column is commonly used.[2][4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2][5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2][5]

  • Fluorescence Detector Settings: Excitation at ~678 nm and emission at ~694 nm for Cy5.5.[6][7]

Protocol:

  • Sample Preparation: Dilute the conjugation reaction mixture and the unlabeled biomolecule (control) in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[1]

  • Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the unlabeled control to determine its retention time.

  • Gradient Elution: Inject the conjugate sample and run a linear gradient from low to high percentage of Mobile Phase B.

  • Data Analysis: Successful conjugation is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled control.[2] The peak area of the new peak can be used to determine the purity and relative amount of the conjugate.

UV-Vis Spectroscopy for Degree of Labeling (DOL)

This method provides a quantitative measure of the average number of dye molecules conjugated to each biomolecule.

Protocol:

  • Purification: Purify the conjugate from any unreacted, free Cy5.5-DBCO. This can be achieved using size exclusion chromatography or dialysis.

  • Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for the biomolecule, typically a protein) and at ~678 nm (for Cy5.5).

  • Calculations:

    • If the biomolecule is a protein, correct the absorbance at 280 nm for the contribution of the dye. The correction factor is provided by the dye manufacturer.

    • Calculate the molar concentration of the biomolecule and the dye using their respective molar extinction coefficients.

    • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the biomolecule.

Mass Spectrometry (MS) Analysis

MS provides definitive evidence of conjugation by measuring the mass of the resulting molecule.

Protocol:

  • Sample Preparation: The sample may require purification and buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) to remove non-volatile salts.[2]

  • Infusion: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.[2]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Deconvolute the spectrum to determine the molecular weight of the species present. A successful conjugation is confirmed by an increase in the molecular weight of the biomolecule corresponding to the mass of the Cy5.5-DBCO moiety.[2][3]

References

A Head-to-Head Comparison of Cy5.5 DBCO and Other Near-Infrared Dyes for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate fluorescent probe is paramount for achieving high-quality, reproducible data in deep tissue imaging. The near-infrared (NIR) window (roughly 650-900 nm) offers significant advantages for in vivo applications, including deeper tissue penetration due to reduced absorption by hemoglobin and water, and lower autofluorescence from endogenous biomolecules.[1][2][3] This results in a superior signal-to-noise ratio, enabling sensitive detection of biological targets in deep tissues.[4]

This guide provides a comprehensive comparison of Cy5.5 Dibenzocyclooctyne (DBCO), a popular NIR dye for copper-free click chemistry, with other commonly used NIR dyes. We will delve into their photophysical properties, in vivo performance, and provide detailed experimental protocols for their application in deep tissue imaging.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness (a product of its molar extinction coefficient and quantum yield), and photostability. The following tables summarize the key quantitative data for Cy5.5 DBCO and its alternatives.

Table 1: Spectroscopic Properties of Common DBCO-Functionalized Near-Infrared Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound678694190,000[5][6][7]~0.20~38,000
Alexa Fluor 680 DBCO679702184,0000.3666,240
IRDye® 800CW DBCO778794Not specifiedNot specifiedNot specified
Cy7 DBCO750773199,0000.359,700

Note: Quantum yield and brightness can vary depending on the solvent and conjugation state.

Table 2: In Vivo Performance Comparison

FeatureCy5.5IRDye® 800CWKey Findings
Tumor-to-Background Ratio (TBR) LowerSignificantly HigherStudies have shown that IRDye® 800CW conjugated to a targeting ligand exhibited a significantly enhanced tumor-to-background ratio compared to the Cy5.5 conjugate in a xenograft mouse model.[4]
Deep Tissue Penetration GoodExcellentDyes with longer emission wavelengths, like IRDye® 800CW, generally offer better tissue penetration. For visualizing structures deep within an animal, Cy7 has also been shown to be superior to Cy5.5.[8]
Photostability GoodExcellentWhile specific data for the DBCO-conjugated forms is limited, in general, Alexa Fluor dyes are known to be more photostable than their cyanine (B1664457) counterparts.[9]

Experimental Protocols

Here, we provide detailed methodologies for two key applications of NIR dyes in deep tissue imaging: in vivo tracking of nanoparticles and a pre-targeting strategy for tumor imaging.

Protocol 1: In Vivo Tracking of Nanoparticles using NIR DBCO Dyes

This protocol outlines the procedure for real-time tracking of NIR-labeled nanoparticles in a small animal model using an in vivo imaging system (IVIS) or a similar instrument.

Materials:

  • Nanoparticles functionalized with azide (B81097) groups.

  • NIR DBCO dye (e.g., this compound) dissolved in DMSO.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Anesthetic (e.g., isoflurane).

  • In vivo imaging system equipped with appropriate excitation and emission filters.

Procedure:

  • Nanoparticle Labeling:

    • Disperse the azide-functionalized nanoparticles in PBS.

    • Add the NIR DBCO dye solution to the nanoparticle dispersion. The molar ratio of dye to nanoparticles should be optimized for the specific application.

    • Incubate the mixture for 1-2 hours at room temperature, protected from light, to allow for the copper-free click reaction to proceed.

    • Purify the labeled nanoparticles from unreacted dye using a suitable method such as dialysis or size exclusion chromatography.

  • Animal Preparation and Injection:

    • Anesthetize the mouse using isoflurane.

    • Acquire a baseline fluorescence image before injecting the nanoparticles to account for any autofluorescence.

    • Inject the purified NIR-labeled nanoparticles intravenously via the tail vein.

  • In Vivo Imaging:

    • Place the anesthetized animal in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.

    • Use the appropriate excitation and emission filters for the specific NIR dye. For Cy5.5, excitation is typically around 675 nm and emission is captured around 720 nm.

  • Ex Vivo Analysis:

    • After the final in vivo imaging time point, euthanize the animal.

    • Dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.

    • Image the excised organs and tumor using the in vivo imaging system to quantify the nanoparticle accumulation in each tissue.

Protocol 2: Pre-targeted Tumor Imaging using TCO-Tetrazine Click Chemistry

This advanced strategy enhances the tumor-to-background ratio by separating the delivery of the targeting molecule and the imaging agent.

Workflow:

  • Component 1: Antibody-TCO Conjugate: A tumor-targeting antibody is conjugated with a trans-cyclooctene (B1233481) (TCO) moiety.

  • Component 2: NIR Dye-Tetrazine Conjugate: A near-infrared dye is conjugated to a tetrazine (Tz) molecule.

Procedure:

  • Injection of Antibody-TCO: Inject the antibody-TCO conjugate into the animal model. Allow sufficient time (typically 24-72 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.[1][4]

  • Injection of NIR Dye-Tetrazine: Inject the NIR dye-tetrazine conjugate. The small, fast-clearing dye-tetrazine molecule will rapidly circulate throughout the body.

  • In Vivo Click Reaction: At the tumor site, the tetrazine on the NIR dye will react specifically and rapidly with the TCO on the antibody via an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) "click" reaction.[1][2]

  • Imaging: The unbound NIR dye-tetrazine is quickly cleared from the body through the renal system, resulting in a very low background signal.[4] This allows for high-contrast imaging of the tumor, where the NIR dye has been specifically captured by the pre-targeted antibody.

Visualization of Experimental Workflows

To better illustrate the concepts described, we provide diagrams generated using the Graphviz (DOT language).

G cluster_labeling Nanoparticle Labeling Workflow cluster_invivo In Vivo Imaging Workflow np Azide-Functionalized Nanoparticles labeled_np NIR-Labeled Nanoparticles np->labeled_np Click Reaction dye This compound dye->labeled_np purification Purification labeled_np->purification injection IV Injection purification->injection imaging In Vivo Imaging (IVIS) injection->imaging exvivo Ex Vivo Analysis imaging->exvivo

Caption: Workflow for nanoparticle labeling and in vivo imaging.

G cluster_pretargeting Pre-targeting Strategy for Tumor Imaging cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Detection ab_tco Antibody-TCO Conjugate tumor_accumulation Tumor Accumulation & Clearance ab_tco->tumor_accumulation IV Injection invivo_click In Vivo Click Reaction at Tumor dye_tz NIR Dye-Tetrazine Conjugate dye_tz->invivo_click IV Injection high_contrast High-Contrast Tumor Imaging invivo_click->high_contrast clearance Rapid Clearance of Unbound Dye invivo_click->clearance

Caption: Pre-targeting workflow for enhanced tumor imaging.

Conclusion

The choice between this compound and other near-infrared dyes for deep tissue imaging depends on the specific requirements of the experiment. While this compound is a reliable and widely used probe for copper-free click chemistry, alternatives like Alexa Fluor 680 DBCO may offer superior brightness and photostability. For applications requiring the deepest tissue penetration and highest signal-to-background ratios, dyes with longer emission wavelengths, such as IRDye® 800CW, should be considered. The provided experimental protocols and workflows offer a starting point for researchers to design and execute robust in vivo imaging studies. Careful consideration of the quantitative data and experimental design will ultimately lead to the generation of high-quality and impactful results in the field of deep tissue imaging.

References

A Comparative Guide to the Specificity of Cy5.5 DBCO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for the accuracy and reliability of experimental outcomes. In the realm of bioorthogonal chemistry, Cy5.5 DBCO has emerged as a powerful tool for fluorescently tagging molecules in complex biological systems. This guide provides an objective comparison of this compound labeling specificity against other common labeling alternatives, supported by experimental data and detailed protocols.

The cornerstone of this compound's utility is its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry" reaction. This reaction is renowned for its high bioorthogonality, meaning the DBCO group and its azide (B81097) partner are highly selective for each other and do not readily react with other functional groups found in biological systems[1]. This inherent selectivity is the foundation of its high specificity, minimizing off-target labeling and ensuring that the fluorescent signal originates from the intended target.[1]

Quantitative Performance Analysis

The selection of a labeling reagent is often a trade-off between reaction speed, stability, and specificity. The following table summarizes key quantitative data for various bioorthogonal and conventional labeling chemistries to provide a clear comparison.

Reagent/Reaction TypeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages & Disadvantages
This compound (SPAAC) Azide ~0.1 - 1.0 [1][2]Advantages: High biocompatibility (copper-free), high specificity (bioorthogonal).[1] Disadvantages: Slower kinetics compared to IEDDA, potential for off-target reactions with thiols (e.g., cysteine) under certain conditions, though this reaction is significantly slower than the reaction with azides.[3]
BCN (SPAAC) Azide~0.06 - 0.28[1][2]Advantages: More stable than DBCO in some reducing environments.[2] Disadvantages: Generally slower reaction rates than DBCO.[1]
Tetrazine (IEDDA) trans-Cyclooctene (TCO)Up to 1 x 10⁶[2][4]Advantages: Exceptionally fast reaction kinetics, high bioorthogonality.[4] Disadvantages: Tetrazine stability can be a concern in aqueous media, though more stable derivatives are available.[2]
Terminal Alkyne (CuAAC) AzideNot directly comparable (requires catalyst)Advantages: Very fast and efficient reaction. Disadvantages: Requires a cytotoxic copper (I) catalyst, limiting its use in living cells and organisms.[5]
Cy5.5 NHS Ester Primary Amines (-NH₂)Not applicable (reaction mechanism differs)Advantages: Simple and widely used for labeling proteins. Disadvantages: Low specificity, as it reacts with any accessible primary amine (e.g., lysine (B10760008) residues, N-terminus), leading to potential off-target labeling and difficulty controlling the site of conjugation.

Experimental Protocols

To empirically assess the specificity of this compound labeling, a comparative cellular imaging experiment can be performed. This protocol outlines a method to compare the specificity of targeting azide-modified cell surface glycoproteins using this compound against the non-specific labeling of cellular proteins by Cy5.5 NHS Ester.

Protocol: Assessing Labeling Specificity in Live Cells

Objective: To compare the specific, azide-dependent labeling of this compound with the non-specific, amine-reactive labeling of Cy5.5 NHS Ester on live cells.

Materials:

  • Target cells (e.g., Jurkat or A549 cells)

  • Complete cell culture medium

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)[6][7]

  • This compound

  • Cy5.5 NHS Ester

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • DMSO

  • Confocal microscope or flow cytometer

Procedure:

Part 1: Metabolic Labeling (Azide Incorporation)

  • Cell Seeding: Seed target cells in a suitable culture vessel (e.g., 6-well plate with coverslips for microscopy or a T-25 flask for flow cytometry). Allow cells to adhere and grow to 60-80% confluency.[8]

  • Azide Incorporation: Prepare two sets of cells:

    • "Azide (+)" group: Supplement the culture medium with Ac₄ManNAz to a final concentration of 50 µM.[7][9]

    • "Azide (-)" group (Negative Control): Culture cells in standard medium without Ac₄ManNAz.

  • Incubation: Incubate both sets of cells for 1-3 days to allow for the metabolism of Ac₄ManNAz and the presentation of azide groups on cell surface glycans.[6][10]

Part 2: Fluorescent Labeling

  • Cell Preparation:

    • Gently wash both "Azide (+)" and "Azide (-)" cells twice with warm, sterile PBS to remove unincorporated Ac₄ManNAz.[6]

  • Labeling Solutions: Prepare fresh labeling solutions in serum-free medium:

    • This compound solution: 15-20 µM final concentration.[6][9]

    • Cy5.5 NHS Ester solution: Prepare a separate set of "Azide (-)" cells for this group. Label with a comparable concentration of Cy5.5 NHS Ester according to the manufacturer's protocol.

  • Incubation:

    • Add the this compound solution to both "Azide (+)" and "Azide (-)" cells.

    • Add the Cy5.5 NHS Ester solution to the separate set of "Azide (-)" cells.

    • Incubate for 1 hour at 37°C, protected from light.[6][9]

  • Final Wash: Wash the cells three to five times with PBS containing 1% FBS to remove any unbound fluorescent probe.[8][11]

Part 3: Analysis

  • Fluorescence Microscopy or Flow Cytometry:

    • Analyze the cells using a confocal microscope or a flow cytometer with appropriate laser lines and emission filters for Cy5.5 (Excitation/Emission: ~678/694 nm).[12][13]

  • Data Interpretation:

    • High Specificity: A strong fluorescent signal should be observed in the "Azide (+)" cells labeled with this compound, with minimal signal in the "Azide (-)" cells labeled with this compound. This demonstrates the azide-dependent specificity of the reaction.[10]

    • Low Specificity: The cells labeled with Cy5.5 NHS Ester are expected to show a generalized fluorescent signal, as the probe reacts non-specifically with various cell surface proteins.

    • The signal-to-noise ratio can be calculated by comparing the fluorescence intensity of the "Azide (+)" group to the "Azide (-)" group for the DBCO-labeled cells.

Visualizing the Workflow and Principles

Diagrams created using Graphviz can help illustrate the experimental workflows and chemical principles underlying the assessment of labeling specificity.

G cluster_0 Metabolic Glycoengineering cluster_1 Copper-Free Click Chemistry cluster_2 Analysis Cells Cells Ac4ManNAz_Incubation Ac4ManNAz_Incubation Cells->Ac4ManNAz_Incubation Add Ac4ManNAz Azide_Cells Azide_Cells Ac4ManNAz_Incubation->Azide_Cells Metabolism DBCO_Labeling DBCO_Labeling Azide_Cells->DBCO_Labeling Add Cy5.5-DBCO Labeled_Cells Labeled_Cells DBCO_Labeling->Labeled_Cells SPAAC Reaction Washing Washing Labeled_Cells->Washing Imaging Imaging Washing->Imaging Microscopy/Flow Cytometry

Workflow for assessing this compound labeling specificity.

G cluster_0 This compound Labeling (High Specificity) cluster_1 Cy5.5 NHS Ester Labeling (Low Specificity) Azide Cell Surface Azide (-N3) Triazole Stable Triazole Linkage (Specific Labeling) Azide->Triazole DBCO Cy5.5-DBCO DBCO->Triazole Amine1 Lysine Amine (-NH2) LabeledProtein1 Labeled Protein 1 Amine1->LabeledProtein1 Amine2 N-Terminus Amine (-NH2) LabeledProtein2 Labeled Protein 2 Amine2->LabeledProtein2 NHSEster Cy5.5-NHS Ester NHSEster->LabeledProtein1 NHSEster->LabeledProtein2

Comparison of labeling reaction principles.

References

A Comparative Guide to Cross-Reactivity Testing of Cy5.5 DBCO Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. Off-target binding, or cross-reactivity, can lead to misleading results and potential safety concerns. The method used to label an antibody with a fluorescent dye can influence its binding characteristics. This guide provides an objective comparison of antibody labeling with Cy5.5 through Dibenzocyclooctyne (DBCO) chemistry against traditional amine-reactive labeling methods, with a focus on assessing cross-reactivity.

The use of bioorthogonal chemistry, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) between DBCO and an azide (B81097), offers a highly specific method for antibody conjugation.[1] This reaction targets azide groups that have been metabolically or chemically incorporated into the antibody, minimizing random modification of surface lysines, which is the mechanism of common N-hydroxysuccinimide (NHS) ester-based labeling.[2] This site-specific approach is hypothesized to better preserve the native antibody structure and reduce the likelihood of creating new, non-specific binding sites.

Performance Comparison of Fluorophores

The choice of fluorophore is critical for the sensitivity and specificity of an immunoassay. A brighter, more photostable dye can often be used at a lower concentration, which can help to reduce non-specific binding.[3] Below is a comparison of Cy5.5 with other commonly used fluorophores in the far-red spectrum.

PropertyCy5.5Alexa Fluor 647DyLight 647
Excitation Max (nm) ~675~650~654
Emission Max (nm) ~694~668~673
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000~250,000
Quantum Yield ~0.20~0.33Not Specified
Brightness (Molar Extinction x Quantum Yield) ~50,000~89,100Not Specified
Photostability GoodExcellentVery Good

Note: Brightness is a relative measure and can be influenced by the conjugation process and the experimental environment.

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of a Cy5.5 DBCO labeled antibody compared to one labeled via a traditional method, a quantitative flow cytometry-based assay is recommended. This involves comparing the binding of the labeled antibodies to a negative control cell line that does not express the target antigen.

Protocol 1: Antibody Labeling

Method A: this compound Labeling (via Copper-Free Click Chemistry)

This method requires an antibody that has been pre-functionalized with an azide group.

  • Antibody Preparation: Start with an azide-modified antibody in a copper-free buffer such as PBS, pH 7.4.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified antibody.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy5.5 dye (at ~675 nm).

Method B: Alexa Fluor 647 NHS Ester Labeling (Amine-Reactive)

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer, such as PBS. The concentration should be 1-2 mg/mL.

  • pH Adjustment: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-9.0.

  • Dye Preparation: Immediately before use, dissolve the Alexa Fluor 647 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add the dye stock solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:antibody).

  • Incubation: Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Calculate the DOL by measuring the absorbance of the protein (at 280 nm) and the Alexa Fluor 647 dye (at ~650 nm).

Protocol 2: Flow Cytometry for Cross-Reactivity Testing
  • Cell Preparation:

    • Culture a target-positive cell line (expressing the antigen of interest) and a target-negative cell line.

    • Harvest and wash the cells twice with ice-cold PBS.

    • Resuspend the cells in FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide) at a concentration of 1x10^6 cells/mL.

  • Antibody Incubation:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the this compound labeled antibody and the Alexa Fluor 647 NHS ester labeled antibody to separate tubes of both the positive and negative cell lines at a predetermined optimal concentration.

    • Include an unstained control for each cell line.

    • Incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells three times with 2 mL of cold FACS buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.

  • Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5.5 and Alexa Fluor 647.

  • Data Analysis:

    • Gate on the live cell population.

    • Quantify the Mean Fluorescence Intensity (MFI) for each sample. Cross-reactivity is indicated by a significant shift in MFI of the negative cell line compared to the unstained control.

Illustrative Data Presentation

The following table is a template demonstrating how to present the quantitative data from the flow cytometry experiment for a clear comparison.

Antibody LabelTarget Cell LineMean Fluorescence Intensity (MFI)Fold Increase over Unstained (Negative Cell Line)
Unstained ControlPositiveValueN/A
Unstained ControlNegativeValueN/A
This compound PositiveValueN/A
This compound Negative Value X
Alexa Fluor 647 NHS Ester PositiveValueN/A
Alexa Fluor 647 NHS Ester Negative Value Y

A lower "Fold Increase over Unstained" for the negative cell line indicates lower cross-reactivity.

Visualizing the Workflow and Concepts

Antibody_Labeling_Workflow Antibody Labeling and Cross-Reactivity Testing Workflow cluster_labeling Antibody Labeling cluster_testing Cross-Reactivity Testing Azide_Ab Azide-Modified Antibody Click_Reaction Copper-Free Click Chemistry Azide_Ab->Click_Reaction DBCO_Cy55 This compound DBCO_Cy55->Click_Reaction Labeled_Ab_DBCO This compound Labeled Antibody Click_Reaction->Labeled_Ab_DBCO Staining Antibody Staining Labeled_Ab_DBCO->Staining Test Native_Ab Native Antibody Amine_Reaction Amine-Reactive Labeling Native_Ab->Amine_Reaction NHS_AF647 AF647 NHS Ester NHS_AF647->Amine_Reaction Labeled_Ab_NHS AF647 NHS Labeled Antibody Amine_Reaction->Labeled_Ab_NHS Labeled_Ab_NHS->Staining Control Positive_Cells Target-Positive Cells Positive_Cells->Staining Negative_Cells Target-Negative Cells Negative_Cells->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry

Caption: Workflow for comparing antibody labeling methods and assessing cross-reactivity.

SPAAC_vs_NHS Comparison of Antibody Conjugation Chemistries cluster_spaac SPAAC (Click Chemistry) cluster_nhs NHS Ester Chemistry SPAAC_Ab Antibody with Azide Group (N₃) SPAAC_Product Site-Specific Conjugate SPAAC_Ab->SPAAC_Product Specific & Bioorthogonal SPAAC_Dye DBCO-Dye SPAAC_Dye->SPAAC_Product NHS_Ab Antibody with Lysine Residues (NH₂) NHS_Product Random Conjugate NHS_Ab->NHS_Product Non-Specific Amine Reaction NHS_Dye NHS-Ester-Dye NHS_Dye->NHS_Product

Caption: Comparison of site-specific SPAAC and random NHS ester conjugation.

References

Evaluating the Biocompatibility of Cy5.5 DBCO for In Vivo Studies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorescent probe for in vivo studies is a critical decision that hinges on a delicate balance of performance and safety. Cy5.5 DBCO, a near-infrared (NIR) dye functionalized for copper-free click chemistry, has gained prominence for its utility in bioorthogonal labeling. This guide provides an objective comparison of the biocompatibility of this compound with common alternatives, supported by experimental data, to facilitate informed decisions in preclinical research.

The ideal in vivo fluorescent probe should exhibit high brightness and photostability while demonstrating minimal toxicity and immunogenicity. This guide delves into the key biocompatibility parameters of this compound, including its cytotoxicity, potential for immune system activation, and its behavior within a living organism.

Performance Comparison: this compound vs. Alternatives

The choice of a fluorophore for in vivo imaging is often dictated by its spectral properties, brightness, and photostability. However, for successful translation into living systems, its biocompatibility is paramount. Here, we compare this compound with spectrally similar alternatives and alternative linker chemistries.

Photophysical and Chemical Properties: A Quantitative Overview

The selection of a fluorescent probe is fundamentally guided by its photophysical properties. Cy5.5 is a well-established cyanine (B1664457) dye, and its DBCO derivative allows for specific labeling through strain-promoted alkyne-azide cycloaddition (SPAAC). Key alternatives include other NIR dyes such as Alexa Fluor 680, DyLight 680, and IRDye 800CW, which are also available with DBCO conjugation.

PropertyThis compoundAlexa Fluor 680 DBCODyLight 680 DBCOIRDye 800CW DBCO
Excitation Maximum (λex) ~678 nm[1]~679 nm[2]~692 nm[2]~778 nm[3]
Emission Maximum (λem) ~694 nm[1]~702 nm[2]~712 nm[2]~794 nm[3]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[4]~183,000 cm⁻¹M⁻¹[2]~140,000 cm⁻¹M⁻¹[2]Not specified
Fluorescence Quantum Yield (Φ) ~0.21[2]~0.36[2]Not specifiedNot specified
Conjugation Chemistry Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)Copper-Free Click Chemistry (SPAAC)

Note: The exact spectral properties can vary slightly depending on the conjugation partner and the solvent environment.

Based on available data, Alexa Fluor 680 exhibits a higher quantum yield, suggesting greater fluorescence efficiency[2]. Sulfo-Cyanine5.5, a derivative of Cy5.5, has a very high molar extinction coefficient, indicating strong light absorption[2]. In general, Alexa Fluor dyes are reputed to be brighter and more photostable than their cyanine counterparts[5].

In Vivo Biocompatibility Considerations

While cyanine dyes are generally considered to have good biocompatibility, the conjugation chemistry and the specific linker can significantly impact their in vivo performance.

Cytotoxicity: this compound is generally considered to have low cytotoxicity at concentrations typically used for live-cell imaging[6]. One supplier notes that Cyanine5 DBCO has no apparent cytotoxicity or animal toxicity[7]. However, it is always recommended to perform cytotoxicity assays with the specific cell type and concentration to be used in an experiment.

Immunogenicity and Complement Activation: A critical consideration for in vivo studies is the potential for the fluorescent probe to elicit an immune response. The dibenzocyclooctyne (DBCO) moiety, while enabling biocompatible copper-free click chemistry, has been implicated in causing complement activation. This is thought to be due to the hydrophobicity of the DBCO group, which can lead to protein aggregation on the surface of nanoparticles or other conjugated entities[8][9]. This can, in turn, trigger an immune response and affect the biodistribution and toxicity of the conjugate[9].

Biodistribution and Clearance: The biodistribution of a fluorescent probe determines its localization in various organs and its clearance from the body. Studies on Cy5.5-labeled nanoparticles have shown that the dye is primarily distributed to the liver, lung, kidney, and stomach at early time points and is rapidly eliminated[10]. However, conjugates with DBCO may exhibit longer retention in the liver, kidney, and spleen compared to conjugates with other linkers[11]. The specific molecule to which this compound is attached will significantly influence its overall biodistribution profile.

Experimental Protocols

Reproducible and reliable biocompatibility data is essential. Below are detailed methodologies for key experiments to evaluate the in vivo suitability of this compound and its alternatives.

In Vitro Cytotoxicity Assay (Real-Time Glo™ MT Cell Viability Assay)

This protocol describes a method to assess the cytotoxicity of the fluorescent dye on a chosen cell line.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound and/or alternative dyes

  • Real-Time Glo™ MT Cell Viability Assay reagents (Promega)

  • 96-well clear-bottom white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Dye Preparation: Prepare a serial dilution of this compound and alternative dyes in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the dye-containing medium to each well. Include wells with untreated cells as a negative control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Assay Reagent Addition: Add the Real-Time Glo™ MT Cell Viability Assay reagents to the wells according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate at 37°C and 5% CO₂. Measure luminescence at various time points (e.g., 0, 24, 48, and 72 hours) using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the treated wells to the untreated control wells to determine the percentage of cell viability.

In Vivo Biodistribution Study

This protocol outlines a typical biodistribution study in a mouse model.

Materials:

  • Healthy or tumor-bearing mice

  • This compound-labeled compound of interest

  • Sterile PBS or other appropriate vehicle

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Surgical tools for dissection

Procedure:

  • Animal and Probe Preparation: Acclimatize mice and prepare the this compound-labeled compound at the desired concentration in a sterile vehicle.

  • Probe Administration: Administer the probe to a cohort of mice (typically 3-5 mice per time point) via intravenous injection.

  • Whole-Body Imaging: Perform whole-body fluorescence imaging at predetermined time points (e.g., 15 min, 1h, 4h, 24h, 48h). Use appropriate filter sets for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).

  • Ex Vivo Organ Analysis: At each time point, euthanize a cohort of mice. Perfuse the animals with saline to remove blood from the organs. Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) and tumor, if applicable.

  • Organ Imaging: Arrange the organs in the imaging chamber and acquire a fluorescence image.

  • Data Quantification: Draw regions of interest (ROIs) around each organ in the ex vivo image and measure the average fluorescence intensity. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Complement Activation Assay (ELISA)

This protocol describes a method to assess the potential of a DBCO-conjugated molecule to activate the complement system.

Materials:

  • DBCO-conjugated molecule of interest (e.g., antibody-Cy5.5 DBCO)

  • Normal human serum (source of complement proteins)

  • Veronal buffered saline with 0.1% gelatin (GVB)

  • ELISA kit for C3a detection

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the DBCO-conjugated molecule in GVB.

  • Incubation with Serum: Incubate the DBCO-conjugated molecule with normal human serum for a specified time (e.g., 30 minutes) at 37°C to allow for complement activation.

  • ELISA: Perform an ELISA to quantify the amount of C3a, a marker of complement activation, according to the manufacturer's protocol.

  • Data Analysis: Compare the levels of C3a generated by the DBCO-conjugated molecule to a negative control (buffer alone) and a positive control (a known complement activator).

Visualizing Workflows and Pathways

To better understand the experimental processes and biological interactions, the following diagrams illustrate key concepts.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (e.g., Real-Time Glo™) complement Complement Activation (ELISA) biodistribution Biodistribution Study (Whole-body & Ex vivo imaging) clearance Clearance Rate Analysis biodistribution->clearance Calculate elimination half-life probe This compound or Alternative probe->cytotoxicity Evaluate cell viability probe->complement Assess immunogenicity probe->biodistribution Determine organ accumulation

Experimental workflow for biocompatibility assessment.

bioorthogonal_labeling cluster_cell Target Cell azide Azide-modified biomolecule labeled_cell Fluorescently Labeled Cell dbco This compound dbco->labeled_cell Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal labeling via copper-free click chemistry.

complement_activation dbco_conjugate DBCO-Conjugate (e.g., Antibody-Cy5.5 DBCO) hydrophobicity Hydrophobic DBCO Moiety dbco_conjugate->hydrophobicity aggregation Protein Aggregation on Surface hydrophobicity->aggregation complement_system Complement System (C3 convertase) aggregation->complement_system Triggers activation c3a C3a Release (Inflammation) complement_system->c3a opsonization Opsonization & Clearance (Phagocytosis) complement_system->opsonization

Potential pathway for DBCO-induced complement activation.

Conclusion

This compound is a powerful tool for in vivo imaging, offering the advantages of near-infrared fluorescence and bioorthogonal labeling. While it generally exhibits low cytotoxicity, researchers must be aware of the potential for the DBCO moiety to induce complement activation, a factor that could influence experimental outcomes. Alternatives such as Alexa Fluor 680 DBCO may offer superior brightness and photostability. A thorough evaluation of cytotoxicity, immunogenicity, and biodistribution, using the protocols outlined in this guide, is essential for selecting the optimal fluorescent probe for any given in vivo application. By carefully considering these biocompatibility parameters, researchers can enhance the reliability and translational potential of their preclinical studies.

References

quantitative comparison of Cy5.5 DBCO with other click chemistry probes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cy5.5 DBCO for Copper-Free Click Chemistry

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. In the expansive toolkit of bioconjugation, copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become an indispensable technique. This is due to its ability to form stable covalent bonds under physiological conditions without the need for cytotoxic copper catalysts.[1][2]

At the forefront of this technology is Cy5.5 Dibenzocyclooctyne (DBCO), a probe that combines a near-infrared cyanine (B1664457) fluorophore with a highly reactive strained alkyne. This guide provides a data-driven, quantitative comparison of this compound with other common click chemistry probes, offering the supporting experimental data and protocols necessary to make an informed decision for your specific research needs.

Quantitative Performance Analysis

The selection of a bioorthogonal probe is a multi-faceted decision, balancing the speed of the chemical reaction with the photophysical performance of the reporter tag. Below, we present a quantitative breakdown of this compound's performance against key alternatives.

Table 1: Comparison of Click Chemistry Reaction Kinetics

The speed of the bioorthogonal reaction, represented by the second-order rate constant (k₂), is a critical parameter, especially when working with low concentrations of reactants or in time-sensitive in vivo experiments.

Reaction HandleReaction PartnerReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Biocompatibility & Remarks
DBCO Azide (B81097)SPAAC~0.1 - 1.0[3]High. DBCO is widely used for live-cell imaging and in vivo applications. It offers a good balance of reactivity and stability.[1][4]
BCN AzideSPAAC~0.14 - 0.28[3]High. BCN is generally less reactive than DBCO but may exhibit greater stability in certain reducing environments.[3][5]
TCO (trans-cyclooctene) TetrazineIEDDAUp to 1 x 10⁶[3]High. The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is exceptionally fast, making it ideal for in vivo applications where reaction times are critical.[3][6]
Terminal Alkyne AzideCuAAC~1 - 100Moderate. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires a copper(I) catalyst, which can be cytotoxic, limiting its use in live-cell applications.[5]
Table 2: Comparison of Photophysical Properties of Near-IR Fluorophores

The performance of the fluorescent reporter is paramount for imaging and detection. Brightness, a product of the molar extinction coefficient and quantum yield, is a key metric for comparing fluorophores.

Fluorophore ProbeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Calculated Brightness (ε × Φ)
This compound 678[7][8]694[7][8]190,000[7][8][9]~0.28*[10]53,200
Alexa Fluor 680 679[11]702[11]184,000[11]0.36[10]66,240
Cy5 649[10]670[10]250,000[10]0.20[10]50,000
Alexa Fluor 647 650[10][11]665[10][11]239,000[10][11]0.33[10][12]78,870

Note: Quantum yield is for the parent Cy5.5 dye; the value for the DBCO conjugate may vary slightly.

Key Performance Insights

  • Reactivity: For standard SPAAC reactions, DBCO exhibits faster kinetics than BCN.[13][14] However, for applications demanding the highest reaction rates, the tetrazine-TCO (IEDDA) ligation is orders of magnitude faster.[3][6]

  • Brightness and Photostability: Alexa Fluor dyes are renowned for their high fluorescence quantum yields and superior photostability compared to their cyanine counterparts.[10][12][15] As shown in the table, Alexa Fluor 680 is brighter than Cy5.5, and Alexa Fluor 647 is significantly brighter than Cy5.[10] This can be a critical advantage in demanding imaging experiments that require high sensitivity or long exposure times.[15]

  • Solubility: this compound is a water-soluble and hydrophilic dye, which helps to minimize non-specific binding in aqueous environments.[8][9]

Visualizing the Chemistry and Workflow

To better illustrate the processes involved, the following diagrams outline the reaction mechanism and a general experimental workflow.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_analysis Analysis Methods A 1. Introduce Azide into Biomolecule (e.g., metabolic labeling with Ac₄ManNAz) B 2. Isolate Azide-Modified Biomolecule A->B C 3. Incubate with Fluorophore-DBCO Probe (e.g., Cy5.5-DBCO) B->C D 4. Remove Excess (Unreacted) Probe (e.g., via SEC or dialysis) C->D E 5. Analysis of Labeled Product D->E F SDS-PAGE E->F Gel Imaging G Fluorescence Microscopy E->G Cell Imaging H Flow Cytometry E->H Population Analysis

Caption: General experimental workflow for comparing fluorescent click chemistry probes.

Experimental Protocols

To facilitate a direct comparison in your own laboratory, the following protocols outline key experiments for evaluating the performance of this compound and other fluorescent click chemistry reagents.

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general method for labeling a protein that has been modified to contain an azide group.

  • Protein Preparation: Prepare a solution of the azide-modified protein (e.g., 1-5 mg/mL) in a compatible buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.

  • Probe Preparation: Prepare a stock solution of the DBCO-functionalized fluorophore (e.g., this compound) at 10 mM in a suitable solvent like DMSO.

  • Reaction Incubation: Add a 5 to 20-fold molar excess of the DBCO probe to the protein solution. The exact ratio should be optimized for your specific protein.

  • Incubation: Gently mix the reaction and incubate for 1 to 4 hours at room temperature or overnight at 4°C, protected from light. Reaction times may vary depending on the reactivity of the specific azide and the desired degree of labeling.[16]

  • Purification: Remove the unreacted probe from the labeled protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin filtration.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye (e.g., ~678 nm for Cy5.5).[10]

Protocol 2: Comparison of Reaction Kinetics via Fluorogenic Assay

This protocol allows for the quantitative comparison of reaction rates between different strained alkynes (e.g., DBCO vs. BCN).

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne probes (e.g., DBCO-amine, BCN-amine) at a known concentration (e.g., 5 mM) in DMSO.

    • Prepare a stock solution of a fluorogenic azide, such as 3-azido-7-hydroxycoumarin, at a known concentration (e.g., 5 mM) in DMSO. This molecule is non-fluorescent until it reacts to form a triazole.[14]

  • Reaction Setup: In a microplate reader-compatible plate (e.g., a black 96-well plate), set up reactions containing a final concentration of ~50 µM of the alkyne probe and ~5 µM of the fluorogenic azide in a suitable buffer (e.g., PBS).

  • Fluorescence Monitoring: Immediately after mixing, begin monitoring the fluorescence intensity over time using a plate reader set to the appropriate excitation and emission wavelengths for the resulting triazole product (e.g., Ex/Em ≈ 360/460 nm for the coumarin (B35378) triazole).

  • Data Analysis: Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate. By fitting the data, the second-order rate constant (k₂) can be determined.[14]

Protocol 3: Comparison of Fluorophore Photostability

This protocol provides a method to compare the photostability of different fluorescent probes under continuous illumination.[10]

  • Sample Preparation: Prepare fluorescently labeled cells or purified proteins as described in Protocol 1, using equimolar amounts of the different fluorescent probes to be compared (e.g., this compound vs. Alexa Fluor 680 DBCO). Adhere the samples to a glass-bottom imaging dish.

  • Image Acquisition:

    • Mount the sample on a confocal or widefield fluorescence microscope.

    • Find a field of view containing clearly labeled structures.

    • Using identical acquisition settings (laser power, exposure time, gain) for all samples, acquire a time-lapse series of images. Continuously illuminate the sample between acquisitions.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the labeled structures in each image over time.

    • Normalize the initial fluorescence intensity of each dye to 100%.

    • Plot the normalized fluorescence intensity as a function of time. The dye that retains its fluorescence for a longer period is more photostable.[10]

Conclusion and Recommendations

The choice between this compound and other click chemistry probes is highly dependent on the specific experimental context.

  • This compound is an excellent and widely used probe for copper-free click chemistry. It provides a good balance of reaction kinetics for SPAAC, high water solubility, and bright near-infrared fluorescence, making it a robust tool for a variety of applications from in vitro labeling to live-cell imaging.[1][8]

  • For applications demanding the highest reaction speeds , particularly at low concentrations or in vivo, an IEDDA-based approach using a TCO-tetrazine pair is often the superior choice due to its exceptionally fast kinetics.[3][6]

  • For imaging applications where maximum brightness and photostability are the primary concerns, a probe functionalized with a dye from the Alexa Fluor family , such as Alexa Fluor 680 DBCO, may provide a significant performance advantage over this compound.[10][12]

By carefully considering the quantitative data on reaction kinetics and photophysical properties alongside the specific requirements of the biological system under investigation, researchers can select the optimal click chemistry tool to achieve their scientific goals.

References

Safety Operating Guide

Proper Disposal of Cy5.5 DBCO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of specialized laboratory reagents like Cy5.5 DBCO is a critical aspect of laboratory management and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound (Dibenzocyclooctyne), a fluorescent dye commonly utilized in copper-free click chemistry applications. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with waste management regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is classified as a skin and eye irritant and may cause respiratory irritation.

Precaution CategorySpecific Recommendations
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.
Ventilation Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.
Contact Avoidance Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
Spill Management In the event of a spill, carefully collect the solid material using absorbent pads and place it in a designated, sealed container for chemical waste.

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as a controlled process in accordance with your institution's environmental health and safety (EHS) protocols and local regulations.

  • Waste Identification and Segregation : Treat all solid this compound waste, including unused product and contaminated materials (e.g., weighing paper, pipette tips), as chemical waste.[1] Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Containerization : Place the waste in a clearly labeled, leak-proof, and chemically compatible container designated for solid chemical waste.[1]

  • Labeling : The label should prominently display the full chemical name: "this compound". Avoid using abbreviations. Also, include appropriate hazard symbols as per your institution's guidelines.

  • Storage : Store the sealed waste container in a designated satellite accumulation area for hazardous waste.[1] Ensure this area is secure, well-ventilated, and away from incompatible materials.[1]

  • Disposal Request : Once the container is full or ready for disposal, follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a formal request to the EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Chemical Waste B->C D Place in Labeled, Leak-Proof Solid Chemical Waste Container C->D E Store in Designated Hazardous Waste Area D->E F Submit Waste Disposal Request to EHS Department E->F G End: Proper Disposal by EHS F->G

This compound Disposal Workflow

This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult your organization's Environmental Health and Safety (EHS) department for detailed instructions and compliance with local, state, and federal regulations.

References

Personal protective equipment for handling Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cy5.5 DBCO

Hazard Identification and Classification

Based on analogous DBCO-containing compounds and cyanine (B1664457) dyes, this compound should be handled as a substance with potential hazards. The primary risks are associated with irritation and potential toxicity. The Globally Harmonized System (GHS) classification for similar molecules suggests the following hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]

  • Specific target organ toxicity — single exposure: May cause respiratory irritation.[2]

It is important to note that the toxicological properties of this compound itself have not been thoroughly investigated.[1] Therefore, it is crucial to handle it with a high degree of caution.

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.[1][2][3]

OperationRecommended PPE
Weighing and Aliquoting Powder Nitrile or neoprene gloves (double-gloving recommended), lab coat or disposable gown, safety glasses with side shields or chemical splash goggles, and a face mask or respirator if not handled in a fume hood.[2]
Dissolving in Solvent Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles. This should be performed in a fume hood.[2]
Performing Reactions Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles.
Handling Waste Nitrile or neoprene gloves, lab coat or disposable gown, and chemical splash goggles.[2]

At a minimum, all personnel handling the chemical must wear a lab coat, closed-toe shoes, and eye protection.[2]

Experimental Protocols and Handling Procedures

Proper handling of this compound is critical to minimize exposure risk. The following step-by-step protocol should be followed.

Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[2][3]

  • Recommended storage temperature is -20°C.[4][5][6][7][8] Protect from light and moisture.[7]

Handling:

  • Preparation: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation.[1] Don appropriate PPE as detailed in the table above.

  • Dissolving: To prepare a stock solution, dissolve the solid this compound in a suitable anhydrous solvent such as DMSO or DMF.[1][4][5][6] Take care to avoid the formation of dust and inhalation of the powder.[1]

  • General Practices: Do not eat, drink, or smoke in the laboratory while handling this compound.[1][3] After handling, wash your hands thoroughly with soap and water.[1]

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1] Seek medical attention if irritation develops.[2]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety. All waste containing this compound must be treated as hazardous chemical waste.[9]

Waste Collection:

  • Solid Waste: Collect all solid waste materials, including unused this compound powder and contaminated consumables (e.g., pipette tips, gloves, weighing paper), in a designated, well-labeled, and securely sealed container suitable for chemical waste.[2][9]

  • Liquid Waste: Collect liquid waste (solutions in solvents like DMSO or DMF) in a separate, clearly labeled, and sealed container.[2][3] Do not mix with aqueous waste.[2]

Labeling and Storage:

  • The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[9]

  • Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[9]

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and disposal.[9][10]

  • Do not dispose of this compound waste down the drain or in the regular trash.[2][9]

Visual Summaries

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Warm Vial to RT prep2->prep3 handle1 Dissolve in Anhydrous Solvent prep3->handle1 handle2 Avoid Dust Inhalation handle1->handle2 handle3 Wash Hands After Use handle2->handle3 disp1 Collect in Labeled Container handle3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

Disposal Logic

cluster_waste_type cluster_collection start Generate this compound Waste solid_waste Solid Waste (unused powder, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (solutions in DMSO, DMF) start->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store Sealed Container in Designated Area collect_solid->store collect_liquid->store dispose Contact EHS for Professional Disposal store->dispose

Caption: Logical flow for the disposal of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.